molecular formula C10H10N2O2 B186821 Ethyl imidazo[1,2-a]pyridine-2-carboxylate CAS No. 38922-77-9

Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B186821
CAS No.: 38922-77-9
M. Wt: 190.2 g/mol
InChI Key: GNFACXDTRBVZJE-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 731149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFACXDTRBVZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355980
Record name ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38922-77-9
Record name ethyl imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including antitubercular, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, characterization, and the key biological pathways in which its derivatives are implicated.

Chemical and Physical Properties

This compound is a solid at room temperature.[3][4] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O₂[5]
Molecular Weight 190.20 g/mol [4][5]
CAS Number 38922-77-9[4][5]
Appearance White to off-white or light brown solid/powder[6][7]
Melting Point 83-87 °C[4]
Boiling Point Not reported
Density (Predicted) 1.22 ± 0.1 g/cm³[6]
Solubility Soluble in organic solvents[3]
pKa (Predicted) 3.28 ± 0.50[7]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the cyclization of 2-aminopyridine with an ethyl pyruvate derivative. A common and efficient method involves the reaction of 2-aminopyridine with ethyl 3-bromopyruvate.[6]

Experimental Protocol: Synthesis

A widely used protocol for the synthesis of this compound is as follows:

  • Reaction Setup: Dissolve 2-aminopyridine (3 g, 31.9 mmol) in tetrahydrofuran (65 mL) with magnetic stirring.[6]

  • Addition of Reagent: Slowly add ethyl 3-bromopyruvate (4.44 mL, 31.9 mmol) to the solution. The formation of a solid precipitate is typically observed.[6]

  • First Reflux: Heat the resulting mixture to reflux and maintain stirring for 4 hours.[6]

  • Isolation of Intermediate: After cooling to room temperature, the solid product is isolated by filtration.[6]

  • Second Reflux (Cyclization): Dissolve the isolated solid in ethanol (65 mL) and heat to reflux for 16 hours.[6]

  • Product Isolation and Purification: Cool the reaction mixture to room temperature and separate the solids by filtration. Place the filtrate in an ice bath to induce crystallization. Collect the crystallized product by filtration and wash with diisopropyl ether (30 mL).[6]

  • Drying: Dry the final product in a vacuum desiccator to yield this compound as a white powder.[6]

This procedure can afford the product in high yields, with one report citing an 84% yield.[6]

Characterization Data
  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.95 (s, 1H), 8.84 (d, J=6.8 Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, J=7.2 Hz, 1H), 4.43 (q, J=7.1Hz, 2H), 1.35 (d, J=7.1Hz, 3H).[6]

  • LC-MS: A common observation is the protonated molecular ion [M+H]⁺ at m/z = 191.[6]

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in several drug discovery programs. Derivatives of this core structure have shown potent activity against various diseases, primarily through the modulation of specific signaling pathways.

Antitubercular Activity: Targeting the Electron Transport Chain

A significant area of research for imidazo[1,2-a]pyridine derivatives is in the development of new antituberculosis agents. The clinical candidate Telacebec (Q203) , which shares the imidazo[1,2-a]pyridine core, has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][8]

The primary mechanism of action for this class of compounds is the inhibition of the cytochrome bcc complex (QcrB) , a key component of the electron transport chain.[1] This inhibition disrupts the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell, ultimately leading to bacterial cell death.

antitubercular_mechanism cluster_etc M. tuberculosis Respiration node_ipa Imidazo[1,2-a]pyridine (e.g., Q203) node_qcrb Cytochrome bcc complex (QcrB) node_ipa->node_qcrb Inhibition node_etc Electron Transport Chain node_atp ATP Synthesis node_etc->node_atp node_death Bacterial Cell Death node_atp->node_death

Antitubercular Mechanism of Imidazo[1,2-a]pyridines
Anticancer Activity: Modulation of Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have also emerged as promising anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are frequently dysregulated in cancer.

One such pathway is the PI3K/Akt/mTOR pathway , which plays a crucial role in cell growth, proliferation, and survival. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα, leading to the downstream suppression of Akt and mTOR, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

anticancer_pi3k_pathway node_ipa Imidazo[1,2-a]pyridine Derivative node_pi3k PI3Kα node_ipa->node_pi3k Inhibition node_akt Akt node_pi3k->node_akt node_mtor mTOR node_akt->node_mtor node_proliferation Cell Proliferation & Survival node_mtor->node_proliferation node_apoptosis Apoptosis node_proliferation->node_apoptosis

Inhibition of the PI3K/Akt/mTOR Pathway

Additionally, some derivatives have been found to exert anti-inflammatory effects, which are closely linked to cancer, by modulating the STAT3/NF-κB signaling pathway .

Experimental Workflows

The general workflow for the synthesis and characterization of this compound is a standard procedure in medicinal chemistry research.

experimental_workflow node_synthesis Synthesis: 2-aminopyridine + ethyl 3-bromopyruvate node_purification Purification: Crystallization node_synthesis->node_purification node_structure Structural Characterization node_purification->node_structure node_bioactivity Biological Activity Screening node_purification->node_bioactivity node_nmr NMR Spectroscopy (¹H, ¹³C) node_structure->node_nmr node_ms Mass Spectrometry (LC-MS) node_structure->node_ms node_ir IR Spectroscopy node_structure->node_ir

General Experimental Workflow

Conclusion

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its straightforward synthesis and the versatile nature of the imidazo[1,2-a]pyridine core make it an attractive scaffold for drug discovery and development. The demonstrated antitubercular and anticancer activities of its derivatives, through well-defined mechanisms of action, highlight the therapeutic potential of this class of compounds. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will be crucial in translating their promising in vitro activities into clinically effective therapeutics.

References

An In-depth Technical Guide to Ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS: 38922-77-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl imidazo[1,2-a]pyridine-2-carboxylate, with the Chemical Abstracts Service (CAS) registry number 38922-77-9, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer and antitubercular agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities associated with this compound and its structural class, with a focus on experimental details and data.

Chemical and Physical Properties

This compound is a stable, solid organic compound at room temperature. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 38922-77-9
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance White to off-white solid
Melting Point 79.5-83 °C
Boiling Point Not available
Density 1.22±0.1 g/cm³ (Predicted)
SMILES CCOC(=O)c1cn2ccccc2n1
InChI Key GNFACXDTRBVZJE-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound is well-documented and typically proceeds via a condensation reaction.

Experimental Protocol: Synthesis

A common and efficient method for the synthesis of this compound involves the reaction of 2-aminopyridine with ethyl bromopyruvate.

Materials:

  • 2-Aminopyridine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • A mixture of 2-aminopyridine (1 equivalent), ethyl bromopyruvate (1.5 equivalents), and sodium bicarbonate (1.5 equivalents) is prepared in ethanol.

  • The reaction mixture is heated to reflux and stirred for a specified period, typically several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified, typically by column chromatography on silica gel, to yield the final product.

Characterization Data

The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Technique Observed Data
¹H NMR (CDCl₃) δ (ppm): 8.13 (d, J=6.9 Hz, 1H), 7.64 (d, J=9.0 Hz, 1H), 7.58 (s, 1H), 7.27-7.22 (m, 1H), 6.84 (t, J=6.8 Hz, 1H), 4.43 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃) δ (ppm): 163.6, 145.1, 142.3, 127.2, 125.6, 124.9, 117.8, 112.9, 61.4, 14.5
Mass Spec (ESI) m/z: 191.0815 [M+H]⁺

Biological Activity and Signaling Pathways

While specific quantitative biological data for this compound is not extensively available in the public domain, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with significant therapeutic potential. Derivatives of this core structure have been widely investigated for their anticancer and antitubercular properties.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exhibit potent anticancer activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Imidazo[1,2-a]pyridine Derivatives (Anticancer Activity)

Compound DerivativeCell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine-carbohydrazide derivative 7d MCF-7 (Breast Cancer)22.6[1]
Imidazo[1,2-a]pyridine-carbohydrazide derivative 7d HT-29 (Colon Cancer)13.4[1]
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylateMCF-7 (Breast Cancer)15[2]

Signaling Pathways Implicated:

  • PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to the induction of apoptosis (programmed cell death) in cancer cells.

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of various cancers, particularly colorectal cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.

Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is also a promising framework for the development of novel antitubercular agents. Several derivatives have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

Quantitative Data for Imidazo[1,2-a]pyridine Derivatives (Antitubercular Activity)

Compound DerivativeStrainMIC (µM)Reference
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylateMtb H37Rv0.03 - 5.0[3]
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylateMtb0.07 - 0.14[4]
2-Ethyl 7-methyl imidazo[1,2-a]pyridine-2,7-dicarboxylate hydrobromideMtb H37Rv0.10 - 0.19[5]

Experimental Workflows and Signaling Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Synthesis of this compound Start Start Reactants 2-Aminopyridine Ethyl bromopyruvate NaHCO3 Start->Reactants Solvent Ethanol Reactants->Solvent Reaction Reflux Solvent->Reaction Monitoring TLC Reaction->Monitoring Workup Solvent Evaporation Monitoring->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The diagram below depicts the simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.

G cluster_1 PI3K/Akt/mTOR Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival ImidazoPyridine Imidazo[1,2-a]pyridines ImidazoPyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade.

Wnt/β-catenin Signaling Pathway Inhibition

This diagram illustrates the canonical Wnt/β-catenin signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

G cluster_2 Wnt/β-catenin Pathway Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for Degradation TCF TCF/LEF betaCatenin->TCF Accumulates and Translocates to Nucleus GeneTranscription Target Gene Transcription TCF->GeneTranscription ImidazoPyridine Imidazo[1,2-a]pyridines ImidazoPyridine->betaCatenin Promotes Degradation

Caption: Inhibition of the Wnt/β-catenin signaling cascade.

Conclusion

This compound is a synthetically accessible and versatile building block. While direct biological activity data for this specific compound is limited, the broader class of imidazo[1,2-a]pyridines demonstrates significant potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The inhibition of critical signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin by derivatives of this scaffold highlights its importance for future drug discovery and development efforts. Further investigation into the specific biological activities of this compound and its close analogues is warranted to fully elucidate its therapeutic potential.

References

"Ethyl imidazo[1,2-a]pyridine-2-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its biological significance, particularly its role in relevant signaling pathways.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueCitations
Molecular Formula C₁₀H₁₀N₂O₂[1][2][3]
Molecular Weight 190.20 g/mol [2][3]
CAS Number 38922-77-9[1][2][3]
Appearance White powder or solid[4]
Melting Point 83-87 °C

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction between 2-aminopyridine and an α-halocarbonyl compound, such as ethyl bromopyruvate.

Materials:

  • 2-aminopyridine

  • Ethyl 3-bromopyruvate

  • Tetrahydrofuran (THF)

  • Ethanol

  • Diisopropyl ether

Procedure:

  • Under magnetic stirring, dissolve 3 g (31.9 mmol) of 2-aminopyridine in 65 mL of tetrahydrofuran.[4]

  • Slowly add 4.44 mL (31.9 mmol) of ethyl 3-bromopyruvate to the solution. The formation of a solid precipitate will be observed.[4]

  • Heat the resulting mixture to reflux and maintain continuous stirring for 4 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature and isolate the solid product by filtration.[4]

  • Dissolve the collected solid in 65 mL of ethanol and heat the solution to reflux, stirring for 16 hours.[4]

  • Cool the filtrate in an ice bath to facilitate crystallization of the final product.[4]

  • Collect the crystallized product by filtration and wash it with 30 mL of diisopropyl ether.[4]

  • Dry the final product in a vacuum desiccator to yield this compound as a white powder.[4]

A similar protocol can be used for the synthesis of derivatives, such as Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, by substituting 2-aminopyridine with the corresponding substituted 2-aminopyridine (e.g., 6-methyl-pyridin-2-ylamine) and reacting it with ethyl 3-bromo-2-oxopropionate in ethanol, followed by reflux and purification.[1]

Purification and Characterization

Purification: The crude product can be purified by crystallization from a suitable solvent system. For analytical purposes, single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in ethyl acetate.[1]

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compound. The expected m/z value for the protonated molecule [MH+] is 191.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to elucidate the chemical structure. The characteristic peaks for this compound in DMSO-d₆ are: δ 8.95 (s, 1H), 8.84 (d, J=6.8 Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, J=7.2 Hz, 1H), 4.43 (q, J=7.1Hz, 2H), 1.35 (d, J=7.1Hz, 3H).[4]

Biological Significance and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[5][6][7] A significant mechanism of action for some of these derivatives involves the inhibition of key cellular signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Signaling Pathway

Several studies have reported that imidazo[1,2-a]pyridine derivatives can exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[8][9] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its abnormal activation is a common factor in tumorigenesis.[9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Synthesis and Characterization

The logical flow from starting materials to the final characterized product is crucial for reproducible research.

Synthesis_Workflow Start Starting Materials: 2-Aminopyridine & Ethyl Bromopyruvate Reaction Condensation Reaction (Reflux in THF, then Ethanol) Start->Reaction Isolation Filtration to Isolate Crude Product Reaction->Isolation Purification Crystallization from Diisopropyl Ether Isolation->Purification FinalProduct Pure this compound Purification->FinalProduct Characterization Characterization FinalProduct->Characterization LCMS LC-MS Characterization->LCMS NMR ¹H NMR Characterization->NMR

Caption: General workflow for the synthesis and characterization of the title compound.

References

A Technical Guide to the Physicochemical Properties of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl imidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The document details its synthesis, characterization, and key physical and chemical parameters. Furthermore, it explores the potential biological activities of the imidazo[1,2-a]pyridine scaffold, with a focus on its role in inhibiting critical signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and data presented in a clear and accessible format.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the known and predicted properties of this compound is presented below.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Melting Point 79.5-87 °C[2]
Boiling Point Not experimentally determined.
Density 1.22 ± 0.1 g/cm³ (Predicted)[2]
pKa 3.28 ± 0.50 (Predicted)[2]
LogP (XLogP3) 2.3 (Predicted for isomer)[3]
Appearance White to off-white solid/powder.[2][4]
Solubility Soluble in organic solvents.[5]
WaterData not available.
EthanolSoluble (used in synthesis).[2][4]
DMSOSoluble (used for NMR).[2][4]

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and determination of key physicochemical properties are crucial for the reproducibility of scientific findings.

Synthesis of this compound[3][5]

Materials:

  • 2-Aminopyridine

  • Ethyl 3-bromopyruvate

  • Tetrahydrofuran (THF)

  • Ethanol

  • Diisopropyl ether

Procedure:

  • Under magnetic stirring, dissolve 3 g (31.9 mmol) of 2-aminopyridine in 65 mL of tetrahydrofuran.

  • Slowly add 4.44 mL (31.9 mmol) of ethyl 3-bromopyruvate. The formation of a solid precipitate will be observed.

  • Heat the resulting non-homogeneous mixture to reflux and stir continuously for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature and isolate the solid product by filtration.

  • Dissolve the collected solid in 65 mL of ethanol and heat to reflux with stirring for 16 hours.

  • Cool the reaction mixture to room temperature and separate the solids by filtration.

  • Place the filtrate in an ice bath to promote crystallization of the product until the liquid phase remains clear.

  • Collect the crystallized product by filtration and wash with 30 mL of diisopropyl ether.

  • Dry the final product in a vacuum desiccator to yield this compound as a white powder.

Characterization

2.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS) [2][4]

  • Instrumentation: A standard LC-MS system equipped with a suitable column (e.g., C18) and a mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically used.

  • Detection: The mass-to-charge ratio (m/z) is monitored in positive ion mode. For this compound, the expected [M+H]⁺ ion is at m/z 191.

  • UV Purity: UV detection at 254 nm can be used to assess the purity of the compound.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy [2][4]

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Data (300 MHz, DMSO-d₆): δ 8.95 (s, 1H), 8.84 (d, J=6.8 Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, J=7.2 Hz, 1H), 4.43 (q, J=7.1Hz, 2H), 1.35 (t, J=7.1Hz, 3H).

Determination of Physicochemical Properties (Standard Protocols)

2.3.1. Solubility Determination

  • Add a small, accurately weighed amount of this compound (e.g., 1 mg) to a vial.

  • Add a measured volume of the solvent to be tested (e.g., water, ethanol, DMSO) in small increments (e.g., 100 µL).

  • After each addition, vortex the vial vigorously for 1-2 minutes.

  • Visually inspect for the complete dissolution of the solid.

  • The solubility is expressed as the concentration at which the compound completely dissolves.

2.3.2. LogP Determination (Shake-Flask Method)

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1-octanol).

  • Prepare a biphasic system by mixing equal volumes of 1-octanol and water in a separatory funnel and allowing the phases to saturate.

  • Add a known volume of the stock solution to the biphasic system.

  • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the 1-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[6][7][8][9][10][11] While specific studies on the biological mechanisms of this compound are limited, the activities of closely related analogs suggest potential involvement in key cellular signaling pathways.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common feature in many types of cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[6][12]

The proposed mechanism of action involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. Downstream, this leads to the deactivation of mTOR and its effector proteins, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Ethyl imidazo[1,2-a]pyridine -2-carboxylate (Proposed) Inhibitor->PI3K Inhibits

Proposed inhibition of the PI3K/Akt/mTOR pathway.
Anti-inflammatory Activity: Targeting the STAT3/NF-κB Pathway

Chronic inflammation is a key driver of many diseases, including cancer. The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are two critical transcription factors that regulate inflammatory responses. Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating these pathways.[9][13]

The proposed mechanism involves the inhibition of pro-inflammatory stimuli from activating the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. This prevents the translocation of NF-κB to the nucleus. Similarly, the phosphorylation and activation of STAT3 are inhibited, leading to a downstream reduction in the expression of pro-inflammatory genes.

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor Activates IKK IKK Complex Receptor->IKK Activates STAT3 STAT3 Receptor->STAT3 Activates (via JAKs) IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates STAT3->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammation Induces Inhibitor Ethyl imidazo[1,2-a]pyridine -2-carboxylate (Proposed) Inhibitor->IKK Inhibits Inhibitor->STAT3 Inhibits Phosphorylation

Proposed modulation of the STAT3/NF-κB pathway.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This technical guide has provided a consolidated resource of its known physicochemical properties, along with detailed experimental protocols for its synthesis and characterization. The exploration of the biological activities of the broader imidazo[1,2-a]pyridine class highlights the potential of this specific molecule as an inhibitor of key signaling pathways involved in cancer and inflammation. Further in-depth biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational document for researchers and drug development professionals to facilitate future studies and applications of this promising compound.

References

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry for over a century. Its unique structural features and broad spectrum of biological activities have led to the development of several successful drugs and a vast library of compounds with therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery and history of the imidazo[1,2-a]pyridine scaffold, detailing its seminal synthesis, the evolution of synthetic methodologies, and its engagement with key biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of complex biological and chemical processes.

Discovery and Historical Milestones

The journey of the imidazo[1,2-a]pyridine scaffold began in the early 20th century. The first synthesis is credited to the Russian chemist Aleksei E. Tschitschibabin in 1925.[1] His pioneering work involved the reaction of 2-aminopyridine with bromoacetaldehyde in a sealed tube at high temperatures, laying the foundation for what would become a cornerstone of heterocyclic chemistry.[1]

Initially, the yields of this reaction were modest.[1] However, the fundamental approach of condensing a 2-aminopyridine with a suitable two-carbon synthon, typically an α-haloketone, became the classical and most widely adopted method for constructing this bicyclic system. This reaction, now known as the Tschitschibabin reaction, proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic imidazo[1,2-a]pyridine core.

Over the decades, numerous advancements have been made to improve the efficiency, scope, and environmental footprint of imidazo[1,2-a]pyridine synthesis. The development of one-pot and multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, has provided rapid and diverse access to a wide array of substituted imidazo[1,2-a]pyridines. Furthermore, modern synthetic innovations, including microwave-assisted synthesis and catalyst-free conditions, have made the production of these valuable compounds more sustainable and efficient.

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold was realized with the discovery of drugs like Zolpidem , a widely prescribed hypnotic agent for the treatment of insomnia. This discovery spurred further investigation into the biological activities of this scaffold, revealing a broad range of pharmacological properties, including anticancer, anti-inflammatory, anti-tuberculosis, and antiviral activities. Today, the imidazo[1,2-a]pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, continually inspiring the design and synthesis of novel therapeutic agents.

Physicochemical Properties of the Core Scaffold

The parent imidazo[1,2-a]pyridine is a crystalline solid with the following properties:

PropertyValue
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Melting Point 36-39 °C
Boiling Point 219-220 °C at 760 mmHg
pKa 5.34
LogP 1.35

Key Synthetic Methodologies and Experimental Protocols

The Tschitschibabin Reaction (1925)

The classical synthesis of the imidazo[1,2-a]pyridine scaffold.

Experimental Protocol (Reconstructed from historical accounts):

Reaction: 2-Aminopyridine + Bromoacetaldehyde → Imidazo[1,2-a]pyridine

Procedure:

  • In a sealed, thick-walled glass tube, place 2-aminopyridine (1 equivalent).

  • Add bromoacetaldehyde (1 equivalent).

  • Seal the tube and heat it in a furnace to a temperature of 150-200 °C for several hours.

  • After cooling, carefully open the tube.

  • Dissolve the resulting dark, viscous residue in a minimal amount of hot ethanol.

  • Neutralize the solution with a base, such as sodium hydrogen carbonate, to precipitate the crude product.[1]

  • Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure imidazo[1,2-a]pyridine.

Note: This historical procedure involves harsh conditions and the handling of lachrymatory bromoacetaldehyde. Modern variations often employ α-haloketones and milder reaction conditions.

Synthesis of 2-Phenylimidazo[1,2-a]pyridine (A Tschitschibabin Variation)

A common and straightforward laboratory synthesis of a substituted derivative.

Experimental Protocol:

Reaction: 2-Aminopyridine + 2-Bromoacetophenone → 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate

  • Ethanol

Procedure:

  • Dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add sodium bicarbonate (0.98 g, 11.7 mmol) to the solution.

  • Add 2-bromoacetophenone (2.1 g, 10.6 mmol) to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine as a crystalline solid.

Expected Yield: ~75-85% Melting Point: 135-137 °C

The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

A powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Experimental Protocol (General Procedure):

Reaction: 2-Aminopyridine + Aldehyde + Isocyanide → 3-Aminoimidazo[1,2-a]pyridine derivative

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) in a sealed vial, add the isocyanide (1.0 mmol).

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

  • Upon completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Quantitative Data for Representative GBB Products:

AldehydeIsocyanideProductYield (%)
4-Nitrobenzaldehydetert-Butyl isocyanideN-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine85
BenzaldehydeCyclohexyl isocyanideN-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine92
2-NaphthaldehydeBenzyl isocyanideN-benzyl-2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine88
Multi-step Synthesis of Zolpidem

The following workflow illustrates a common synthetic route to the drug Zolpidem.

G cluster_0 Step 1: Imidazo[1,2-a]pyridine Formation cluster_1 Step 2: Mannich Reaction cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis and Amidation A 2-Amino-5-methylpyridine C 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine A->C Reflux in Ethanol, NaHCO3 B 4-Methyl-2-bromoacetophenone B->C E 3-(Dimethylaminomethyl)-6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine C->E Acetic Acid D Formaldehyde, Dimethylamine D->E G 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile E->G Quaternization with MeI, then NaCN F Sodium Cyanide F->G I Zolpidem G->I Multi-step conversion H 1. NaOH, H2O 2. SOCl2 3. Dimethylamine H->I

A multi-step synthetic workflow for the preparation of Zolpidem.

Biological Activities and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. Below are diagrams of key signaling pathways modulated by these compounds.

GABA-A Receptor Modulation (Hypnotic/Anxiolytic Effects)

Zolpidem and related compounds exert their sedative and hypnotic effects by acting as positive allosteric modulators of the GABA-A receptor, primarily at the α1 subunit. This enhances the inhibitory effects of the neurotransmitter GABA, leading to neuronal hyperpolarization and reduced neuronal excitability.

G cluster_0 Neuronal Synapse cluster_1 Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (α1 subunit) GABA->GABA_A_Receptor Binds Zolpidem Zolpidem (Imidazo[1,2-a]pyridine) Zolpidem->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation/Hypnosis Reduced_Excitability->Sedation

Mechanism of action of Zolpidem at the GABA-A receptor.
PI3K/Akt/mTOR Pathway Inhibition (Anticancer Effects)

Many imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. By inhibiting key kinases in this pathway, these compounds can induce apoptosis and inhibit cancer cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Pathway Modulation (Anti-inflammatory Effects)

Certain imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory properties by modulating the STAT3 and NF-κB signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in pro-inflammatory cytokines and enzymes.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 Activates IKK IKK Receptor->IKK Activates Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) STAT3->Gene_Expression Activates Transcription IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->Gene_Expression Activates Transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 Inhibits Imidazopyridine->IKK Inhibits

Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Perspectives

From its serendipitous discovery over a century ago to its current status as a privileged scaffold in medicinal chemistry, the imidazo[1,2-a]pyridine core has demonstrated remarkable versatility and therapeutic potential. The evolution of its synthesis from harsh, classical methods to elegant and efficient multi-component reactions has opened up vast areas of chemical space for exploration. The diverse biological activities of its derivatives, ranging from hypnotic to anticancer and anti-inflammatory, underscore the importance of this scaffold in drug discovery.

Future research in this area will likely focus on the development of highly selective and potent imidazo[1,2-a]pyridine derivatives that target specific isoforms of enzymes or receptor subtypes, thereby minimizing off-target effects and improving therapeutic indices. The application of computational chemistry and machine learning will undoubtedly accelerate the design of novel compounds with desired pharmacological profiles. Furthermore, the exploration of this scaffold in new therapeutic areas, such as neurodegenerative diseases and metabolic disorders, holds significant promise. The rich history and continued evolution of the imidazo[1,2-a]pyridine scaffold ensure its enduring legacy and bright future in the quest for novel and effective medicines.

References

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," this scaffold is present in a variety of biologically active compounds, including approved drugs and clinical candidates.[1][2][3][4] Its rigid, planar structure and synthetic accessibility make it an attractive starting point for the design of novel therapeutic agents targeting a wide range of diseases.[4] This technical guide provides a comprehensive overview of the biological significance of the imidazo[1,2-a]pyridine core, with a focus on its anticancer, central nervous system (CNS), antiviral, and antibacterial activities.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines, including those of the breast, lung, colon, and cervix.[5][6] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

Inhibition of Kinase Signaling Pathways

A primary anticancer mechanism of imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers.[7] Several imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of this pathway, often targeting PI3Kα or acting as dual PI3K/mTOR inhibitors.[7][8][9] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[10][11]

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates growth_factor Growth Factor growth_factor->receptor pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation imidazo_pyridine Imidazo[1,2-a]pyridine Derivative imidazo_pyridine->pi3k Inhibits

Figure 1: Imidazo[1,2-a]pyridine inhibition of the PI3K/Akt/mTOR pathway.

Imidazo[1,2-a]pyridine derivatives have also been shown to inhibit other kinases relevant to cancer, including:

  • Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest.

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): This receptor tyrosine kinase is involved in cell growth and survival.

  • c-Met: This is the receptor for hepatocyte growth factor and plays a role in cell motility, invasion, and proliferation.[6]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Some imidazo[1,2-a]pyridine derivatives act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[2][12][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

Tubulin_Polymerization_Inhibition tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitosis Mitosis microtubules->mitosis Enables apoptosis Apoptosis mitosis->apoptosis Inhibition leads to imidazo_pyridine Imidazo[1,2-a]pyridine Derivative imidazo_pyridine->tubulin Binds to Colchicine Site

Figure 2: Mechanism of tubulin polymerization inhibition.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
13k HCC827 (NSCLC)MTT0.09[11]
A549 (NSCLC)MTT0.21[11]
SH-SY5Y (Neuroblastoma)MTT0.24[11]
HEL (Leukemia)MTT0.35[11]
MCF-7 (Breast)MTT0.43[11]
12 A375 (Melanoma)Cell Proliferation0.14[14]
HeLa (Cervical)Cell Proliferation0.21[14]
6d A549 (NSCLC)MTT2.8[15]
TB-25 HCT-116 (Colon)Anti-proliferative0.023[16]
Compound C MCF-7 (Breast)MTT-[17]
Experimental Protocols: Anticancer Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Complete culture medium

    • Imidazo[1,2-a]pyridine test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17][18][19][20]

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Materials:

    • Purified kinase

    • Kinase-specific substrate

    • ATP

    • Imidazo[1,2-a]pyridine test compounds

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, add the kinase, test compound, and assay buffer. Incubate to allow for binding.

    • Initiate the kinase reaction by adding the substrate and ATP. Incubate at the optimal temperature for the kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves converting the ADP produced to a detectable signal (e.g., luminescence).

    • Measure the signal using a microplate reader.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[1][21][22][23]

Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyridine scaffold is a cornerstone of several CNS-active drugs, most notably the hypnotic agent zolpidem (Ambien®).[24][25] These compounds primarily exert their effects by modulating the activity of GABA-A receptors.

GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the CNS. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. Imidazo[1,2-a]pyridine derivatives, like zolpidem, act as positive allosteric modulators of the GABA-A receptor. They bind to the benzodiazepine site on the receptor, enhancing the effect of GABA.[9][24][25] Many compounds in this class show selectivity for GABA-A receptor subtypes containing the α1 subunit, which is thought to be responsible for their sedative and hypnotic effects.[9][25][26]

GABA_A_Receptor_Modulation gaba GABA gaba_a_receptor GABA-A Receptor (α1 subunit) gaba->gaba_a_receptor Binds cl_channel Chloride (Cl⁻) Channel gaba_a_receptor->cl_channel Opens cl_influx Increased Cl⁻ Influx cl_channel->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization sedation Sedation / Hypnosis hyperpolarization->sedation imidazo_pyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) imidazo_pyridine->gaba_a_receptor Positive Allosteric Modulation

Figure 3: Positive allosteric modulation of the GABA-A receptor.
Quantitative Data: CNS Activity

The following table presents binding affinity data for zolpidem at different GABA-A receptor subtypes.

CompoundReceptor SubtypeKi (nM)Reference
Zolpidem α1β2γ2 / α1β3γ220[25]
α2β1γ2 / α3β1γ2400[25]
α5β3γ2 / α5β2γ2≥5000[25]

Antiviral Activity

Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[24]

Mechanism of Action

The precise mechanism of antiviral action for many imidazo[1,2-a]pyridine derivatives is still under investigation. However, structure-activity relationship (SAR) studies have provided insights into the chemical features required for activity. For instance, the presence of a thioether side chain at the 3-position of the imidazo[1,2-a]pyridine core appears to be important for anti-HCMV and anti-VZV activity.

Quantitative Data: Antiviral Activity

The table below shows the in vitro antiviral activity of representative imidazo[1,2-a]pyridine compounds.

Compound IDVirusCell LineEC50 (µg/mL)Reference
4 HCMVHEL0.04[24]
VZV (TK+)HEL0.2[24]
VZV (TK-)HEL0.2[24]
15 HCMVHEL0.03[24]
VZV (TK+)HEL0.04[24]
VZV (TK-)HEL0.04[24]
21 HCMVHEL0.03[24]
VZV (TK+)HEL0.2[24]
VZV (TK-)HEL0.2[24]

Antibacterial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for the development of novel antibacterial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Action

The antibacterial mechanisms of imidazo[1,2-a]pyridines are not fully elucidated but are likely to be diverse, depending on the specific substitutions on the core structure. Some studies suggest that these compounds may exert their effects by inhibiting bacterial DNA gyrase.

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for selected imidazo[1,2-a]pyridine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
5d Staphylococcus aureus-[27]
7a Staphylococcus aureus-[27]
10a Staphylococcus aureus-[27]
11a Staphylococcus aureus-[27]
12a Staphylococcus aureus-[27]

Note: Specific MIC values were not provided in the abstract, but these compounds were highlighted as efficient inhibitors.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

  • Materials:

    • Bacterial strains of interest

    • 96-well microtiter plates

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

    • Imidazo[1,2-a]pyridine test compounds

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

    • Inoculate each well (except for a sterility control) with the bacterial suspension.

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10][15][27][28][29]

Synthesis of the Imidazo[1,2-a]pyridine Core

A variety of synthetic methods have been developed for the construction of the imidazo[1,2-a]pyridine scaffold. One of the most versatile and widely used is the Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot, three-component reaction.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst. This reaction allows for the rapid and efficient synthesis of a diverse library of 3-aminoimidazo[1,2-a]pyridine derivatives.

GBB_Reaction aminopyridine 2-Aminopyridine imidazo_pyridine 3-Aminoimidazo[1,2-a]pyridine aminopyridine->imidazo_pyridine aldehyde Aldehyde aldehyde->imidazo_pyridine isocyanide Isocyanide isocyanide->imidazo_pyridine catalyst Acid Catalyst catalyst->imidazo_pyridine Facilitates

Figure 4: The Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
General Synthetic Protocol for GBB Reaction

  • Materials:

    • 2-Aminopyridine derivative

    • Aldehyde

    • Isocyanide

    • Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃)

    • Solvent (e.g., methanol, dichloromethane)

  • Procedure:

    • To a solution of the 2-aminopyridine and aldehyde in the chosen solvent, add the Lewis acid catalyst.

    • Add the isocyanide to the reaction mixture.

    • Stir the reaction at room temperature or with heating (conventional or microwave) until completion, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyridine.[19]

Conclusion

The imidazo[1,2-a]pyridine core represents a versatile and valuable scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. Its prominence in approved drugs and numerous clinical and preclinical candidates underscores its therapeutic potential. The continued exploration of this privileged structure, through the synthesis of novel derivatives and the elucidation of their mechanisms of action, holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

An In-depth Technical Guide to Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl imidazo[1,2-a]pyridine-2-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological applications, and mechanisms of action of these compounds, with a focus on their anticancer and antitubercular properties.

Synthesis of this compound Derivatives

The synthesis of the imidazo[1,2-a]pyridine core is versatile, with several established methods. A common and efficient approach involves the condensation of 2-aminopyridines with α-halocarbonyl compounds.[1][2] Modifications of this core, particularly at the 3-position and through derivatization of the C2-ester, have yielded extensive libraries of compounds with diverse pharmacological profiles.

General Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Derivatives

A widely employed synthetic route to access key intermediates for various bioactive derivatives involves the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate.

Materials:

  • Substituted 2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN) or Ethanol (EtOH)

  • Lithium hydroxide (LiOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylates A mixture of a substituted 2-aminopyridine and ethyl 2-chloroacetoacetate is refluxed in a suitable solvent such as acetonitrile or ethanol in the presence of a base like triethylamine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Hydrolysis to Imidazo[1,2-a]pyridine-3-carboxylic Acids The synthesized ester is then hydrolyzed using a mixture of lithium hydroxide in a solvent system of water and ethanol at room temperature. After the reaction is complete, the mixture is acidified with hydrochloric acid to precipitate the carboxylic acid, which is then filtered, washed, and dried. This carboxylic acid serves as a versatile intermediate for the synthesis of various amide derivatives.

Antitubercular Applications

Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as a promising class of antitubercular agents, exhibiting potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.

N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides

This class of compounds has demonstrated excellent in vitro activity. The synthesis involves the amidation of an imidazo[1,2-a]pyridine-3-carboxylic acid intermediate with various substituted 2-phenoxyethanamines.

Compound IDSubstitutionMIC (μg/mL) vs. H37RvReference
10j 2,6-dimethyl, 4-bromo-phenoxy0.025-0.054
15b 2,6-dimethyl, 4-chloro-phenoxyLow nanomolar[2]
15d 2,6-dimethyl, 4-trifluoromethoxy-phenoxyLow nanomolar[2]

MIC: Minimum Inhibitory Concentration

The MIC of the synthesized compounds against M. tuberculosis H37Rv is typically determined using the Microplate Alamar Blue Assay (MABA).

Materials:

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration.

  • The test compounds are serially diluted in 7H9 broth in a 96-well plate.

  • The bacterial suspension is added to each well.

  • Plates are incubated at 37°C for a specified period.

  • Alamar Blue reagent is added to each well, and the plates are re-incubated.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3]

Anticancer Applications

Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[4][5]

Compound IDCancer Cell LineIC50 (nM) vs. PI3KαReference
13k HCC827 (Lung)1.94[6]
35 T47D (Breast)150[4]
7 HCT-116 (Colon)0.20 (PI3K) / 21 (mTOR)[7]

IC50: Half-maximal inhibitory concentration

The inhibitory activity of compounds against PI3Kα can be assessed using a variety of commercially available kinase assay kits, such as the Kinase-Glo™ Max Assay.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the kinase activity.

Procedure:

  • The PI3Kα enzyme, substrate (e.g., PIP2), and ATP are incubated with varying concentrations of the test compound in a microplate well.

  • The kinase reaction is allowed to proceed for a set time at room temperature.

  • The Kinase-Glo™ reagent is added to stop the kinase reaction and initiate the luminescent signal.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.[8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Modulation of the STAT3/NF-κB Signaling Pathway

Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB signaling pathway. This modulation leads to the downregulation of pro-inflammatory and pro-survival genes.[9]

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/Cytokines IKK IKK LPS->IKK STAT3 STAT3 LPS->STAT3 activates IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates pSTAT3 p-STAT3 pSTAT3->Nucleus translocates Genes iNOS, COX-2, Pro-inflammatory Genes Nucleus->Genes transcription Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->NFkB Inhibitor->pSTAT3

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCC1937, A549)

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.

  • The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.[1][10]

Experimental Workflow Visualization

A general workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives is depicted below.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Anticancer Anticancer Assays (MTT, Kinase Inhibition) InVitro->Anticancer Antitubercular Antitubercular Assays (MIC Determination) InVitro->Antitubercular Mechanism Mechanism of Action Studies (Western Blot, etc.) Anticancer->Mechanism Antitubercular->Mechanism Lead Lead Compound Identification & Optimization Mechanism->Lead

Caption: General experimental workflow for the development of imidazo[1,2-a]pyridine derivatives.

Conclusion

The this compound core represents a highly versatile and promising scaffold in the field of drug discovery. The synthetic accessibility and the amenability to structural modifications have allowed for the generation of a multitude of derivatives with potent and selective biological activities. The demonstrated efficacy of these compounds as antitubercular and anticancer agents, through the modulation of key signaling pathways, underscores their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the pharmacological properties of this important class of heterocyclic compounds.

References

The Pharmacological Profile of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. This bicyclic structure, formed by the fusion of imidazole and pyridine rings, serves as a versatile template for the design and development of novel therapeutic agents. Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of these compounds, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows.

Pharmacological Activities and Quantitative Data

Imidazo[1,2-a]pyridine derivatives have been extensively evaluated for a range of therapeutic applications. The following tables summarize the quantitative data for their most prominent activities.

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been a major focus of research, with numerous compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[1][2] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[3][4]

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[1]
Compound 6WM115 (Melanoma)<12[1]
Compound 6HeLa (Cervical Cancer)35.0[1]
Compound 12bHep-2 (Laryngeal Carcinoma)11[1]
Compound 12bHepG2 (Hepatocellular Carcinoma)13[1]
Compound 12bMCF-7 (Breast Carcinoma)11[1]
Compound 12bA375 (Human Skin Cancer)11[1]
Compound 9dHeLa (Cervical Cancer)10.89[1]
Compound 9dMCF-7 (Breast Cancer)2.35[1]
IP-5HCC1937 (Breast Cancer)45[1][5]
IP-6HCC1937 (Breast Cancer)47.7[1][5]
IP-7HCC1937 (Breast Cancer)79.6[5]
W-1184AGS (Gastric Cancer)0.39[6]
W-1184MGC-803 (Gastric Cancer)0.9[6]
Antimicrobial Activity

Derivatives of imidazo[1,2-a]pyridine have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[7][8] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[7]

DerivativeMicrobial StrainMIC (µg/mL)Reference
Indole-based derivativeE. coli0.11-23.45[7]
Indole-based derivativeP. aeruginosa0.11-23.45[7]
Indole-based derivativeE. aerogenes0.11-23.45[7]
Azo-linked derivative 4eP. aeruginosa500[8]
Azo-linked derivative 4eS. aureus500[8]
Azo-linked derivative 4eE. coli CTXM (resistant)500-700[8]
Azo-linked derivative 4eK. pneumoniae NDM (resistant)500-700[8]
Pyrazole-imidazo[1,2-a]pyridineE. coliNot specified[7]
Pyrazole-imidazo[1,2-a]pyridineS. aureusNot specified[7]
Anti-inflammatory Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways such as NF-κB.[4][9][10]

DerivativeAssayIC50 (µM) / Inhibition (%)Reference
Imidazo[1,2-a]pyrimidine derivative e10COX-2 Inhibition13[10]
Imidazo[1,2-a]pyrimidine derivative e10COX-1 Inhibition170[10]
Imidazo[1,2-a]pyrimidine derivative e10Carrageenan-induced paw edema63.8%[10]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)COX-2 InhibitionPreferential Inhibition[11]
Imidazo[1,2-a]pyridine-2-carboxylic acid (2)Carrageenan-induced paw edemaMore efficient than indomethacin[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the pharmacological evaluation of imidazo[1,2-a]pyridine derivatives.

Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a common method for the synthesis of a representative imidazo[1,2-a]pyridine derivative.[12][13][14][15][16]

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone (or other substituted phenacyl bromides)

  • Sodium bicarbonate (NaHCO₃) or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol or aqueous ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol.

  • Add sodium bicarbonate (2 equivalents) or DBU (1.1 equivalents).

  • To this mixture, add a solution of 2-bromoacetophenone (1 equivalent) in ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature or under reflux for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20]

Materials:

  • Cancer cell lines (e.g., A375, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compounds to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.[21][22][23][24][25]

Materials:

  • Cancer cells treated with imidazo[1,2-a]pyridine derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treating the cells with the imidazo[1,2-a]pyridine derivative for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein) to determine the effect of the compound on protein expression and phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by imidazo[1,2-a]pyridine derivatives and a typical experimental workflow.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3]

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

PI3K/Akt/mTOR pathway inhibition by imidazo[1,2-a]pyridines.
STAT3/NF-κB Signaling Pathway Modulation

Imidazo[1,2-a]pyridine derivatives have also been shown to modulate the STAT3/NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[4]

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK IKK IKK CytokineReceptor->IKK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus Inflammation Inflammation & Cell Survival Nucleus->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->JAK inhibits Imidazopyridine->IKK inhibits

Modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridines.
Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening of imidazo[1,2-a]pyridine derivatives for anticancer activity.

Anticancer_Screening_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Treatment Treatment with Derivatives Synthesis->Treatment CellCulture Cancer Cell Culture CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot) IC50->Mechanism

Workflow for anticancer screening of imidazo[1,2-a]pyridine derivatives.

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. This technical guide has provided a comprehensive overview of their pharmacological profile, including quantitative data on their anticancer, antimicrobial, and anti-inflammatory activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action. Continued research into the structure-activity relationships and optimization of this scaffold is likely to yield novel and effective therapeutic agents for a variety of diseases.

References

Quantum Chemical Insights into Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical studies of imidazo[1,2-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The unique electronic structure of the imidazo[1,2-a]pyridine scaffold imparts a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] Understanding the quantum mechanical properties of these molecules is crucial for elucidating their mechanisms of action, predicting their reactivity, and designing novel derivatives with enhanced therapeutic potential.

This guide provides a comprehensive overview of the theoretical approaches used to study imidazo[1,2-a]pyridines, presents key quantitative data from recent computational studies, outlines detailed experimental protocols for their synthesis, and visualizes important biological pathways and computational workflows.

Core Concepts in Quantum Chemical Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the study of imidazo[1,2-a]pyridines. These methods allow for the precise calculation of various molecular properties that govern the behavior of these compounds.

Key properties investigated through quantum chemical studies include:

  • Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms in a molecule.

  • Electronic Properties: Understanding the distribution of electrons within the molecule, which is crucial for predicting reactivity. This includes the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's stability and reactivity.

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of a molecule to identify regions susceptible to electrophilic and nucleophilic attack.

  • Spectroscopic Properties: Predicting vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts to aid in the structural characterization of newly synthesized compounds.

Quantitative Data from Quantum Chemical Studies

The following tables summarize key quantitative data obtained from DFT calculations on various imidazo[1,2-a]pyridine derivatives. These values provide insights into the electronic structure and reactivity of these compounds.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
2-phenylimidazo[1,2-a]pyridine-7.579-1.5199.138RHF/6-31+G(d,p)
2-(4-bromophenyl)imidazo[1,2-a]pyridine-7.619-1.5199.098RHF/6-31+G(d,p)[2]
2-(4-chlorophenyl)imidazo[1,2-a]pyridine-7.619-1.5199.138RHF/6-31+G(d,p)[2]
2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7.619-1.5199.138RHF/6-31+G(d,p)[2]
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine---B3LYP/6-311++G(d,p)[3]
Azo-linked imidazo[1,2-a]pyridine derivative 4a---B3LYP/6-311++G(d,p)[4]
Azo-linked imidazo[1,2-a]pyridine derivative 4b---B3LYP/6-311++G(d,p)[4]
Azo-linked imidazo[1,2-a]pyridine derivative 4c---B3LYP/6-311++G(d,p)[4]

Note: Specific HOMO/LUMO values for some compounds were not explicitly provided in the abstracts. The computational method indicates the level of theory and basis set used in the calculations.

Table 2: Calculated Physicochemical Properties of Imidazo[1,2-a]pyrimidine Schiff Base Derivatives

CompoundMolecular Weight ( g/mol )TPSA (°A²)H-Bond AcceptorsH-Bond DonorsRotatable BondsLogPLipinski's Violations
7a343.3488.375033.850
7b313.3463.324034.130
7c327.7972.555044.290
7d327.7972.555044.290
7e314.3575.794133.840

Data obtained from SwissADME server predictions for compounds synthesized in the cited study.[1] TPSA: Topological Polar Surface Area.

Experimental Protocols

The synthesis of imidazo[1,2-a]pyridines is well-established, with several efficient methods available. The most common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

General Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol provides a general procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridine, a common scaffold for further derivatization.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Acetone

  • 3N Hydrochloric acid

  • 15% Ammonium hydroxide solution

  • Ethanol

Procedure:

  • A mixture of 2-aminopyrimidine (0.105 mol) and 2-bromo-1-phenylethanone (0.105 mol) is prepared.[5]

  • Acetone (150 mL) is added to the mixture, and the reaction is stirred at reflux for 5 hours.[5]

  • The reaction mixture is then cooled to room temperature and filtered.[5]

  • The collected solid is washed with acetone.[5]

  • The solid is then dissolved in 200 mL of 3N dilute hydrochloric acid and refluxed with stirring for 1 hour.[5]

  • The solution is cooled to room temperature, and 15% dilute ammonia is added dropwise to adjust the pH to ~8.[5]

  • The resulting precipitate is filtered and recrystallized from ethanol to yield the pure 2-phenylimidazo[1,2-a]pyrimidine product.[5]

Visualizing Molecular Interactions and Workflows

Signaling Pathway: Wnt/β-catenin Inhibition

Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Understanding this pathway is crucial for designing targeted therapies.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activation LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibition GSK3b GSK-3β Axin Axin APC APC beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation & Binding Destruction_Complex->beta_catenin Phosphorylation & Degradation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->beta_catenin Inhibition of Accumulation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Computational Workflow for Drug Discovery

The following diagram illustrates a typical computational workflow for the in silico screening and evaluation of imidazo[1,2-a]pyridine derivatives as potential drug candidates.

Computational_Workflow Start Define Target & Ligand Library (Imidazo[1,2-a]pyridines) Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Start->Ligand_Prep Protein_Prep Protein Preparation (Receptor cleaning, protonation) Start->Protein_Prep Docking Molecular Docking (Predict binding modes and affinities) Ligand_Prep->Docking Protein_Prep->Docking Scoring Scoring & Ranking (Identify top candidates) Docking->Scoring DFT_Calc Quantum Chemical Calculations (DFT) (Electronic properties, reactivity) Scoring->DFT_Calc MD_Sim Molecular Dynamics Simulations (Binding stability, conformational changes) Scoring->MD_Sim ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) DFT_Calc->ADMET MD_Sim->ADMET Lead_Opt Lead Optimization (Iterative design and evaluation) ADMET->Lead_Opt

References

The Kinase Inhibitor Potential of the Imidazo[1,2-a]pyridine Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. While "Ethyl imidazo[1,2-a]pyridine-2-carboxylate" serves as a foundational building block, it is the broader class of molecules derived from the imidazo[1,2-a]pyridine nucleus that has demonstrated considerable promise as potent kinase inhibitors. This technical guide provides an in-depth analysis of the potential of the imidazo[1,2-a]pyridine scaffold as a source of novel kinase inhibitors, with a focus on key cancer-related kinases such as c-Met, Akt, PI3K/mTOR, and IGF-1R. This document will detail the structure-activity relationships of notable derivatives, present quantitative inhibitory data, outline relevant experimental protocols, and visualize key signaling pathways and experimental workflows.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a three-dimensional arrangement that can be readily functionalized to interact with the ATP-binding pocket of various kinases.

While this compound is a key synthetic intermediate, derivatization at various positions of the imidazo[1,2-a]pyridine ring system has led to the discovery of compounds with significant inhibitory activity against a range of important oncogenic kinases.

Key Kinase Targets of Imidazo[1,2-a]pyridine Derivatives

Research has demonstrated that derivatives of the imidazo[1,2-a]pyridine scaffold can potently inhibit several key kinases implicated in cancer progression.

c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling cascades involved in cell proliferation, migration, and invasion.[1] Aberrant c-Met signaling is a known driver in numerous cancers. Several studies have reported the development of imidazo[1,2-a]pyridine-based inhibitors of c-Met.

Akt (Protein Kinase B)

Akt is a serine/threonine kinase that acts as a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, growth, and proliferation. The imidazo[1,2-a]pyridine scaffold has been utilized to create peptidomimetics and small molecules that can inhibit Akt activity.

PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) are critical components of a signaling pathway that is frequently hyperactivated in cancer. Dual PI3K/mTOR inhibitors are of significant therapeutic interest, and imidazo[1,2-a]pyridine derivatives have been successfully designed to target these kinases.

Insulin-like Growth Factor-1 Receptor (IGF-1R)

IGF-1R is a receptor tyrosine kinase that plays a vital role in cell growth and survival. Its dysregulation is implicated in various cancers. The imidazo[1,2-a]pyridine framework has served as the basis for the development of potent IGF-1R inhibitors.

Quantitative Inhibitory Data

The following table summarizes the in vitro inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against their respective kinase targets. It is important to note that these are examples to illustrate the potential of the scaffold and are not data for this compound itself.

Compound ClassTarget KinaseIC50 (nM)Reference
Imidazo[1,2-a]pyridine Derivative 1c-Met5.2Fictional, for illustration
Imidazo[1,2-a]pyridine Derivative 2Akt115.8Fictional, for illustration
Imidazo[1,2-a]pyridine Derivative 3PI3Kα8.1Fictional, for illustration
Imidazo[1,2-a]pyridine Derivative 4mTOR12.5Fictional, for illustration
Imidazo[1,2-a]pyridine Derivative 5IGF-1R9.7Fictional, for illustration

Signaling Pathways and Experimental Workflow

Key Signaling Pathways

The following diagrams illustrate the signaling pathways commonly targeted by imidazo[1,2-a]pyridine-based kinase inhibitors.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation, Survival, Migration, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Figure 1: Simplified c-Met Signaling Pathway.

Akt_PI3K_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt Activates

Figure 2: Simplified Akt/PI3K/mTOR Signaling Pathway.

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K Grb2_Sos Grb2/SOS IRS->Grb2_Sos Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation

Figure 3: Simplified IGF-1R Signaling Pathway.
General Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a novel imidazo[1,2-a]pyridine derivative as a kinase inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivative Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo, FRET) Synthesis->Kinase_Assay Test Compound Cell_Viability Cell Viability/Proliferation (MTT Assay) Kinase_Assay->Cell_Viability Identified Hit Western_Blot Target Phosphorylation (Western Blot) Cell_Viability->Western_Blot Xenograft Xenograft Model Western_Blot->Xenograft Lead Compound

Figure 4: General Experimental Workflow for Kinase Inhibitor Evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize imidazo[1,2-a]pyridine-based kinase inhibitors. Specific details may need to be optimized for particular compounds and cell lines.

In Vitro Kinase Assay (Luminescent Kinase Assay, e.g., ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the recombinant target kinase in Kinase Buffer to the desired concentration.

    • Prepare a stock solution of the appropriate substrate and ATP in Kinase Buffer.

    • Prepare serial dilutions of the test imidazo[1,2-a]pyridine compound in DMSO, followed by a further dilution in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) control.

    • Add 10 µL of the kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.

  • MTT Incubation:

    • Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blotting for Target Phosphorylation

This technique is used to determine if a compound inhibits the phosphorylation of a target kinase and its downstream effectors.

  • Cell Lysis:

    • Treat cells with the imidazo[1,2-a]pyridine derivative for a specified time, followed by stimulation with the appropriate growth factor if necessary (e.g., HGF for c-Met).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target kinase and a loading control protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has proven to be a highly valuable core structure for the development of potent and selective kinase inhibitors. The synthetic accessibility and the ability to introduce diverse substituents at multiple positions allow for fine-tuning of the pharmacological properties of these compounds. While this compound itself is a starting material, the extensive research into more complex derivatives highlights the immense potential of this chemical class.

Future research in this area will likely focus on:

  • The discovery of novel imidazo[1,2-a]pyridine derivatives with improved selectivity profiles to minimize off-target effects.

  • The development of compounds that can overcome drug resistance mechanisms.

  • The exploration of this scaffold for the inhibition of other clinically relevant kinases.

References

The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide to its Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities, including significant potential in oncology. While "Ethyl imidazo[1,2-a]pyridine-2-carboxylate" is a key synthetic intermediate, its primary role is a foundational building block for more complex and potent derivatives. This technical guide provides an in-depth exploration of the anticancer mechanisms of action associated with the imidazo[1,2-a]pyridine scaffold, leveraging data from a range of its derivatives. We will dissect the key signaling pathways modulated by these compounds, detail the experimental methodologies used for their evaluation, and present quantitative data to illustrate their therapeutic potential.

Introduction: The Role of this compound

This compound serves as a crucial starting material in the synthesis of a multitude of imidazo[1,2-a]pyridine derivatives.[1][2] Its structure provides a versatile platform for chemical modification, enabling the development of compounds with tailored pharmacological profiles. While direct evidence of potent anticancer activity for the ethyl ester itself is limited, its derivatives have demonstrated significant efficacy against various cancer cell lines. This guide focuses on the mechanisms elucidated through the study of these derivatives, which collectively highlight the therapeutic promise of the core imidazo[1,2-a]pyridine structure.

Synthesis of the Core Scaffold

The synthesis of this compound is a well-established chemical process.[1] It typically involves the reaction of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate.[1] This reaction provides a reliable and efficient route to the core scaffold, which can then be further modified to produce a diverse library of derivatives.

Mechanisms of Anticancer Action

The anticancer effects of imidazo[1,2-a]pyridine derivatives are multifaceted, primarily revolving around the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.

Induction of Apoptosis

A primary mechanism by which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. A key indicator of apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program.

Inhibition of Pro-Survival Signaling Pathways

Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit critical signaling pathways that promote cancer cell proliferation and survival. The PI3K/Akt pathway, which is often hyperactivated in cancer, has been identified as a key target.[3] Inhibition of this pathway can lead to a cascade of downstream effects, including the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.

Cell Cycle Arrest

By interfering with the cell cycle machinery, imidazo[1,2-a]pyridine derivatives can halt the proliferation of cancer cells. Some derivatives have been observed to cause cell cycle arrest at specific phases, preventing the cells from progressing through division.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives has been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for representative derivatives against different cancer cell lines.

Derivative ClassCancer Cell LineIC50 (µM)
6-substituted imidazo[1,2-a]pyridinesColon CancerData not specified
Pyrazole-containing derivativesNot specifiedPotent p110α inhibitors
Carbohydrazide derivatives (e.g., 7d)MCF-7 (Breast), HT-29 (Colon)22.6 (MCF-7), 13.4 (HT-29)[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 103 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for another 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Hoechst 33258 Staining for Apoptosis

Hoechst 33258 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes associated with apoptosis.

  • Cell Culture and Treatment: Cells are grown on coverslips in a 6-well plate and treated with the test compound for the desired time.

  • Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 10 minutes at room temperature.

  • Staining: The fixed cells are washed again with PBS and then stained with Hoechst 33258 solution (1 µg/mL in PBS) for 15 minutes in the dark.

  • Visualization: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

G cluster_synthesis Synthesis of Core Scaffold 2-Aminopyridine 2-Aminopyridine This compound This compound 2-Aminopyridine->this compound Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate->this compound

Synthesis of the core imidazo[1,2-a]pyridine scaffold.

G Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative PI3K PI3K Imidazo[1,2-a]pyridine Derivative->PI3K inhibits Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

Inhibition of the PI3K/Akt signaling pathway.

G Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Caspase-9 Caspase-9 Imidazo[1,2-a]pyridine Derivative->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Induction of apoptosis via caspase activation.

Conclusion

The imidazo[1,2-a]pyridine scaffold, for which this compound is a key synthetic precursor, holds significant promise in the development of novel anticancer therapeutics. Derivatives of this core structure have been shown to effectively induce apoptosis, inhibit critical pro-survival signaling pathways such as the PI3K/Akt pathway, and cause cell cycle arrest in various cancer cell lines. Further research into the structure-activity relationships and optimization of these derivatives will be crucial in translating the potential of this versatile scaffold into effective clinical treatments for cancer.

References

Ethyl Imidazo[1,2-a]pyridine-2-carboxylate: A Core Scaffold for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1][2] Ethyl imidazo[1,2-a]pyridine-2-carboxylate, as a key derivative, serves as a fundamental building block for the synthesis of novel fluorescent probes. These probes are instrumental in visualizing and quantifying a range of analytes, from metal ions to reactive oxygen species, and for interrogating complex biological processes within living cells.[3][4] This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and applications of this compound and its derivatives as fluorescent probes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation and subsequent cyclization reaction. A common and efficient method involves the reaction of 2-aminopyridine with an ethyl bromopyruvate.

General Synthetic Protocol:

A widely adopted synthetic route involves the reaction of 2-aminopyridine with ethyl 3-bromo-2-oxopropionate. While specific reaction conditions may vary, a representative procedure is outlined below.

Experimental Protocol: Synthesis of Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate

This protocol describes the synthesis of a methylated analog, which follows the same fundamental reaction principle.

  • Materials: 6-methyl-pyridin-2-ylamine, 3-bromo-2-oxo-propionic acid ethyl ester, ethanol.

  • Procedure:

    • Dissolve 6-methyl-pyridin-2-ylamine (8 mmol) and 3-bromo-2-oxo-propionic acid ethyl ester (12 mmol) in 50 mL of ethanol.

    • The resulting mixture is then processed to facilitate the cyclization reaction, which may involve heating.

    • Purification of the crude product is typically performed by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Photophysical Properties and Probe Design

The fluorescence of imidazo[1,2-a]pyridine derivatives originates from their π-conjugated bicyclic structure.[5] The photophysical properties, including excitation and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned through chemical modifications of the core scaffold.[5] For instance, the introduction of electron-donating groups generally enhances fluorescence intensity, while electron-withdrawing groups can lead to less intense emissions.[5]

While specific photophysical data for the parent this compound is not extensively documented in readily available literature, the general characteristics of the imidazo[1,2-a]pyridine class suggest emission in the blue to violet region of the spectrum.[5] The functionalization of this core structure is a key strategy in the development of targeted fluorescent probes.

Table 1: Applications and Sensing Characteristics of Functionalized Imidazo[1,2-a]pyridine-based Fluorescent Probes

Probe Derivative/Target AnalyteSensing MechanismLimit of Detection (LOD)Reference
Fused imidazopyridine for Fe³⁺Fluorescence 'turn-on'4.0 ppb[3]
Fused imidazopyridine for Hg²⁺Fluorescence 'turn-off'1.0 ppb[3]
Boronate-functionalized for H₂O₂Aggregation-Induced Emission (AIE), 'turn-on'49.74 nM[4]
Hydroxyl-functionalized for Nerve Agent Simulant (DCP)Fluorescence 'turn-off'0.6 µM[6]

Mechanisms of Fluorescence Modulation

The utility of imidazo[1,2-a]pyridine derivatives as fluorescent probes often relies on specific chemical reactions or interactions with the target analyte that modulate their fluorescence output. Common mechanisms include Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE).

  • "Turn-On" Probes: In the "off" state, the fluorescence of the imidazo[1,2-a]pyridine core is quenched. Upon interaction with the analyte, a chemical transformation occurs that disrupts the quenching mechanism, leading to a "turn-on" of the fluorescence signal. For example, a probe for hydrogen peroxide (H₂O₂) utilizes a boronate ester as a recognition moiety. In the presence of H₂O₂, the boronate is cleaved, releasing the highly fluorescent imidazo[1,2-a]pyridine fluorophore.[4]

  • "Turn-Off" Probes: Conversely, "turn-off" probes are fluorescent in their native state. Binding to the analyte introduces a quenching pathway, diminishing the fluorescence intensity. This can be observed in certain probes designed for the detection of metal ions like Hg²⁺.[3]

TurnOn_Mechanism Probe_Off Probe-Analyte Recognition Moiety (Fluorescence Quenched) Reaction Chemical Reaction (e.g., Cleavage) Probe_Off->Reaction Interaction Analyte Analyte (e.g., H₂O₂) Analyte->Reaction Probe_On Fluorophore Released (Fluorescence Emitted) Reaction->Probe_On Activation

Figure 1. Generalized workflow for a "turn-on" fluorescent probe mechanism.

Applications in Cellular Imaging

The ability of imidazo[1,2-a]pyridine derivatives to permeate cell membranes makes them valuable tools for live-cell imaging.[7] These probes can be designed to accumulate in specific organelles, such as mitochondria, or to report on the local concentration of specific ions or molecules.[7]

Experimental Protocol: General Procedure for Live-Cell Fluorescence Microscopy

This protocol provides a general framework for utilizing small-molecule fluorescent probes for live-cell imaging and should be optimized for the specific probe and cell line used.

  • 1. Cell Culture and Plating:

    • Culture cells of interest (e.g., HeLa, A549) in appropriate medium and conditions.

    • Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and allow them to adhere overnight.

  • 2. Probe Preparation:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine-based fluorescent probe in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentration in a serum-free medium or an appropriate imaging buffer.

  • 3. Cell Staining:

    • Remove the culture medium from the cells and wash gently with a buffered saline solution (e.g., PBS).

    • Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator. The optimal incubation time and probe concentration should be determined empirically.

  • 4. (Optional) Co-staining and Analyte Stimulation:

    • For co-localization studies, other fluorescent markers can be added simultaneously or sequentially.

    • To visualize the probe's response to an analyte, cells can be pre-treated with the analyte before or during probe incubation.

  • 5. Imaging:

    • After incubation, remove the staining solution and replace it with fresh imaging buffer.

    • Image the cells using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate filter sets for the specific probe's excitation and emission wavelengths.

    • Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.

Cell_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment Cell_Culture Cell Culture & Plating Staining Cell Staining with Probe Cell_Culture->Staining Probe_Prep Probe Preparation Probe_Prep->Staining Wash Wash to Remove Excess Probe Staining->Wash Imaging Fluorescence Microscopy Wash->Imaging Signaling_Pathway_Interaction cluster_pathway Cellular Signaling Probe Imidazo[1,2-a]pyridine Derivative PI3K PI3K Probe->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

A Technical Guide to Bioisosteric Replacement Strategies for the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates.[1][2][3] Its favorable physicochemical properties and versatile synthesis lend themselves to broad applications across various disease areas, including oncology, infectious diseases, and neuroscience.[2][3][4] However, to overcome challenges such as off-target effects, improve metabolic stability, or explore new intellectual property, bioisosteric replacement of this core is a key strategy in drug discovery. This guide provides an in-depth overview of common bioisosteric replacements for the imidazo[1,2-a]pyridine scaffold, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Bioisosteric Replacement Strategies

Bioisosterism involves the substitution of a moiety with another that has similar physical and chemical properties, leading to comparable biological activity. For the imidazo[1,2-a]pyridine core, this often involves replacing the entire bicyclic system with another scaffold that mimics its shape, electronics, and hydrogen bonding capabilities.

A general workflow for a bioisosteric replacement strategy is outlined below:

Bioisosteric Replacement Workflow cluster_0 Lead Identification cluster_1 Design & Synthesis cluster_2 Evaluation cluster_3 Optimization Lead Imidazo[1,2-a]pyridine Lead Compound Bioisostere Select & Synthesize Bioisosteric Cores Lead->Bioisostere Scaffold Hopping Analogs Synthesize Analog Library Bioisostere->Analogs InVitro In Vitro Assays (e.g., Kinase Assay) Analogs->InVitro Cellular Cell-Based Assays (e.g., Proliferation) InVitro->Cellular ADME ADME Profiling (e.g., Microsomal Stability) Cellular->ADME SAR SAR Analysis ADME->SAR SAR->Analogs Iterative Design InVivo In Vivo Efficacy & PK Studies SAR->InVivo Optimized Candidate Bioisostere_Examples cluster_replacements Common Bioisosteric Replacements Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyridine->Imidazo[1,2-a]pyrimidine Mimics Physicochemical Properties Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyridine->Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitors 8-Fluoroimidazo[1,2-a]pyridine 8-Fluoroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->8-Fluoroimidazo[1,2-a]pyridine GABA-A Receptor Modulators Pyrazolopyridines Pyrazolopyridines Imidazo[1,2-a]pyridine->Pyrazolopyridines Indoles/Azaindoles Indoles/Azaindoles Imidazo[1,2-a]pyridine->Indoles/Azaindoles Benzimidazoles Benzimidazoles Imidazo[1,2-a]pyridine->Benzimidazoles PI3K/mTOR Inhibitors Synthesis_of_Imidazo_1_2_a_pyridine Start 2-Aminopyridine + α-Bromoketone Reaction Reaction in suitable solvent (e.g., ethanol, DMF) with or without base (e.g., NaHCO3) Start->Reaction Intermediate Cyclization/ Dehydration Reaction->Intermediate Product Imidazo[1,2-a]pyridine Product Intermediate->Product Purification Purification (e.g., Column Chromatography) Product->Purification cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates P P cMet->P Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR STAT STAT Pathway P->STAT Imidazo_Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo_Inhibitor->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT->Invasion

References

Methodological & Application

Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential, exhibiting anti-inflammatory, anticancer, antiviral, and antitubercular properties.[1] Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a key intermediate in the synthesis of these complex molecules, serving as a versatile building block for further chemical modifications. This document provides a detailed, two-step, one-pot protocol for the synthesis of this compound from readily available 2-aminopyridine and ethyl 3-bromopyruvate. The straightforward and high-yielding procedure makes it an accessible route for medicinal chemistry and drug discovery programs.

Introduction

The synthesis of functionalized imidazo[1,2-a]pyridines is of great interest to the pharmaceutical and agrochemical industries.[2] The title compound, this compound, provides a strategic handle for introducing diverse functionalities at the 2-position of the imidazo[1,2-a]pyridine core. This application note outlines a reliable and scalable laboratory procedure for its preparation.

Synthetic Scheme

The synthesis proceeds through an initial alkylation of 2-aminopyridine with ethyl 3-bromopyruvate to form a pyridinium salt intermediate, followed by an intramolecular cyclization to yield the desired this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2-aminopyridine 2-aminopyridine Step_1 Step 1: Alkylation (THF, Reflux, 4h) 2-aminopyridine->Step_1 ethyl_3-bromopyruvate Ethyl 3-bromopyruvate ethyl_3-bromopyruvate->Step_1 Step_2 Step 2: Cyclization (Ethanol, Reflux, 16h) Step_1->Step_2 Intermediate (Pyridinium Salt) Final_Product This compound Step_2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on a reported procedure with high yield.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-AminopyridineReagentStandard Supplier
Ethyl 3-bromopyruvateReagentStandard Supplier
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Ethanol (EtOH)AbsoluteStandard Supplier
Diisopropyl etherReagentStandard Supplier
Equipment
  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Filtration apparatus (Büchner funnel)

  • Ice bath

  • Vacuum desiccator

Procedure

Step 1: Synthesis of the Intermediate Pyridinium Salt

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3.0 g (31.9 mmol) of 2-aminopyridine in 65 mL of tetrahydrofuran.

  • Slowly add 4.44 mL (31.9 mmol) of ethyl 3-bromopyruvate to the solution. The formation of a solid precipitate will be observed.

  • Heat the resulting mixture to reflux and maintain stirring for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Isolate the solid product by filtration.

Step 2: Cyclization to this compound

  • Transfer the solid obtained from Step 1 into a clean round-bottom flask.

  • Add 65 mL of ethanol to the flask.

  • Heat the mixture to reflux and stir for 16 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Place the flask in an ice bath to facilitate the crystallization of the product.

  • Collect the crystallized product by filtration and wash it with 30 mL of diisopropyl ether.

  • Dry the final product in a vacuum desiccator.

Results

The described protocol provides this compound as a white powder.

ParameterValueReference
Yield 5.14 g (84%)[3]
Appearance White powder[3]
Purity (UV) 99% at 254 nm[3]
LC-MS (m/z) 191 (MH+)[3]

¹H NMR Data (300 MHz, DMSO-d₆): δ 8.95 (s, 1H), 8.84 (d, J=6.8 Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, J=7.2 Hz, 1H), 4.43 (q, J=7.1Hz, 2H), 1.35 (d, J=7.1Hz, 3H).[3]

Discussion

This two-step, one-pot synthesis is an efficient method for producing this compound in high yield and purity. The reaction conditions are straightforward and utilize common laboratory reagents and equipment. The product can be readily isolated by crystallization, minimizing the need for chromatographic purification.

Conclusion

The protocol detailed herein offers a practical and scalable approach for the synthesis of this compound. This valuable intermediate can be utilized in the development of novel therapeutic agents and other fine chemicals. The high yield and simplicity of the procedure make it a valuable addition to the synthetic chemist's toolkit.

References

One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2][3] This privileged scaffold is present in numerous commercially available drugs, highlighting its therapeutic importance.[4][5] Consequently, the development of efficient and sustainable synthetic methodologies for imidazo[1,2-a]pyridine derivatives is a key focus for organic and medicinal chemists.[3][6] One-pot multi-component reactions have emerged as a powerful and atom-economical strategy for the synthesis of these valuable compounds, offering advantages such as reduced reaction times, simplified purification procedures, and minimized waste generation.[1][2]

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various imidazo[1,2-a]pyridine derivatives, summarizing key quantitative data and visualizing the synthetic workflows.

I. Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyridine Synthesis

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants, are a cornerstone of modern synthetic chemistry.[1] The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used for the efficient synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][7]

A. Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis, to afford 3-aminoimidazo[1,2-a]pyridine derivatives.[7] This reaction is highly versatile and tolerates a wide range of functional groups on all three components.

GBB_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Aldehyde Aldehyde Aldehyde->Imidazo[1,2-a]pyridine Isocyanide Isocyanide Isocyanide->Imidazo[1,2-a]pyridine Catalyst Catalyst Catalyst->Imidazo[1,2-a]pyridine Solvent Solvent Solvent->Imidazo[1,2-a]pyridine

Caption: General workflow for the Groebke–Blackburn–Bienaymé (GBB) reaction.

EntryAldehydeIsocyanideCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
12-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl (20)MeOHRT2469[8]
2FurfuralCyclohexyl isocyanidePhenylboronic acid (10)H₂O60486[2]
3BenzaldehydeCyclohexyl isocyanideNoneUrea-Choline Chloride80487[9]
44-ChlorobenzaldehydeCyclohexyl isocyanideNoneUrea-Choline Chloride80285[9]
52-NaphthaldehydeCyclohexyl isocyanideNoneUrea-Choline Chloride80678[9]

This protocol describes the synthesis of 3-(cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine (Table 1, Entry 2).

Materials:

  • Furfural (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Phenylboronic acid (PBA) (10 mol%)

  • Water (1 M)

  • Ethyl acetate

  • Sealed vial (10 mL)

  • Ultrasonic bath (42 kHz ± 6%)

  • Thin-layer chromatography (TLC) plates

  • Flash chromatography system

Procedure:

  • To a 10 mL sealed vial, add furfural (1.0 mmol), 2-aminopyridine (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol).

  • Add phenylboronic acid (10 mol%) dissolved in water (1 M).

  • Seal the vial and place it in an ultrasonic bath at 60 °C.

  • Sonicate the reaction mixture for 4 hours, monitoring the progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford the desired imidazo[1,2-a]pyridine.

B. Copper-Catalyzed Three-Component Reaction

Copper catalysts have been effectively employed in the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and terminal alkynes.[10]

EntryAldehydeAlkyneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
14-ChlorobenzaldehydePhenylacetyleneCuITolueneReflux1292[11]
24-MethylbenzaldehydePhenylacetyleneCuBrToluene1101285[10]
32-ThiophenecarboxaldehydePhenylacetyleneCuITolueneReflux1288[11]

This protocol describes the synthesis of 2-phenyl-3-(4-chlorophenyl)imidazo[1,2-a]pyridine (Table 2, Entry 1).

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Toluene

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (10 mol%).

  • Add toluene as the solvent.

  • Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

II. Catalyst- and Solvent-Free Synthesis

In the pursuit of green and sustainable chemistry, catalyst- and solvent-free methods for the synthesis of imidazo[1,2-a]pyridines have been developed. These methods often rely on the intrinsic reactivity of the starting materials at elevated temperatures.[12] A notable example is the reaction between 2-aminopyridines and α-haloketones.[10][12]

CatalystFree_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyridine Heat Heat Heat->Imidazo[1,2-a]pyridine

Caption: Workflow for the catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines.

Entry2-Aminopyridineα-HaloketoneTemp. (°C)Time (min)Yield (%)Reference
12-Aminopyridineα-Bromoacetophenone602095[12]
22-Amino-5-methylpyridineα-Bromoacetophenone601096[12]
32-Aminopyridine4'-Chloro-α-bromoacetophenone601594[12]
42-Amino-5-chloropyridineα-Bromoacetophenone604085[12]

This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyridine (Table 3, Entry 1).

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • α-Bromoacetophenone (1.0 mmol)

  • Reaction vial

  • Heating block or oil bath

Procedure:

  • In a reaction vial, mix 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).

  • Heat the mixture at 60 °C for 20 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solidified product can be recrystallized from a suitable solvent (e.g., ethanol) for purification.

III. Microwave-Assisted One-Pot Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity.[10] This technology is particularly well-suited for one-pot syntheses of imidazo[1,2-a]pyridines.

A. Microwave-Assisted Synthesis in a Green Solvent

A notable green chemistry approach involves the use of lemon juice as a natural acidic catalyst and solvent under microwave irradiation.[13]

EntryKetone2-AminopyridinePower (W)Temp. (°C)Time (min)Yield (%)Reference
1Acetophenone2-Aminopyridine400855-894[13]
24'-Methylacetophenone2-Aminopyridine400855-896[13]
34'-Chloroacetophenone2-Aminopyridine400855-892[13]

This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyridine (Table 4, Entry 1).

Materials:

  • Acetophenone (5.0 mmol)

  • N-Bromosuccinimide (NBS) (5.0 mmol)

  • 2-Aminopyridine (5.0 mmol)

  • Lemon juice (10 mL)

  • Microwave reactor

  • Ice-cold water

  • Ethanol

Procedure:

  • In a microwave-safe vessel, mix acetophenone (5.0 mmol), N-bromosuccinimide (5.0 mmol), and lemon juice (10 mL).

  • Irradiate the mixture in a microwave reactor at 400 W and 85 °C until the formation of α-bromoacetophenone is complete (monitored by TLC).

  • Add 2-aminopyridine (5.0 mmol) to the reaction mixture.

  • Continue microwave irradiation under the same conditions until the reaction is complete.

  • Pour the reaction mixture into ice-cold water.

  • Filter the solid product, wash with cold water, and recrystallize from aqueous ethanol.

Conclusion

The one-pot synthesis of imidazo[1,2-a]pyridine derivatives offers significant advantages in terms of efficiency, sustainability, and operational simplicity. The methodologies presented herein, including the Groebke–Blackburn–Bienaymé reaction, copper-catalyzed multi-component reactions, catalyst- and solvent-free approaches, and microwave-assisted synthesis, provide a versatile toolkit for researchers and drug development professionals. The choice of a specific protocol will depend on the desired substitution pattern, available starting materials, and laboratory equipment. The detailed protocols and summarized data facilitate the practical implementation of these synthetic strategies for the generation of diverse libraries of imidazo[1,2-a]pyridine derivatives for further investigation.

References

Metal-Free Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the metal-free synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate, a key scaffold in medicinal chemistry. The presented method is a straightforward and efficient catalyst-free condensation reaction between 2-aminopyridine and ethyl bromopyruvate. This approach offers a green chemistry alternative to metal-catalyzed methods, minimizing the risk of metal contamination in the final product. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes a summary of key quantitative data and characterization details.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse pharmacological activities.[1] this compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Traditional synthetic routes often rely on transition metal catalysts, which can lead to product contamination with residual metals, a critical concern in pharmaceutical development. This application note details a robust and scalable metal-free synthesis, making it highly suitable for academic and industrial research settings.

Reaction Scheme

The metal-free synthesis of this compound is typically achieved through the condensation of 2-aminopyridine with an α-halocarbonyl compound, in this case, ethyl bromopyruvate.[1] The reaction proceeds via an initial nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield the final product.

A proposed reaction mechanism is as follows:

  • N-Alkylation: The endocyclic nitrogen atom of 2-aminopyridine acts as a nucleophile, attacking the α-carbon of ethyl bromopyruvate, leading to the formation of a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon in an intramolecular fashion.

  • Dehydration: The subsequent loss of a water molecule results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocol

This protocol is adapted from established literature procedures.[2][3]

Materials:

  • 2-Aminopyridine

  • Ethyl 3-bromopyruvate

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Diisopropyl ether

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3 g (31.9 mmol) of 2-aminopyridine in 65 mL of anhydrous tetrahydrofuran.[2]

  • Addition of Ethyl Bromopyruvate: While stirring, slowly add 4.44 mL (31.9 mmol) of ethyl 3-bromopyruvate to the solution. The formation of a solid precipitate will be observed.[2]

  • Initial Reflux: Heat the resulting non-homogeneous mixture to reflux and maintain vigorous stirring for 4 hours.[2]

  • Isolation of Intermediate: After the initial reflux period, cool the reaction mixture to room temperature. Isolate the solid product by filtration.[2]

  • Cyclization and Second Reflux: Transfer the isolated solid to a clean round-bottom flask and dissolve it in 65 mL of ethanol. Heat the solution to reflux and stir for 16 hours.[2]

  • Product Crystallization: Upon completion of the second reflux, cool the reaction mixture to room temperature. Place the flask in an ice bath to facilitate the crystallization of the product.[2]

  • Product Isolation and Washing: Collect the crystallized product by filtration and wash it with 30 mL of diisopropyl ether.[2]

  • Drying: Dry the final product in a vacuum desiccator to obtain this compound as a white powder.[2]

Data Presentation

ParameterValueReference
Yield 84%[2]
Appearance White powder[2]
Melting Point 83-87 °C[4]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.20 g/mol [4]
LC-MS (m/z) 191 (MH+)[2]
UV Purity (254 nm) 99%[2]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm) 8.95 (s, 1H), 8.84 (d, J=6.8 Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, J=7.2 Hz, 1H), 4.43 (q, J=7.1 Hz, 2H), 1.35 (d, J=7.1 Hz, 3H)[2]

Mandatory Visualization

Synthesis_Workflow Start Start Materials: 2-Aminopyridine Ethyl 3-bromopyruvate Reaction_Step1 Step 1: N-Alkylation - THF Solvent - Reflux, 4h Start->Reaction_Step1 Intermediate Intermediate: Pyridinium Salt Reaction_Step1->Intermediate Reaction_Step2 Step 2: Cyclization - Ethanol Solvent - Reflux, 16h Intermediate->Reaction_Step2 Purification Purification: - Crystallization - Filtration - Washing Reaction_Step2->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Workflow for the metal-free synthesis of this compound.

Conclusion

The described metal-free synthesis of this compound provides an efficient, environmentally friendly, and scalable method for producing this valuable chemical intermediate. The protocol is straightforward and utilizes readily available reagents and solvents. The high yield and purity of the final product make this method well-suited for applications in pharmaceutical research and development where the absence of metal contaminants is crucial.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of imidazo[1,2-a]pyridine compounds, a crucial scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, enhanced purity of the final products.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. Unlike conventional heating, which relies on thermal conduction, microwave irradiation interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating throughout the sample. This localized heating can accelerate reaction rates and promote reaction pathways that are less favored under traditional conditions, often leading to cleaner reactions with fewer byproducts.

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. Polar molecules align with the oscillating electric field of the microwaves, and their rapid reorientation generates heat. In the presence of ions, the electric field induces ionic movement, and collisions between these ions also generate heat.

General Reaction Scheme

The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent. A general representation of this transformation is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Reaction Carbonyl Compound Carbonyl Compound Carbonyl Compound->Reaction Microwave Irradiation Microwave Irradiation Microwave Irradiation->Reaction Solvent/Catalyst Solvent/Catalyst Solvent/Catalyst->Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reaction->Imidazo[1,2-a]pyridine Cyclization

Caption: General reaction scheme for imidazo[1,2-a]pyridine synthesis.

Experimental Protocols

Herein, we provide detailed protocols for two common microwave-assisted methods for the synthesis of imidazo[1,2-a]pyridines: a catalyst-free approach and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for microwave-assisted synthesis in a laboratory setting.

G start Start Reactant Preparation Reactant Preparation start->Reactant Preparation end End Microwave Reaction Microwave Reaction Reactant Preparation->Microwave Reaction Reaction Monitoring (TLC) Reaction Monitoring (TLC) Microwave Reaction->Reaction Monitoring (TLC) Work-up & Extraction Work-up & Extraction Reaction Monitoring (TLC)->Work-up & Extraction Purification (Column Chromatography) Purification (Column Chromatography) Work-up & Extraction->Purification (Column Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Column Chromatography)->Characterization (NMR, MS) Characterization (NMR, MS)->end

Caption: A typical experimental workflow for microwave-assisted synthesis.

Protocol 1: Catalyst-Free Synthesis in Water

This protocol describes an environmentally friendly, catalyst-free synthesis of imidazo[1,2-a]pyridine derivatives in water under microwave irradiation.[1]

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1 mmol)

  • Water (as solvent)

  • Microwave reactor (e.g., CEM Discover)

  • Standard laboratory glassware

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol).

  • Add 5 mL of deionized water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 100 W for 30 minutes. The temperature will be monitored and controlled by the instrument.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This protocol details the synthesis of imidazo[1,2-a]pyridine-chromones via a microwave-assisted GBB reaction.[2]

Materials:

  • 3-Formyl-chromone (1 mmol)

  • Substituted 2-aminopyridine (1 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1 mmol)

  • Ammonium chloride (NH₄Cl) (20 mol%)

  • Ethanol (as solvent)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-formyl-chromone (1 mmol), the corresponding 2-aminopyridine (1 mmol), and ammonium chloride (0.2 mmol).

  • Add 5 mL of ethanol to the vial.

  • Add the isocyanide (1 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 15 minutes at 80 °C.

  • After cooling to room temperature, monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterize the purified product using NMR and mass spectrometry.

Data Presentation: Reaction Scope and Yields

The following tables summarize the quantitative data from various microwave-assisted syntheses of imidazo[1,2-a]pyridines, showcasing the versatility and efficiency of these methods.

Table 1: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid Derivatives [1]

EntrySubstituted 2-Aminonicotinic AcidProductTime (min)Yield (%)
12-Aminonicotinic acidImidazo[1,2-a]pyridine-8-carboxylic acid3095
22-Amino-6-methylnicotinic acid5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid3093
32-Amino-5-chloronicotinic acid6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid3092

Table 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [2]

EntryIsocyanideProductTime (min)Yield (%)
1tert-Butyl isocyanide3-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one1536
2Cyclohexyl isocyanide3-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one1531
3Benzyl isocyanide3-(3-(benzylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one1525

Table 3: One-Pot Synthesis in Lemon Juice [3]

EntryAromatic Ketone2-AminopyridineTime (min)Power (W)Temp (°C)Yield (%)
1Acetophenone2-Aminopyridine54008592
24-Methylacetophenone2-Aminopyridine64008590
34-Chloroacetophenone2-Aminopyridine54008594
4Acetophenone2-Amino-4-methylpyridine64008588

Purification and Characterization

Purification: The primary method for purifying imidazo[1,2-a]pyridine derivatives is silica gel column chromatography.[2] A mixture of hexanes and ethyl acetate is commonly used as the eluent, with the ratio adjusted to achieve optimal separation. In some cases, particularly with the catalyst-free synthesis in water, the product may precipitate and can be purified by simple filtration and washing, or by recrystallization.[1][4]

Characterization: The structure of the synthesized imidazo[1,2-a]pyridines is typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule, confirming the presence of the fused ring system and the positions of substituents.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule.[5]

Conclusion

Microwave-assisted synthesis has proven to be a powerful tool for the rapid and efficient production of imidazo[1,2-a]pyridine derivatives. The protocols outlined in these application notes offer significant advantages in terms of reduced reaction times and high yields, while often employing environmentally benign conditions. These methods provide researchers and drug development professionals with robust and scalable routes to access this important class of heterocyclic compounds.

References

Application Notes and Protocols: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide array of biological activities.[1] Derivatives of this core structure have shown promise as anti-tubercular, antiviral, anticancer, and anti-inflammatory agents.[1][2][3][4] Ethyl imidazo[1,2-a]pyridine-2-carboxylate is a key intermediate in the synthesis of more complex molecules within this class, serving as a versatile building block for the development of novel therapeutics.[5][6] This document provides detailed protocols for the synthesis of this compound from 2-aminopyridine and ethyl bromopyruvate, along with relevant application notes for researchers in drug discovery and development.

Synthesis of this compound

The synthesis is typically achieved through a two-step, one-pot reaction involving the initial N-alkylation of 2-aminopyridine with ethyl bromopyruvate to form a pyridinium salt intermediate, followed by an intramolecular cyclization to yield the desired product.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-aminopyridine 2-Aminopyridine product This compound 2-aminopyridine->product + Ethyl bromopyruvate (Solvent, Heat) ethyl_bromopyruvate Ethyl bromopyruvate

Caption: General reaction scheme for the synthesis.

Experimental Protocols

Two common protocols for the synthesis are detailed below. Protocol 1 involves a two-step process with isolation of the intermediate, while Protocol 2 is a more streamlined one-pot procedure.

Protocol 1: Two-Step Synthesis

This method involves the formation and isolation of the pyridinium bromide intermediate before proceeding to the cyclization step.

Step 1: Synthesis of the Pyridinium Bromide Intermediate

  • Dissolve 2-aminopyridine (e.g., 3.0 g, 31.9 mmol) in a suitable solvent such as tetrahydrofuran (THF) (65 mL) with magnetic stirring.[7]

  • Slowly add ethyl bromopyruvate (e.g., 4.44 mL, 31.9 mmol) to the solution. A precipitate will form.[7]

  • Heat the mixture to reflux and stir for 4 hours.[7]

  • After cooling to room temperature, filter the solid precipitate and wash with a small amount of cold solvent.

  • Dry the solid intermediate under vacuum.

Step 2: Cyclization to this compound

  • Dissolve the dried intermediate from Step 1 in ethanol (65 mL).[7]

  • Heat the solution to reflux and stir for 16 hours.[7]

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Cool the reaction mixture in an ice bath to facilitate crystallization.[7]

  • Collect the crystalline product by filtration and wash with cold diisopropyl ether (30 mL).[7]

  • Dry the final product in a vacuum desiccator to yield this compound as a white powder.[7]

Protocol 2: One-Pot Synthesis

This protocol is more efficient as it does not require the isolation of the intermediate.

  • In a round-bottom flask, dissolve 2-aminopyridine in a solvent such as ethanol or dioxane.[5][6]

  • Add ethyl bromopyruvate dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux.[5][6]

  • Maintain the reflux for a period of 4 to 16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Filter the resulting solid, wash with a cold solvent like diisopropyl ether, and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis.

ParameterValueReference
Reactants
2-Aminopyridine3.0 g (31.9 mmol)[7]
Ethyl bromopyruvate4.44 mL (31.9 mmol)[7]
Solvents
Tetrahydrofuran (Step 1)65 mL[7]
Ethanol (Step 2/One-pot)65 mL[7]
Reaction Conditions
TemperatureReflux[5][6][7]
Reaction Time4-16 hours[7]
Product
Yield84%[7]
AppearanceWhite powder[7]
Melting Point83-87 °C
Characterization
LC-MS (m/z)191 (MH+)[7]
1H NMR (300 MHz, DMSO-d6)δ 8.95 (s, 1H), 8.84 (d, J=6.8 Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, J=7.2 Hz, 1H), 4.43 (q, J=7.1Hz, 2H), 1.35 (d, J=7.1Hz, 3H)[7]

Application Notes for Drug Development

This compound is a valuable starting material for the synthesis of a diverse library of compounds for drug discovery. The ester functionality at the 2-position can be readily modified, for example, through hydrolysis to the corresponding carboxylic acid, followed by amide coupling with various amines to introduce diversity.

General Drug Discovery Workflow:

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development A Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate B Hydrolysis to Carboxylic Acid A->B C Amide Coupling with Diverse Amines B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G In vivo Efficacy Studies F->G H ADME/Tox Profiling G->H

Caption: A typical drug discovery workflow.

The imidazo[1,2-a]pyridine core has been identified in compounds targeting various biological pathways. For instance, some amide derivatives have been investigated as inhibitors of QcrB, a component of the cytochrome bcc complex, which is crucial for cellular respiration in Mycobacterium tuberculosis.[4]

Illustrative Mechanism of Action of a Derivative:

G cluster_drug Drug cluster_target Biological Target cluster_effect Cellular Effect Drug Imidazo[1,2-a]pyridine Amide Derivative Target QcrB Subunit of Cytochrome bcc Drug->Target Binds to Effect Inhibition of Cellular Respiration (ATP Synthesis) Target->Effect Leads to

Caption: Inhibition of QcrB by a derivative.

Researchers can utilize the provided synthesis protocols to generate the core scaffold and subsequently explore various substitutions to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in the development of various therapeutic agents. The imidazo[1,2-a]pyridine scaffold is of significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[1][2][3][4] This protocol is based on established synthetic methods, offering a reproducible procedure for laboratory-scale synthesis.

Overview of Synthesis

The synthesis of this compound is commonly achieved through the condensation reaction between 2-aminopyridine and ethyl 3-bromopyruvate.[5][6] This two-step, one-pot reaction involves the initial formation of a pyridinium salt intermediate, followed by an intramolecular cyclization to yield the desired imidazo[1,2-a]pyridine core.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents:

  • 2-Aminopyridine

  • Ethyl 3-bromopyruvate

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH)

  • Diisopropyl ether

  • Magnetic stirrer with heating mantle

  • Round-bottom flask

  • Reflux condenser

  • Filtration apparatus (Büchner funnel and flask)

  • Ice bath

  • Vacuum desiccator

Procedure:

Step 1: Formation of the Pyridinium Intermediate

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3 g (31.9 mmol) of 2-aminopyridine in 65 mL of anhydrous tetrahydrofuran (THF).

  • Slowly add 4.44 mL (31.9 mmol) of ethyl 3-bromopyruvate to the stirring solution. The formation of a solid precipitate will be observed.

  • Attach a reflux condenser to the flask and heat the mixture to reflux.

  • Maintain the reaction at reflux with continuous stirring for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Isolate the solid product by filtration.

Step 2: Cyclization and Product Isolation

  • Transfer the filtered solid to a clean round-bottom flask and dissolve it in 65 mL of ethanol.

  • Heat the ethanolic solution to reflux and stir for 16 hours to facilitate cyclization.[5]

  • Upon completion, cool the solution and place it in an ice bath to promote crystallization of the final product.

  • Collect the crystallized product by filtration and wash the solid with 30 mL of cold diisopropyl ether.[5]

  • Dry the final product, this compound, in a vacuum desiccator.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Materials
2-Aminopyridine3 g (31.9 mmol)[5]
Ethyl 3-bromopyruvate4.44 mL (31.9 mmol)[5]
Reaction Conditions
Solvent (Step 1)Tetrahydrofuran (THF)[5]
Temperature (Step 1)Reflux[5]
Reaction Time (Step 1)4 hours[5]
Solvent (Step 2)Ethanol (EtOH)[5]
Temperature (Step 2)Reflux[5]
Reaction Time (Step 2)16 hours[5]
Product Characterization
ProductThis compound
Yield5.14 g (84%)[5]
AppearanceWhite powder[5]
Melting Point83-87 °C
Spectroscopic Data
LC-MS (m/z)191 (MH+)[5]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm)8.95 (s, 1H), 8.84 (d, J=6.8 Hz, 1H), 7.98-7.80 (m, 2H), 7.46 (t, J=7.2 Hz, 1H), 4.43 (q, J=7.1Hz, 2H), 1.35 (d, J=7.1Hz, 3H)[5]
UV Purity (at 254 nm)99%[5]

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization & Purification A Dissolve 2-Aminopyridine in THF B Add Ethyl 3-bromopyruvate A->B C Reflux for 4 hours B->C D Cool to Room Temperature C->D E Filter to Isolate Solid D->E F Dissolve Solid in Ethanol E->F Transfer Solid G Reflux for 16 hours F->G H Cool in Ice Bath G->H I Filter to Collect Crystals H->I J Wash with Diisopropyl Ether I->J K Dry in Vacuum Desiccator J->K L Ethyl imidazo[1,2-a]pyridine- 2-carboxylate K->L Final Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram: Inhibition of PI3K/Akt/mTOR Pathway

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

G Imidazo[1,2-a]pyridine Derivative Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, and Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

References

Applications of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Derivatives in Cancer Research: A Focus on PI3K/Akt/mTOR and STAT3/NF-κB Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl imidazo[1,2-a]pyridine-2-carboxylate serves as a pivotal scaffold in the development of novel anti-cancer agents. While direct studies on the anti-cancer properties of this specific parent compound are limited, its derivatives have demonstrated significant potential in cancer research. These derivatives, functionalized at various positions of the imidazo[1,2-a]pyridine core, have been shown to exhibit potent cytotoxic and anti-proliferative effects against a range of cancer cell lines. This document outlines the applications of these derivatives, focusing on their mechanisms of action, and provides detailed protocols for their evaluation.

The imidazo[1,2-a]pyridine scaffold is a key pharmacodynamic group in several potent inhibitors of critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][2] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[3] By targeting these pathways, imidazo[1,2-a]pyridine derivatives represent a promising class of compounds for the development of targeted cancer therapies.

Application Notes

Imidazo[1,2-a]pyridine derivatives have emerged as versatile compounds in oncological research, demonstrating efficacy in both therapeutic and imaging applications. Certain derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling cascade.[2] For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which can be synthesized from precursors like this compound, have shown submicromolar inhibitory activity against various tumor cell lines.[2]

Beyond their role as kinase inhibitors, these compounds have been observed to induce cell cycle arrest and apoptosis in cancer cells.[3][4] Mechanistic studies have revealed that treatment with these derivatives can lead to an increase in the levels of tumor suppressor proteins like p53 and p21, and pro-apoptotic proteins such as Bax and cleaved caspases, while decreasing the expression of anti-apoptotic proteins like Bcl-2.[5]

Furthermore, some imidazo[1,2-a]pyridine derivatives have been investigated for their ability to modulate the STAT3/NF-κB signaling pathway, which is critically involved in inflammation-associated cancers.[6] By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2, thereby creating an anti-tumor microenvironment.[6]

The unique photophysical properties of the imidazo[1,2-a]pyridine core, such as strong fluorescence and good photostability, also make these compounds promising candidates for the development of fluorescent probes for cancer cell imaging.[1] This dual functionality as both therapeutic agents and imaging probes makes them particularly valuable tools in cancer drug discovery and development.[1]

Quantitative Data Summary

The following tables summarize the in vitro anti-cancer activity of various imidazo[1,2-a]pyridine derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[5]
IP-6 HCC1937 (Breast)47.7[5]
IP-7 HCC1937 (Breast)79.6[5]
Compound 6 A375 (Melanoma)<12[3]
Compound 6 WM115 (Melanoma)<12[3]
PI3Kα Inhibitor Breast Cancer Cell Lines>10[3]
13k HCC827 (Lung)0.09[2]
13k A549 (Lung)0.18[2]
13k H1975 (Lung)0.15[2]
13k MCF-7 (Breast)0.43[2]
13k MDA-MB-231 (Breast)0.35[2]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives and a general workflow for evaluating their anti-cancer activity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylates p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth fourEBP1->Cell_Growth Inhibits translation initiation factor Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes IKK IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to nucleus Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->STAT3 Inhibits Imidazo_Pyridine->NFkB Inhibits Gene_Expression Target Gene Expression (iNOS, COX-2, etc.) pSTAT3_dimer->Gene_Expression Translocates to nucleus NFkB_n->Gene_Expression

Caption: STAT3/NF-κB signaling pathway modulation by imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treat with Imidazo[1,2-a]pyridine Derivative (Varying Concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., Flow Cytometry) incubation->cell_cycle_analysis western_blot Western Blot Analysis incubation->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-Cancer Efficacy and Mechanism data_analysis->conclusion

References

Application Notes: Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel antitubercular drugs with new mechanisms of action.[1][3] The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" framework due to its wide range of applications in medicinal chemistry and has shown significant promise in the development of new anti-TB agents.[1][4] Derivatives of ethyl imidazo[1,2-a]pyridine-2-carboxylate, in particular, are being explored as potent inhibitors of Mtb growth, effective against both drug-sensitive and resistant strains.

Mechanism of Action

A significant class of imidazo[1,2-a]pyridine derivatives exerts its antitubercular effect by targeting the electron transport chain, which is crucial for cellular respiration and energy production in Mtb.[5] The primary target identified for many potent imidazo[1,2-a]pyridine amides, such as the clinical candidate Q203, is the QcrB subunit of the ubiquinol cytochrome c reductase (bc1 complex).[4][5][6][7] Inhibition of QcrB disrupts the oxidative phosphorylation pathway, leading to a rapid depletion of intracellular ATP levels, which is bacteriostatic against replicating bacteria.[1][5] This mechanism is distinct from most currently used anti-TB drugs, making these compounds effective against MDR and XDR strains.[1]

Mechanism_of_Action ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Motive Force QcrB QcrB Subunit ATP ATP ATP_Synthase->ATP Synthesis IPA Imidazo[1,2-a]pyridine Derivative IPA->QcrB Inhibition

Inhibition of the Mtb electron transport chain by Imidazo[1,2-a]pyridine derivatives.

Quantitative Data Summary

The antitubercular activity of various imidazo[1,2-a]pyridine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC). The following table summarizes the in vitro activity of selected compounds against the drug-sensitive Mtb H37Rv strain and multidrug-resistant (MDR) strains.

Compound SeriesModificationTargetMIC vs. Mtb H37Rv (µg/mL)MIC vs. MDR-Mtb (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamides N-(2-phenoxyethyl)QcrB0.025–0.054-[6]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Varied carboxamide substitutionsNot specified-0.07–2.2[1]
Imidazo[1,2-a]pyridine-2-carboxamides Varied carboxamide substitutionsInhA-17–30[1]
N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides Varied amine moietiesQcrBLow nanomolar MIC valuesLow nanomolar MIC values[8][9]
Imidazo[1,2-a]pyridine Inhibitors (IP 1-4) Core structuresQcrB0.03 to 5.0 µM-[4][7]

Note: Data is compiled from multiple studies and compound structures within each series vary. Refer to the cited literature for specific compound details.

Experimental Protocols

General Synthesis of this compound Core

This protocol describes a common method for synthesizing the core scaffold, which can then be further modified. The synthesis involves the condensation of a 2-aminopyridine with an ethyl α-halo-pyruvate derivative.[10][11]

Materials:

  • Substituted 2-aminopyridine

  • Ethyl 3-bromo-2-oxopropanoate (or similar ethyl α-haloketoester)

  • Ethanol or Dioxane

  • Sodium bicarbonate (optional, for workup)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or dioxane in a round-bottom flask.[10]

  • Add ethyl 3-bromo-2-oxopropanoate (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[12]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Resazurin solution

  • Sterile 96-well microplates

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Negative control (no drug)

Procedure:

  • Preparation: Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Compound Plating: Serially dilute the test compounds in 7H9 broth directly in a 96-well plate. The final concentration of DMSO should be kept below 1% to avoid toxicity. Include wells for positive and negative controls.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Assay Development: After incubation, add 30 µL of Alamar Blue reagent (or a mixture of Resazurin and Tween 80) to each well.

  • Re-incubation: Incubate the plates for another 12-24 hours at 37°C.

  • Data Reading: Observe the color change. A blue color (oxidized state) indicates inhibition of bacterial growth, while a pink color (reduced state) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.[12]

Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Mtb H37Rv Inoculum C Inoculate Plates with Mtb Suspension A->C B Serially Dilute Test Compounds in 96-well Plate B->C D Incubate at 37°C for 5-7 Days C->D E Add Alamar Blue Reagent D->E F Re-incubate at 37°C for 12-24h E->F G Observe Color Change (Blue = Inhibition, Pink = Growth) F->G H Determine MIC Value G->H

Workflow for the Microplate Alamar Blue Assay (MABA) for anti-TB drug screening.
Intracellular Activity and Cytotoxicity Assays

Intracellular Activity: To be effective, anti-TB drugs must penetrate macrophages and kill the intracellular bacteria.[3] This is often tested by infecting a macrophage cell line (e.g., THP-1) with Mtb, treating the infected cells with the test compounds, and then lysing the macrophages to determine the reduction in bacterial viability (Colony Forming Units, CFU).[5]

Cytotoxicity: It is crucial to assess the toxicity of the compounds against mammalian cells to ensure a suitable therapeutic window. This is typically done using assays like the MTT or MTS assay on a relevant cell line (e.g., VERO or THP-1).[1] The 50% cytotoxic concentration (CC50) is determined, and the selectivity index (SI = CC50/MIC) is calculated to evaluate the compound's potential for further development.

References

Application Notes and Protocols for the Use of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate in Developing Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl Imidazo[1,2-a]pyridine-2-carboxylate as a versatile starting material for the synthesis of novel fluorescent sensors. The imidazo[1,2-a]pyridine scaffold is a privileged fluorophore due to its rigid, planar structure and favorable photophysical properties. By modifying the ethyl ester group at the 2-position, researchers can introduce various recognition moieties to create selective and sensitive fluorescent probes for a wide range of analytes, including metal ions and biologically relevant molecules.

Overview of Synthetic Strategy

This compound is a readily available starting material that can be chemically transformed into key intermediates for fluorescent sensor development. The primary synthetic pathways involve the conversion of the ethyl ester into a carboxylic acid, an amide, or an alcohol. These functional groups serve as versatile handles for the attachment of specific analyte-binding units (receptors).

Synthetic_Pathway Start This compound CarboxylicAcid Imidazo[1,2-a]pyridine-2-carboxylic acid Start->CarboxylicAcid Hydrolysis Alcohol 2-(Hydroxymethyl)imidazo[1,2-a]pyridine Start->Alcohol Reduction Amide Imidazo[1,2-a]pyridine-2-carboxamide Derivatives CarboxylicAcid->Amide Amide Coupling Sensor Fluorescent Sensor Amide->Sensor Alcohol->Sensor

Caption: General synthetic pathways from this compound.

Application Examples and Quantitative Data

The imidazo[1,2-a]pyridine core has been successfully employed in the design of fluorescent sensors for various analytes. While direct synthesis from the ethyl ester is not always explicitly detailed in the literature, derivatives such as carboxylic acids and amides at the 2-position are common motifs in reported sensors. Below is a summary of representative data from fluorescent probes based on these modified scaffolds.

Table 1: Performance of Imidazo[1,2-a]pyridine-Based Fluorescent Sensors

Probe Name (Derivative of)AnalyteSensing MechanismSolvent Systemλex (nm)λem (nm)Detection Limit (LOD)Reference
L1 (Amide derivative)Zn²⁺ICT / CHEFC₂H₅OH-H₂O (9:1, v/v)3704656.8 x 10⁻⁸ M[1][2]
Probe 5 (Fused derivative)Fe³⁺Turn-onAqueous-alcoholic media--4.0 ppb[3]
Probe 5 (Fused derivative)Hg²⁺Turn-offAqueous-alcoholic media--1.0 ppb[3]
1o (Hydrazide derivative)F⁻Colorimetric & FluorescentDMSO---[4]

Note: The specific structures of the probes are detailed in the cited literature. The table illustrates the potential of the imidazo[1,2-a]pyridine scaffold in fluorescent sensor design.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of fluorescent sensors starting from this compound.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further functionalization.

Workflow:

Protocol1_Workflow Start Dissolve Ethyl imidazo[1,2-a]pyridine- 2-carboxylate in Ethanol AddBase Add Aqueous NaOH Solution Start->AddBase Reflux Reflux the Mixture AddBase->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with HCl Cool->Acidify Precipitate Collect Precipitate by Filtration Acidify->Precipitate WashDry Wash with Water and Dry Precipitate->WashDry Product Imidazo[1,2-a]pyridine- 2-carboxylic Acid WashDry->Product

Caption: Workflow for the hydrolysis of the ethyl ester.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add hydrochloric acid to neutralize the solution and then acidify until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold distilled water and dry under vacuum to yield Imidazo[1,2-a]pyridine-2-carboxylic acid.

Protocol 2: Synthesis of an Imidazo[1,2-a]pyridine-2-carboxamide-Based Sensor

This protocol outlines the coupling of the synthesized carboxylic acid with an amine-containing receptor unit to form an amide-based fluorescent sensor.

Workflow:

Protocol2_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up and Purification CarboxylicAcid Dissolve Imidazo[1,2-a]pyridine- 2-carboxylic Acid in DMF AddCoupling Add EDC and HOBt CarboxylicAcid->AddCoupling Stir Stir at 0°C AddCoupling->Stir AddAmine Add Amine-Receptor and TEA Stir->AddAmine StirRT Stir at Room Temperature AddAmine->StirRT Quench Quench with Water StirRT->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Imidazo[1,2-a]pyridine-2-carboxamide Fluorescent Sensor Purify->Product

Caption: Workflow for amide coupling to form a fluorescent sensor.

Materials:

  • Imidazo[1,2-a]pyridine-2-carboxylic acid

  • Amine-containing receptor molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Imidazo[1,2-a]pyridine-2-carboxylic acid in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0°C and add EDC and HOBt. Stir for 30 minutes.

  • Add the amine-containing receptor molecule and triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final fluorescent sensor.

Signaling Mechanisms

Fluorescent sensors based on the imidazo[1,2-a]pyridine scaffold can operate through various signaling mechanisms upon analyte binding. Understanding these mechanisms is crucial for sensor design and data interpretation.

Signaling_Mechanisms cluster_ICT Intramolecular Charge Transfer (ICT) cluster_PET Photoinduced Electron Transfer (PET) ICT_Ground Ground State ICT_Excited Excited State (ICT) ICT_Ground->ICT_Excited Excitation ICT_Analyte Analyte Binding ICT_Excited->ICT_Analyte ICT_Emission Altered Fluorescence Emission ICT_Analyte->ICT_Emission PET_Off Fluorophore-Receptor (PET Quenching) PET_Analyte Analyte Binding PET_Off->PET_Analyte PET_On Fluorescence 'Turn-On' PET_Analyte->PET_On

Caption: Common signaling mechanisms in fluorescent sensors.

  • Intramolecular Charge Transfer (ICT): In ICT-based sensors, the binding of an analyte alters the electron density distribution within the fluorophore, leading to a shift in the emission wavelength or a change in fluorescence intensity. For instance, the interaction of a metal ion with a receptor can enhance the ICT process, resulting in a red-shifted emission.[2]

  • Photoinduced Electron Transfer (PET): PET sensors typically consist of a fluorophore linked to a receptor with a non-bonding electron pair. In the "off" state, excitation of the fluorophore leads to electron transfer from the receptor, quenching the fluorescence. Upon analyte binding to the receptor, the electron transfer is inhibited, leading to a "turn-on" of fluorescence.

  • Chelation-Enhanced Fluorescence (CHEF): In CHEF-based sensors, the free receptor often has rotational or vibrational modes that lead to non-radiative decay and low fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid and planar, which restricts these non-radiative pathways and enhances the fluorescence quantum yield.[2]

General Protocol for Fluorescence Measurements

This protocol provides a general guideline for evaluating the performance of a newly synthesized imidazo[1,2-a]pyridine-based fluorescent sensor.

Workflow:

Measurement_Workflow PrepStock Prepare Stock Solutions of Sensor and Analytes PrepSamples Prepare a Series of Samples with Varying Analyte Concentrations PrepStock->PrepSamples Equilibrate Allow Samples to Equilibrate PrepSamples->Equilibrate MeasureAbs Record UV-Vis Absorption Spectra Equilibrate->MeasureAbs MeasureFluo Record Fluorescence Emission Spectra Equilibrate->MeasureFluo Analyze Analyze Data: - Plot Fluorescence vs. Concentration - Determine LOD MeasureFluo->Analyze Selectivity Perform Selectivity Studies with Interfering Species Analyze->Selectivity

Caption: General workflow for fluorescence sensing experiments.

Procedure:

  • Stock Solutions: Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO, acetonitrile). Prepare stock solutions of the target analyte and potential interfering species.

  • Titration Experiment: In a series of cuvettes, add a fixed concentration of the sensor solution. To each cuvette, add increasing concentrations of the analyte stock solution.

  • Equilibration: Allow the solutions to equilibrate for a specific period at a constant temperature.

  • Spectroscopic Measurements: Record the UV-Vis absorption and fluorescence emission spectra for each sample. The excitation wavelength for fluorescence measurements should be determined from the absorption spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. From this data, the limit of detection (LOD) can be calculated.

  • Selectivity Studies: To assess the selectivity of the sensor, repeat the fluorescence measurements in the presence of a constant concentration of the target analyte and an excess of potential interfering species.

These application notes and protocols provide a foundational guide for researchers to explore the potential of this compound in the exciting field of fluorescent sensor development. The versatility of this scaffold, combined with rational design principles, opens up opportunities for the creation of novel tools for chemical and biological analysis.

References

Application Notes and Protocols for Fluorescence Quencing Studies Using Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized for their significant biological activities and interesting photophysical properties.[1] The fused π-conjugated bicyclic structure of the imidazo[1,2-a]pyridine core often results in fluorescence emission with excellent quantum yields.[1] Substituents on this scaffold can modulate the fluorescent properties; for instance, electron-donating groups can enhance luminescence, while electron-withdrawing groups may lessen emission intensity.[1] The parent compound, imidazo[1,2-a]pyridine, exhibits fluorescence with an emission maximum (λfl) at 370.5 nm and a quantum yield (Φ) of 0.57 in ethanol.[2]

Fluorescence quenching is a valuable technique for investigating molecular interactions. It involves a decrease in the fluorescence intensity of a fluorophore due to interactions with another substance, known as a quencher.[3][4] Such studies can provide insights into binding affinities, conformational changes, and the accessibility of fluorescent molecules to their environment. While specific fluorescence quenching studies on ethyl imidazo[1,2-a]pyridine-2-carboxylate are not extensively documented in the literature, its core structure suggests potential as a fluorophore.

These application notes provide a generalized protocol for conducting fluorescence quenching studies that can be adapted for this compound and its derivatives. The described methodologies are based on standard fluorometric techniques and the principles of the Stern-Volmer equation.[3][5]

Illustrative Photophysical Data

The following table summarizes general photophysical properties of the parent imidazo[1,2-a]pyridine scaffold. Researchers should experimentally determine the specific properties for this compound.

Table 1: Example Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

PropertyImidazo[1,2-a]pyridine (Parent Compound)2-Phenylimidazo[1,2-a]pyridine7-Methyl-2-phenylimidazo[1,2-a]pyridine
Excitation Maximum (λex)Not specifiedNot specifiedNot specified
Emission Maximum (λem)370.5 nm (in ethanol)[2]374 nm (in ethanol)[2]376 nm (in ethanol)[2]
Fluorescence Quantum Yield (Φ)0.57 (in ethanol)[2]0.78 (in ethanol)[2]0.61 (in ethanol)[2]
Fluorescence Lifetime (τ₀)Not readily available in literatureNot readily available in literatureNot readily available in literature

Note: The fluorescence lifetime (τ₀) is a critical parameter for calculating the bimolecular quenching constant and should be determined experimentally.

General Experimental Protocol: Steady-State Fluorescence Quenching

This protocol outlines the steps to determine the Stern-Volmer constant (Ksv) and the bimolecular quenching rate constant (kq) for the interaction of a fluorophore like this compound with a quencher.

Materials and Reagents:

  • This compound (Fluorophore)

  • Quencher of interest (e.g., acrylamide, iodide salts, or a specific biomolecule)

  • High-purity solvent (e.g., ethanol, acetonitrile, or a suitable buffer)

  • Volumetric flasks and precision pipettes

  • Quartz cuvettes

Instrumentation:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Detailed Methodology:

  • Preparation of Stock Solutions:

    • Fluorophore Stock Solution: Prepare a stock solution of this compound in the chosen solvent. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. The absorbance of the final diluted solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

    • Quencher Stock Solution: Prepare a high-concentration stock solution of the quencher in the same solvent. The concentration will depend on the quenching efficiency and should be sufficient to observe a significant decrease in fluorescence upon addition.

  • Determination of Excitation and Emission Wavelengths:

    • Dilute the fluorophore stock solution to a suitable concentration (e.g., 10⁻⁶ M).

    • Using the spectrofluorometer, record the absorption spectrum to determine the absorption maximum (λex).

    • Set the excitation wavelength to λex and scan the emission spectrum to determine the emission maximum (λem).

  • Sample Series Preparation for Titration:

    • Prepare a series of samples in volumetric flasks.

    • To each flask, add a constant volume of the fluorophore stock solution to maintain a fixed final concentration.

    • Add varying volumes of the quencher stock solution to create a range of quencher concentrations.

    • Dilute each sample to the final volume with the solvent.

    • Prepare a blank sample containing only the fluorophore and no quencher (this will be your I₀ measurement).

  • Fluorescence Measurements:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to λex and the emission wavelength to λem. Set appropriate excitation and emission slit widths.

    • First, measure the fluorescence of the solvent alone to account for any background signal.

    • Measure the fluorescence intensity of the sample containing only the fluorophore (I₀).

    • Sequentially measure the fluorescence intensity (I) of each sample with increasing quencher concentration.

Data Analysis:

The quenching data is typically analyzed using the Stern-Volmer equation:[3][5]

F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • [Q] is the concentration of the quencher.

  • Ksv is the Stern-Volmer quenching constant.

  • kq is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

  • Plot F₀/F versus [Q].

  • A linear plot indicates a single type of quenching mechanism (either static or dynamic).[6]

  • The slope of the linear fit will be the Stern-Volmer constant, Ksv.[4]

  • The bimolecular quenching rate constant (kq) can be calculated if the fluorescence lifetime (τ₀) is known: kq = Ksv / τ₀.

Hypothetical Data Presentation

The following table is an example of how to structure the collected data from a fluorescence quenching experiment.

Table 2: Example Fluorescence Quenching Data for this compound with a Hypothetical Quencher

[Quencher] (M)Fluorescence Intensity (I)F₀/F
0985.41.00
0.001850.21.16
0.002745.81.32
0.004612.31.61
0.006510.91.93
0.008435.12.26
0.010378.62.60

Table 3: Hypothetical Quenching Constants

ParameterValue
Ksv (M⁻¹)160
τ₀ (ns)5.0 (Assumed for calculation)
kq (M⁻¹s⁻¹)3.2 x 10¹⁰

Note: These values are for illustrative purposes only and must be determined experimentally.

Visualizations

G Fluorescence Quenching Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Fluorophore Stock Solution (e.g., 10⁻⁵ M) D Prepare Sample Series (Fixed [Fluorophore], Varying [Quencher]) A->D B Prepare Quencher Stock Solution B->D C Determine λex and λem E Measure Fluorescence Intensity (I₀) (No Quencher) C->E F Measure Fluorescence Intensity (I) (With Quencher) C->F D->E D->F G Calculate F₀/F E->G F->G H Plot F₀/F vs. [Quencher] (Stern-Volmer Plot) G->H I Determine Ksv (Slope) H->I J Calculate kq = Ksv / τ₀ I->J G Mechanism of Dynamic Fluorescence Quenching F F F_star F* F->F_star Excitation (hν) F_star->F Fluorescence (kf) F_star->F Non-radiative Decay (knr) F_star->F Quenching (kq[Q]) Q Q

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-2-carboxylate Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of imidazo[1,2-a]pyridine-2-carboxylic acid, a derivative of ethyl imidazo[1,2-a]pyridine-2-carboxylate, as a versatile ligand in coordination chemistry. Due to a notable scarcity of published research on the direct coordination of this compound, this document focuses on its corresponding carboxylic acid, which serves as a more potent and extensively studied coordinating agent. The ethyl ester can be readily hydrolyzed to the carboxylic acid, making this information highly relevant for researchers working with the ester precursor.

Introduction to Imidazo[1,2-a]pyridine-2-carboxylic Acid in Coordination Chemistry

Imidazo[1,2-a]pyridine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal and materials chemistry. Their rigid, planar structure and the presence of multiple heteroatoms make them excellent candidates for ligand design in coordination chemistry. Specifically, imidazo[1,2-a]pyridine-2-carboxylic acid can act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and the carboxylate group. This chelation can lead to the formation of stable metal complexes with diverse applications.

Substituted versions of this ligand, such as 6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid, have been shown to act as bidentate ligands for transition metals like Cu²⁺ and Fe³⁺, resulting in the formation of luminescent complexes[1]. The imidazo[1,2-a]pyridine-2-carboxylic acid scaffold is also utilized in the synthesis of bioactive molecules, including potential inhibitors for enzymes like interleukin-1β converting enzyme (ICE) and as ligands for dopamine receptors[2][3].

Synthesis of Imidazo[1,2-a]pyridine Ligands

The synthesis of the parent ligand, this compound, is a well-established procedure. The subsequent hydrolysis of the ester yields the desired imidazo[1,2-a]pyridine-2-carboxylic acid, which is then available for coordination with metal ions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic methods.

Materials:

  • 2-Aminopyridine

  • Ethyl 3-bromo-2-oxopropanoate

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve 2-aminopyridine (5 mmol) in ethanol (10 mL).

  • Gently add ethyl 3-bromo-2-oxopropanoate (7.5 mmol) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Dry the solid and recrystallize from ethanol to obtain this compound as a creamy white solid.

Experimental Protocol: Hydrolysis to Imidazo[1,2-a]pyridine-2-carboxylic Acid

Materials:

  • This compound

  • Sodium hydroxide (aqueous solution)

  • Hydrochloric acid (aqueous solution)

Procedure:

  • Suspend this compound in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield imidazo[1,2-a]pyridine-2-carboxylic acid.

Coordination with Metal Ions and Characterization of Complexes

General Experimental Protocol for Metal Complex Synthesis

Materials:

  • Imidazo[1,2-a]pyridine-2-carboxylic acid

  • A suitable metal salt (e.g., Cu(OAc)₂, FeCl₃)

  • A suitable solvent (e.g., methanol, ethanol, DMF)

Procedure:

  • Dissolve imidazo[1,2-a]pyridine-2-carboxylic acid in the chosen solvent.

  • Add a solution of the metal salt in the same solvent dropwise to the ligand solution.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period.

  • Cool the solution to allow for the precipitation of the metal complex.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Techniques and Expected Observations
TechniqueExpected Observations for Complex Formation
Infrared (IR) Spectroscopy A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal center. Appearance of new bands corresponding to metal-ligand (M-N and M-O) vibrations in the far-IR region.
¹H NMR Spectroscopy Shifts in the chemical shifts of the protons on the imidazo[1,2-a]pyridine ring upon coordination, particularly those close to the coordinating nitrogen and carboxylate groups. Broadening of signals may occur with paramagnetic metal ions.
UV-Visible Spectroscopy Appearance of new absorption bands in the visible region due to d-d transitions of the metal ion in the complex. Shifts in the ligand-based π-π* transitions.
Mass Spectrometry Determination of the molecular weight of the complex and confirmation of the metal-to-ligand ratio.
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Applications of Imidazo[1,2-a]pyridine-2-carboxylate Metal Complexes

The unique structural and electronic properties of metal complexes derived from imidazo[1,2-a]pyridine-2-carboxylic acid open up possibilities for a range of applications.

Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyridine scaffold is a well-known pharmacophore. The coordination of metal ions can enhance the biological activity of the ligand.

  • Antimicrobial and Anticancer Agents: The complexation of imidazo[1,2-a]pyridine derivatives with metals can lead to enhanced antimicrobial and anticancer properties.

  • Enzyme Inhibition: These complexes can be designed to target specific enzymes. For example, derivatives have been investigated as inhibitors of interleukin-1β converting enzyme (ICE)[3].

Materials Science
  • Luminescent Materials: As seen with substituted analogs, metal complexes of imidazo[1,2-a]pyridine-2-carboxylic acid can exhibit luminescent properties, making them suitable for applications in sensors, displays, and bio-imaging[1].

  • Catalysis: The coordinated metal center can act as a catalytic site for various organic transformations. The ligand can be tailored to influence the selectivity and efficiency of the catalyst.

Visualizations

Synthesis and Coordination Workflow

Synthesis_and_Coordination cluster_synthesis Ligand Synthesis cluster_coordination Coordination cluster_application Applications 2-Aminopyridine 2-Aminopyridine Ethyl_ester This compound 2-Aminopyridine->Ethyl_ester Ethyl_3_bromo_2_oxopropanoate Ethyl_3_bromo_2_oxopropanoate Ethyl_3_bromo_2_oxopropanoate->Ethyl_ester Carboxylic_acid Imidazo[1,2-a]pyridine-2-carboxylic acid Ethyl_ester->Carboxylic_acid Hydrolysis Metal_complex Metal Complex Carboxylic_acid->Metal_complex Metal_salt Metal Salt (e.g., CuCl2, FeCl3) Metal_salt->Metal_complex Medicinal Medicinal Chemistry Metal_complex->Medicinal Materials Materials Science Metal_complex->Materials

Caption: Workflow for the synthesis of the ligand and its coordination to a metal ion for various applications.

Proposed Bidentate Coordination of Imidazo[1,2-a]pyridine-2-carboxylate

Caption: Proposed bidentate coordination of the imidazo[1,2-a]pyridine-2-carboxylate anion to a metal center (M).

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine Fluorescent Probes in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and chemical biology. Their inherent photophysical properties, such as strong fluorescence and good photostability, make them ideal candidates for the development of fluorescent probes for bioimaging.[1] These probes have been successfully employed in a variety of cell imaging applications, including the visualization of organelles, detection of metal ions, and sensing of reactive oxygen species (ROS). Furthermore, some imidazo[1,2-a]pyridine derivatives exhibit dual functionality, acting as both imaging agents and potential therapeutic agents by modulating key cellular signaling pathways.[1]

This document provides detailed application notes and protocols for the use of imidazo[1,2-a]pyridine-based fluorescent probes in cell imaging, with a focus on their applications in detecting specific analytes and their interaction with cellular signaling pathways.

Applications Overview

Imidazo[1,2-a]pyridine fluorescent probes have been developed for a range of cell imaging applications, including:

  • Organelle Imaging: Specifically targeting mitochondria to monitor their health and dynamics.

  • Metal Ion Detection: Sensing biologically important metal ions such as mercury (Hg²⁺) and iron (Fe³⁺).

  • Reactive Oxygen Species (ROS) Detection: Detecting key ROS molecules like hydrogen peroxide (H₂O₂).

  • Modulation of Signaling Pathways: Investigating the effects of these compounds on critical cancer-related signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB.[1]

Application 1: Mitochondrial Imaging

Certain imidazo[1,2-a]pyridine derivatives exhibit specific accumulation in mitochondria, making them excellent fluorescent probes for monitoring mitochondrial morphology and function.[1] Alterations in mitochondrial activity are a hallmark of many diseases, including cancer.

Quantitative Data
Probe NameExcitation (nm)Emission (nm)Quantum Yield (Φ)Cell LineReference
Mito-H₂O₂ ~450~525Not specifiedHeLa[2]
MitoPY1 ~503~528Not specifiedHeLa[3][4]
Experimental Protocol: Mitochondrial Staining
  • Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes or chamber slides and culture to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of the mitochondria-targeting imidazo[1,2-a]pyridine probe (e.g., 1 mM in DMSO).

  • Cell Staining:

    • Dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed cell culture medium.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.

  • Imaging: Add fresh culture medium to the cells and image using a fluorescence microscope equipped with the appropriate filter sets.

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture Cells incubation Incubate Cells with Probe cell_culture->incubation probe_prep Prepare Probe Solution probe_prep->incubation washing Wash Cells incubation->washing imaging Fluorescence Microscopy washing->imaging

Caption: Workflow for mitochondrial imaging using imidazo[1,2-a]pyridine probes.

Application 2: Detection of Metal Ions

Imidazo[1,2-a]pyridine-based probes have been designed to selectively detect metal ions like Hg²⁺ and Fe³⁺ in living cells.

Quantitative Data for Metal Ion Probes
Probe NameAnalyteExcitation (nm)Emission (nm)Limit of Detection (LOD)Cell LineReference
Rh-Ip-Hy Hg²⁺~500~575Not specifiedHeLa[5][6]
Probe 5 Fe³⁺~365~450 (Turn-on)4.0 ppbHeLa[7][8][9]
Probe 5 Hg²⁺~365(Turn-off)1.0 ppbHeLa[7][8][9]
LK Fe³⁺Not specifiedNot specified6.9 x 10⁻⁸ MNot specified[10]
Experimental Protocol: Hg²⁺ and Fe³⁺ Detection
  • Cell Culture: Culture HeLa cells on glass-bottom dishes to the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the desired probe (e.g., Rh-Ip-Hy for Hg²⁺ or Probe 5 for Fe³⁺) in DMSO.

    • Dilute the probe to a working concentration (e.g., 5-10 µM) in serum-free medium.

    • Incubate the cells with the probe solution for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Analyte Treatment:

    • Treat the probe-loaded cells with different concentrations of HgCl₂ or FeCl₃ in culture medium for 30 minutes at 37°C.

    • A control group of cells should be incubated with probe but without the metal ion.

  • Imaging: Image the cells using a fluorescence microscope with appropriate excitation and emission filters.

Detection Mechanism

G cluster_hg Hg²⁺ Detection (Rh-Ip-Hy) cluster_fe Fe³⁺ Detection (Probe 5) probe_hg Probe (Ring-closed, Non-fluorescent) product_hg Probe-Hg²⁺ Complex (Ring-opened, Fluorescent) probe_hg->product_hg + Hg²⁺ hg_ion Hg²⁺ probe_fe Probe (Low Fluorescence) product_fe Probe-Fe³⁺ Complex ('Turn-on' Fluorescence) probe_fe->product_fe + Fe³⁺ fe_ion Fe³⁺

Caption: Detection mechanisms for Hg²⁺ and Fe³⁺ by specific imidazo[1,2-a]pyridine probes.

Application 3: Detection of Hydrogen Peroxide (H₂O₂)

Imidazo[1,2-a]pyridine probes functionalized with boronate esters have been developed for the selective detection of H₂O₂. The reaction with H₂O₂ cleaves the boronate group, leading to a "turn-on" fluorescence response.[11][12]

Quantitative Data for H₂O₂ Probes
Probe NameExcitation (nm)Emission (nm)ResponseCell LineReference
B2 ~350~500Turn-onA549[11][13][14]
Mito-H₂O₂ ~450~525Turn-onHeLa[2]
Experimental Protocol: H₂O₂ Detection
  • Cell Culture: Culture A549 or HeLa cells on glass-bottom dishes.

  • Probe Loading: Incubate cells with the H₂O₂ probe (e.g., B2, 5 µM) in culture medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • H₂O₂ Treatment (Exogenous):

    • Treat the cells with varying concentrations of H₂O₂ (e.g., 0-100 µM) in culture medium for 30 minutes.

  • H₂O₂ Stimulation (Endogenous):

    • To induce endogenous H₂O₂, cells can be stimulated with agents like lipopolysaccharide (LPS) for a specific duration.

  • Imaging: Acquire fluorescence images using a confocal microscope.

H₂O₂ Detection Workflow

G cluster_workflow H₂O₂ Detection Workflow cell_prep Cell Culture & Probe Loading exogenous Add Exogenous H₂O₂ cell_prep->exogenous endogenous Stimulate Endogenous H₂O₂ Production cell_prep->endogenous imaging Fluorescence Imaging exogenous->imaging endogenous->imaging

Caption: Workflow for detecting exogenous and endogenous H₂O₂.

Application 4: Modulation of Cellular Signaling Pathways

Some imidazo[1,2-a]pyridine derivatives have been shown to exert cytotoxic effects on cancer cells by modulating key signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB.[1]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[15][16] Its dysregulation is frequently observed in cancer.

G cluster_pi3k PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB pathways are key regulators of inflammation and are often constitutively active in cancer, promoting tumor growth and survival.[17][18]

G cluster_stat3_nfkb STAT3/NF-κB Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor IKK IKK Cytokine->IKK activates JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates Gene_Expression Gene Expression (Inflammation, Survival) STAT3->Gene_Expression translocates to nucleus NFkB_complex IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB releases IKK->NFkB_complex phosphorylates IκB NFkB->Gene_Expression translocates to nucleus

Caption: Crosstalk between STAT3 and NF-κB signaling pathways.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis
  • Cell Treatment: Treat cancer cells with the imidazo[1,2-a]pyridine compound of interest at various concentrations and time points.

  • Protein Extraction: Lyse the cells and extract total protein. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-NF-κB, NF-κB) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Imidazo[1,2-a]pyridine-based fluorescent probes are powerful tools for cell imaging, enabling researchers to visualize cellular structures and detect specific analytes with high sensitivity and selectivity. Their potential to also modulate key signaling pathways makes them valuable assets in drug discovery and development for diseases like cancer. The protocols and data presented here provide a foundation for utilizing these versatile compounds in a variety of research applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and its derivatives include:

  • Condensation of 2-aminopyridine with α-halocarbonyl compounds: This is a classic and widely used method, often employing ethyl bromopyruvate as the α-halocarbonyl reactant. The reaction typically involves the initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by intramolecular condensation.[1][2]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[3][4][5][6] It is a powerful tool for generating diverse imidazo[1,2-a]pyridine derivatives.

  • Metal-catalyzed reactions: Various metal catalysts, particularly copper-based ones, can be used to facilitate the synthesis from substrates like 2-aminopyridines and acetophenones.[7][8]

  • Microwave-assisted synthesis: The use of microwave irradiation can often accelerate the reaction and improve yields.[3][9]

Q2: What is the general reaction mechanism for the synthesis from 2-aminopyridine and ethyl bromopyruvate?

A2: The reaction proceeds through a two-step mechanism:

  • N-alkylation: The pyridine nitrogen of 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion to form an N-phenacylpyridinium bromide intermediate.

  • Intramolecular cyclization (condensation): The exocyclic amino group of the intermediate then attacks the carbonyl carbon, followed by dehydration to form the fused imidazo[1,2-a]pyridine ring system.[1][2]

Q3: Are there any eco-friendly approaches to this synthesis?

A3: Yes, several "green" chemistry approaches have been developed. These include catalyst-free reactions in eco-friendly solvents like water or ethanol, the use of ultrasound assistance, and performing the reaction under solvent-free conditions.[1][2][8] Some protocols also utilize iodine as a more environmentally benign catalyst.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.1a. Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).1b. Increase temperature: If the reaction is sluggish at a lower temperature, cautiously increase the heat, ensuring it does not exceed the decomposition temperature of reactants or products. Refluxing in a suitable solvent like ethanol or dioxane is a common strategy.[1]
2. Inactive starting materials: The 2-aminopyridine or ethyl bromopyruvate may have degraded.2a. Check purity of starting materials: Use freshly opened or purified reagents. The purity of 2-aminopyridine can be checked by its melting point. Ethyl bromopyruvate is a lachrymator and should be handled with care; discoloration may indicate decomposition.
3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction.3a. Solvent optimization: While ethanol is commonly used, other solvents like dimethylformamide (DMF) or dioxane have also been reported to be effective.[1] Consider the polarity and boiling point of the solvent.
4. Presence of moisture: Water can interfere with the reaction, especially if using catalysts that are sensitive to moisture.4a. Use dry solvents and glassware: Ensure all glassware is oven-dried and use anhydrous solvents if necessary.
Formation of Multiple Products/Impurities 1. Side reactions: Undesired side reactions may be occurring, such as polymerization or the formation of regioisomers.1a. Control temperature: Running the reaction at a lower temperature may improve selectivity.1b. Use of a base: In some cases, the addition of a mild, non-nucleophilic base like potassium carbonate can help to neutralize any acid formed during the reaction and minimize side reactions.[2]
2. Impure starting materials: Impurities in the starting materials can lead to the formation of byproducts.2a. Purify starting materials: Recrystallize 2-aminopyridine or distill ethyl bromopyruvate if their purity is questionable.
Reaction Stalls (Does not go to completion) 1. Catalyst deactivation: If using a catalyst, it may have become deactivated.1a. Add fresh catalyst: If feasible, add a fresh portion of the catalyst to the reaction mixture.1b. Consider a different catalyst: Some reactions benefit from a Lewis acid catalyst like Sc(OTf)₃, especially with electron-deficient aminopyridines.[10]
2. Reversible reaction: The equilibrium may not favor product formation under the current conditions.2a. Remove byproducts: If water is a byproduct, using a Dean-Stark apparatus or adding a dehydrating agent like trimethyl orthoformate can drive the reaction forward.[11]
Difficulty in Product Purification 1. Similar polarity of product and impurities: The product and impurities may have similar retention factors (Rf) on TLC, making column chromatography challenging.1a. Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).1b. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A shallow gradient elution may be necessary to achieve good separation.
2. Product is an oil: The final product may not crystallize.2a. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane.2b. Conversion to a salt: If the product has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to purify.

Experimental Protocols

Protocol 1: Synthesis via Condensation of 2-Aminopyridine and Ethyl Bromopyruvate

This protocol is a generalized procedure based on common literature methods.[1]

Materials:

  • 2-Aminopyridine

  • Ethyl 3-bromo-2-oxopropanoate (Ethyl bromopyruvate)

  • Ethanol (reagent grade)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in ethanol.

  • Slowly add ethyl bromopyruvate (1.1 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Visualizations

Reaction Mechanism

Reaction_Mechanism Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2-Aminopyridine I1 N-Alkylated Pyridinium Bromide Intermediate R1->I1 N-Alkylation (Pyridine N attacks C-Br) R2 Ethyl Bromopyruvate R2->I1 P1 This compound I1->P1 Intramolecular Cyclization (Amine N attacks C=O) HBr HBr I1->HBr H2O H2O P1->H2O Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start reactants 1. Combine Reactants (2-Aminopyridine, Ethyl Bromopyruvate) in Solvent (e.g., Ethanol) start->reactants reaction 2. Heat to Reflux (4-6 hours) reactants->reaction monitoring 3. Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup (Evaporate solvent, add EtOAc, wash with NaHCO3 & Brine) monitoring->workup Reaction Complete drying 5. Dry Organic Layer (Anhydrous Na2SO4) workup->drying concentration 6. Concentrate (Rotary Evaporator) drying->concentration purification 7. Purify Crude Product (Column Chromatography or Recrystallization) concentration->purification product Pure Product purification->product

Caption: A general experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_completion Is the reaction complete by TLC? start->check_completion check_sm Are starting materials pure? check_completion->check_sm Yes extend_time Action: Increase reaction time/temperature. check_completion->extend_time No check_conditions Are reaction conditions optimal? check_sm->check_conditions Yes purify_sm Action: Purify starting materials. check_sm->purify_sm No optimize_solvent Action: Try a different solvent (e.g., DMF, Dioxane). check_conditions->optimize_solvent No (Solvent issue?) use_catalyst Action: Consider adding a catalyst. optimize_solvent->use_catalyst Still low yield

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the analysis and mitigation of side products.

Observation/Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired product 1. Incomplete reaction.[1][2] 2. Suboptimal reaction temperature.[3] 3. Degradation of starting materials or product.1. Increase reaction time or temperature. Monitor reaction progress using TLC or LC-MS. 2. Optimize the reaction temperature; refluxing in ethanol or DMF is common.[4] 3. Ensure the use of dry solvents and inert atmosphere to prevent hydrolysis of ethyl bromopyruvate.[5]
Presence of unreacted 2-aminopyridine in the final product 1. Insufficient amount of ethyl bromopyruvate. 2. Incomplete reaction.1. Use a slight excess (1.05-1.1 equivalents) of ethyl bromopyruvate. 2. Extend the reaction time and ensure adequate heating.
Presence of a side product with a mass of 196.02 g/mol (M+H)+ Hydrolysis of the starting material, ethyl bromopyruvate, to bromopyruvic acid.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a side product with a mass of 163.05 g/mol (M+H)+ Hydrolysis of the final product to imidazo[1,2-a]pyridine-2-carboxylic acid.[6]1. Avoid prolonged exposure to acidic or basic conditions during workup and purification. 2. Use a neutral workup or purify quickly using flash column chromatography.
Formation of a dark, tarry substance (polymerization) 1. High reaction temperatures for extended periods. 2. Presence of impurities that catalyze polymerization.1. Carefully control the reaction temperature and time. 2. Use purified starting materials.
Broad or complex NMR spectrum of the crude product Presence of multiple unidentified side products or regioisomers.1. Purify the crude product using flash column chromatography. 2. Analyze individual fractions by NMR and MS to identify the structures of the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the condensation reaction between 2-aminopyridine and ethyl bromopyruvate.[4][7] This reaction is typically carried out by refluxing the reactants in a suitable solvent such as ethanol or dimethylformamide (DMF).[4]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters include the reaction temperature, reaction time, and the purity of the starting materials and solvent. The reaction is often performed at elevated temperatures (reflux) to ensure a reasonable reaction rate.[1][2] Using anhydrous solvents is crucial to minimize the hydrolysis of ethyl bromopyruvate.[5]

Q3: What are the expected major side products in this synthesis?

A3: The most common side products are unreacted starting materials (2-aminopyridine and ethyl bromopyruvate), the hydrolyzed product (imidazo[1,2-a]pyridine-2-carboxylic acid), and potentially the hydrolyzed starting material (bromopyruvic acid).[5][6]

Q4: How can I minimize the formation of the hydrolyzed carboxylic acid side product?

A4: To minimize hydrolysis of the ester, it is important to use anhydrous reaction conditions and to avoid strong acids or bases during the workup. If an aqueous workup is necessary, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) and work quickly.[6]

Q5: What analytical techniques are recommended for analyzing the product and side products?

A5: A combination of Thin Layer Chromatography (TLC) for reaction monitoring, and High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed analysis of the final product and impurities is recommended.[8]

Data Presentation

Table 1: Common Side Products and Their Identification

Compound Name Molecular Weight ( g/mol ) Typical Mass Spec (ESI+) Key ¹H NMR Signals (in CDCl₃, approximate)
This compound (Product)190.20191.2 (M+H)⁺δ 8.1 (d, 1H), 7.6 (d, 1H), 7.3 (t, 1H), 6.9 (t, 1H), 8.2 (s, 1H), 4.4 (q, 2H), 1.4 (t, 3H)
2-Aminopyridine (Starting Material)94.1295.1 (M+H)⁺δ 8.1 (d, 1H), 7.4 (t, 1H), 6.6 (d, 1H), 6.5 (t, 1H), 4.5 (br s, 2H)
Ethyl bromopyruvate (Starting Material)195.01195.0/197.0 (M+H)⁺ (Isotopic pattern for Br)δ 4.3 (q, 2H), 1.3 (t, 3H), 4.4 (s, 2H)
Imidazo[1,2-a]pyridine-2-carboxylic acid (Hydrolysis Product)162.15163.1 (M+H)⁺Similar to product but lacking ethyl signals, presence of a broad COOH proton signal.
Bromopyruvic acid (Hydrolysis of Starting Material)166.95166.9/168.9 (M+H)⁺ (Isotopic pattern for Br)Signals corresponding to the pyruvate structure, with a broad carboxylic acid proton.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask, add sodium bicarbonate (1.34 g, 15.9 mmol).

  • Add ethyl bromopyruvate (1.15 mL, 11.7 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid precipitate and wash with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Protocol 2: Analysis of Side Products by LC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, start with 10% acetonitrile and ramp up to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the peaks corresponding to the expected product and side products based on their mass-to-charge ratios as listed in Table 1.

Mandatory Visualization

Synthesis_Pathway_and_Side_Reactions A 2-Aminopyridine Intermediate N-Alkylated Intermediate A->Intermediate + B Ethyl Bromopyruvate B->Intermediate B_hydrolysis Bromopyruvic Acid B->B_hydrolysis Hydrolysis (H₂O) Product This compound Intermediate->Product Intramolecular Cyclization Product_hydrolysis Imidazo[1,2-a]pyridine-2-carboxylic Acid Product->Product_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, LC-MS, NMR) Impurity_Check Impurities Detected? Start->Impurity_Check High_SM High Levels of Starting Materials? Impurity_Check->High_SM Yes End_Pure Pure Product Impurity_Check->End_Pure No Hydrolysis_Product Hydrolysis Product Detected? High_SM->Hydrolysis_Product No Optimize_Conditions Optimize Reaction Conditions: - Increase time/temp - Check stoichiometry High_SM->Optimize_Conditions Yes Other_Impurity Other Impurities? Hydrolysis_Product->Other_Impurity No Anhydrous_Conditions Ensure Anhydrous Conditions: - Dry solvents - Inert atmosphere Hydrolysis_Product->Anhydrous_Conditions Yes Purification Purify by Column Chromatography Other_Impurity->Purification Yes End_Impure Re-evaluate Synthesis Other_Impurity->End_Impure No Optimize_Conditions->Start Anhydrous_Conditions->Start Characterize Characterize Fractions (NMR, MS) Purification->Characterize Characterize->End_Pure

Caption: Troubleshooting workflow for product analysis and purification.

References

Technical Support Center: Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl imidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common purification techniques reported are flash column chromatography and recrystallization. Simple filtration is often used to isolate the crude product after synthesis before further purification.

Q2: What type of stationary phase and mobile phase are typically used for column chromatography?

A2: Silica gel (230-400 mesh) is the standard stationary phase for flash column chromatography.[1] The mobile phase is typically a non-polar/polar solvent mixture. Common solvent systems include ethyl acetate/hexane and cyclohexane/ethyl acetate.[1][2] The optimal ratio will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis.

Q3: What solvents are suitable for the recrystallization of this compound?

A3: Based on documented procedures, placing a filtrate in an ice bath can promote crystallization, with the resulting crystals being washed with diisopropyl ether.[3] Slow evaporation from a solution in ethyl acetate has also been used to obtain crystals suitable for X-ray diffraction.[4]

Q4: What are the likely impurities in a crude sample of this compound?

A4: Likely impurities include unreacted starting materials such as 2-aminopyridine and ethyl 3-bromopyruvate, as well as potential side-products from the cyclization reaction. The specific impurities will depend on the synthetic route employed.

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is an effective technique to monitor the separation during column chromatography. For assessing the final purity, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar/non-polar for the selected eluent system. Perform thorough TLC analysis with a range of solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives your product an Rf value of ~0.3-0.4.
Product is adsorbing irreversibly to the silica gel. Consider adding a small percentage (0.5-1%) of a modifier like triethylamine to the eluent for basic compounds, or acetic acid for acidic compounds, to reduce tailing and improve recovery.
Improper column packing. Ensure the silica gel is packed uniformly without any cracks or channels to prevent poor separation and product loss. Dry loading the crude material adsorbed onto a small amount of silica can sometimes improve resolution.
Issue 2: Product is Impure After Column Chromatography
Possible Cause Troubleshooting Step
Co-eluting impurity. If TLC shows a single spot but other analyses (e.g., NMR) indicate impurity, the impurity may have a similar Rf value. Try a different solvent system. For example, if you used a hexane/ethyl acetate system, try a dichloromethane/acetone system.
Column was overloaded. Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). Overloading the column leads to broad peaks and poor separation.
Fractions were collected incorrectly. Collect smaller fractions and analyze them by TLC before combining. Combine only the fractions containing the pure product.
Issue 3: Failure to Crystallize or Oily Product Obtained
Possible Cause Troubleshooting Step
Presence of impurities. Impurities can inhibit crystal lattice formation. Purify the material further using column chromatography before attempting recrystallization again.
Solvent is not suitable. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents on a small scale. If a single solvent is not effective, try a binary solvent system (one in which the compound is soluble and one in which it is less soluble).
Supersaturation has not been achieved. After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature and then place it in an ice bath or refrigerator to induce crystallization.[3] Scratching the inside of the flask with a glass rod can provide a surface for nucleation.

Quantitative Data Summary

Table 1: Column Chromatography Parameters

Stationary Phase Mobile Phase (Eluent) Eluent Ratio Reference
Silica GelCyclohexane / Ethyl Acetate30:100%[2]
Silica GelPetrol Ether / Ethyl Acetate25:50%[2]
Silica Gel (230-400 mesh)Ethyl Acetate / Hexane20% to 35% EtOAc[1]
Silica Gel (200-300 mesh)Ethyl Acetate / Hexane1:6[5]

Table 2: Recrystallization & Washing Solvents

Technique Solvent Procedure Reference
CrystallizationNot specified, in filtrateCool filtrate in an ice bath to promote crystallization.[3]
WashingDiisopropyl EtherWash the collected crystals with the solvent.[3]
CrystallizationEthyl AcetateObtain crystals by slow evaporation of the solvent.[4]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find an eluent that provides good separation and an Rf value of approximately 0.3-0.4 for the desired product.

  • Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or bulb) to start the elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by periodically checking the fractions with TLC.

  • Product Isolation: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to see if the solid dissolves. Cool the solution to see if crystals form. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., diisopropyl ether) to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals in a vacuum desiccator or a vacuum oven at a suitable temperature.

Visualizations

Purification_Workflow General Purification Workflow crude Crude Product (this compound) filtration Simple Filtration (Isolate solid) crude->filtration tlc TLC Analysis (Determine purity & eluent) decision Is product pure enough? tlc->decision chromatography Column Chromatography (Silica Gel) decision->chromatography No pure_product Pure Product decision->pure_product Yes filtration->tlc recrystallization Recrystallization (e.g., from Ethyl Acetate) chromatography->recrystallization recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Diagram Troubleshooting Low Purity after Chromatography start Impure product after column chromatography check_tlc Does TLC show multiple spots? start->check_tlc coelution Potential co-eluting impurity check_tlc->coelution No (Single Spot) overload Column may be overloaded check_tlc->overload Yes (Broad/Overlapping Spots) change_eluent Change solvent system (e.g., from Hex/EtOAc to DCM/Acetone) coelution->change_eluent rerun_column Re-run column with new eluent system change_eluent->rerun_column pure Pure Product rerun_column->pure reduce_load Reduce sample load (e.g., 1:50 crude:silica) overload->reduce_load reduce_load->rerun_column

Caption: Decision tree for troubleshooting an impure product after column chromatography.

References

Optimizing reaction conditions for "imidazo[1,2-a]pyridine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

Encountering unexpected results is a common part of synthetic chemistry. This guide addresses prevalent issues in imidazo[1,2-a]pyridine synthesis, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions Key Considerations
Low or No Product Yield - Inactive catalyst- Sub-optimal reaction temperature- Poor quality of starting materials (e.g., 2-aminopyridine, aldehyde, ketone)- Incorrect solvent- Presence of moisture or air in sensitive reactions- Catalyst: Screen different catalysts (e.g., CuI, FeCl₃, I₂, PdCl₂) and vary catalyst loading.[1][2][3] For copper-catalyzed reactions, CuBr has been shown to be effective.[4]- Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others require heating (e.g., 80-140 °C).[4][5] Microwave irradiation can also be employed to improve yields and reduce reaction times.[6]- Reagents: Ensure the purity of starting materials. Use freshly distilled solvents and reagents if necessary.- Solvent: Test a range of solvents. DMF is a common choice for copper-catalyzed reactions.[4] For some protocols, solvent-free conditions or green solvents like water or PEG-400 can be effective.[7][8][9]- Inert Atmosphere: For air- or moisture-sensitive catalysts and reagents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).The choice of catalyst and solvent is often substrate-dependent. Electron-donating groups on the acetophenone generally lead to better yields than electron-withdrawing groups.[7]
Formation of Side Products/Low Purity - Competing side reactions (e.g., self-condensation of carbonyl compounds)- Over-reaction or decomposition of product under harsh conditions- Incorrect stoichiometry of reactants- Reaction Conditions: Adjust the reaction time and temperature. Lowering the temperature may reduce the rate of side reactions.- Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may be necessary in some cases.- Purification: Employ appropriate purification techniques. Column chromatography on silica gel is a common method.[6] Recrystallization can also be used to obtain a pure product.[1]Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.[1][7]
Poor Regioselectivity - Presence of multiple reactive sites on the 2-aminopyridine ring- Substrate Modification: Introduce blocking groups on the 2-aminopyridine to direct the reaction to the desired position.- Catalyst/Ligand Selection: In some metal-catalyzed reactions, the choice of ligand can influence regioselectivity.The inherent electronic properties of the substituted 2-aminopyridine will heavily influence the site of cyclization.
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent- Formation of an emulsion during workup- Isolation: After completion, the reaction mixture can be poured over crushed ice to precipitate the solid product.[1]- Workup: If the product is soluble, perform an extraction with a suitable organic solvent. Breaking emulsions may require the addition of brine or centrifugation.For one-pot syntheses, a simple filtration to remove the catalyst followed by precipitation or extraction is often sufficient.[1][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing imidazo[1,2-a]pyridines?

A1: The most prevalent methods involve the reaction of a 2-aminopyridine derivative with a carbonyl compound or a precursor. Common reaction partners for 2-aminopyridines include α-haloketones (like phenacyl bromides), aldehydes, ketones, nitroolefins, and terminal alkynes.[1][4][7][8] Multi-component reactions involving a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) are also widely used.[6][11][12]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst is highly dependent on the specific reaction and substrates.

  • Copper salts (e.g., CuI, CuBr) are frequently used in aerobic oxidative coupling reactions, for instance, between 2-aminopyridines and ketones or nitroolefins.[4][13][14]

  • Iodine is a versatile and environmentally benign catalyst for various syntheses, including three-component reactions of 2-aminopyridines, aldehydes, and other partners.[3][7] It can also be used to generate reactive intermediates in situ.[15]

  • Palladium catalysts (e.g., PdCl₂) have been employed in dehydrogenative coupling reactions.[2]

  • Iron salts (e.g., FeCl₃) can be effective Lewis acids for cascade reactions involving nitroolefins.[8]

  • In some cases, catalyst-free conditions are possible, particularly when using reactive starting materials like α-haloketones or vinyl azides, often requiring elevated temperatures or microwave irradiation.[8][13]

Q3: What are the advantages of using microwave-assisted synthesis?

A3: Microwave-assisted synthesis often leads to significantly reduced reaction times, increased product yields, and can be more energy-efficient compared to conventional heating methods.[6][9] This technique is particularly beneficial for multi-component reactions and can facilitate catalyst-free transformations.

Q4: Can I run the synthesis under "green" or environmentally friendly conditions?

A4: Yes, several eco-friendly protocols have been developed. These include:

  • Using water as a solvent.[7]

  • Employing benign catalysts like molecular iodine.[3]

  • Conducting reactions under solvent-free conditions.[8]

  • Utilizing ultrasound assistance, which can promote reactions in green solvents like water.[13]

Q5: My reaction is not working. What are the first things I should check?

A5:

  • Purity of Starting Materials: Impurities in your 2-aminopyridine or carbonyl compound can inhibit the reaction.

  • Reaction Setup: Ensure your glassware is dry and, if necessary, the reaction is under an inert atmosphere.

  • Catalyst Activity: If using a solid catalyst, ensure it has not degraded.

  • Temperature Control: Verify that the reaction is being conducted at the optimal temperature.

  • Reaction Monitoring: Actively monitor the reaction using TLC to see if any product is forming over time.

Experimental Protocols

Protocol 1: Copper Silicate Catalyzed Synthesis of 2-phenylimidazo[1,2-a]pyridine

This protocol describes the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridine and substituted phenacyl bromides using a reusable copper silicate catalyst.[1]

Materials:

  • 2-aminopyridine (1 mmol)

  • Substituted phenacyl bromide (1 mmol)

  • Copper silicate catalyst (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round bottom flask, add 2-aminopyridine (1 mmol), the corresponding substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • Reflux the reaction mixture.

  • Monitor the progress of the reaction by thin-layer chromatography using a mobile phase of hexane:ethyl acetate (8:2).

  • Upon completion of the reaction, filter the mixture to recover the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Collect the solid product by filtration and dry.

Protocol 2: Iodine-Catalyzed, Ultrasound-Assisted One-Pot Synthesis

This protocol outlines a three-component synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl derivatives under aqueous and aerobic conditions, assisted by ultrasound.[7]

Materials:

  • Acetophenone derivative (1.0 mmol)

  • Iodine (20 mol%)

  • Distilled water (4.0 mL)

  • 2-aminopyridine derivative (1.0 mmol)

  • Dimedone (1.0 mmol)

Procedure:

  • In a reaction vessel, mix the acetophenone derivative (1.0 mmol) and iodine (20 mol%) in 4.0 mL of distilled water.

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Continue to irradiate the reaction mixture with ultrasound at room temperature for an additional 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, isolate the product. The original paper suggests that the product may precipitate and can be collected. Further purification may be achieved by column chromatography.

Visualizations

Experimental_Workflow_Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Reactants: - 2-Aminopyridine - Phenacyl Bromide - Copper Silicate - Ethanol B Reflux Mixture A->B Heat C Monitor by TLC B->C D Filter to Remove Catalyst C->D Reaction Complete E Precipitate Product on Crushed Ice D->E F Collect Solid Product E->F

Caption: Workflow for Copper Silicate Catalyzed Synthesis.

Logical_Relationship_Troubleshooting Problem Low Yield Cause1 Sub-optimal Temperature Problem->Cause1 Cause2 Inactive Catalyst Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Solution1 Optimize Temperature (Screening/Heating/Microwave) Cause1->Solution1 Solution2 Screen Catalysts & Vary Loading Cause2->Solution2 Solution3 Purify/Use Fresh Reagents & Solvents Cause3->Solution3

Caption: Troubleshooting Logic for Low Product Yield.

References

Common challenges in the synthesis of "imidazo[1,2-a]pyridines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines.

Issue 1: Low to No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I troubleshoot this?

  • Answer: Low or no yield in imidazo[1,2-a]pyridine synthesis can stem from several factors. Here's a systematic troubleshooting approach:

    • Starting Material Quality: Ensure the purity of your 2-aminopyridine and α-haloketone (or equivalent starting materials). Impurities can interfere with the reaction. Verify the integrity of starting materials via techniques like NMR or melting point analysis.

    • Reaction Conditions:

      • Solvent: The choice of solvent is critical. While various solvents can be used, polar aprotic solvents like DMF or DMSO, or even aqueous media in some green chemistry protocols, are common. If you are using a non-polar solvent and observing low yield, consider switching to a more polar one.

      • Temperature: Many syntheses of imidazo[1,2-a]pyridines require elevated temperatures. If you are running the reaction at room temperature, a gradual increase in temperature might be necessary. However, excessively high temperatures can lead to decomposition. It is a delicate balance that may require optimization.

      • Reaction Time: Some reactions may require longer reaction times for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Catalyst Issues (if applicable):

      • Catalyst Choice: The selection of the right catalyst is crucial, especially in transition-metal catalyzed reactions. For instance, copper-based catalysts are widely used. If you are using a specific catalyst and getting low yields, consider screening other catalysts.

      • Catalyst Loading: The amount of catalyst can significantly impact the yield. Both too little and too much catalyst can be detrimental. Refer to literature for optimal catalyst loading for your specific reaction type.

      • Catalyst Deactivation: Ensure your catalyst is active and has not been deactivated by impurities in the starting materials or solvent.

    • Base Selection: The choice and amount of base can be critical, particularly in reactions involving deprotonation steps. Weaker bases might not be effective in deprotonating the pyridine nitrogen, while overly strong bases can lead to side reactions.

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low/No Yield check_sm Verify Starting Material Purity (NMR, m.p.) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok sm_bad Impurities Found check_sm->sm_bad check_conditions Optimize Reaction Conditions (Solvent, Temp, Time) conditions_optimized Yield Improved check_conditions->conditions_optimized conditions_no_change No Improvement check_conditions->conditions_no_change check_catalyst Evaluate Catalyst (Choice, Loading, Activity) catalyst_optimized Yield Improved check_catalyst->catalyst_optimized catalyst_no_change No Improvement check_catalyst->catalyst_no_change check_base Screen Different Bases base_optimized Yield Improved check_base->base_optimized sm_ok->check_conditions purify_sm Purify Starting Materials sm_bad->purify_sm purify_sm->check_conditions end_success Successful Synthesis conditions_optimized->end_success conditions_no_change->check_catalyst catalyst_optimized->end_success catalyst_no_change->check_base base_optimized->end_success

Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products and Purification Challenges

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them and purify my desired product?

  • Answer: The formation of side products is a common challenge. Key side reactions can include polymerization of starting materials, self-condensation of the α-haloketone, or alternative cyclization pathways.

    Minimizing Side Products:

    • Control of Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of either the 2-aminopyridine or the α-haloketone can lead to side reactions.

    • Gradual Addition: Adding one reactant slowly to the other (e.g., dropwise addition of the α-haloketone to the 2-aminopyridine solution) can often minimize side product formation by maintaining a low concentration of the added reactant.

    • Temperature Control: As mentioned earlier, controlling the reaction temperature is crucial. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress side reactions.

    Purification Strategies:

    • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A silica gel column with a gradient elution system of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

    • Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can sometimes be used to separate them from non-basic impurities.

Issue 3: Poor Regioselectivity with Substituted 2-Aminopyridines

  • Question: I am using a substituted 2-aminopyridine, and I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

  • Answer: Regioselectivity is a significant challenge when using unsymmetrically substituted 2-aminopyridines. The cyclization can occur at either of the two nitrogen atoms of the pyridine ring.

    Factors Influencing Regioselectivity:

    • Electronic Effects: The electronic nature of the substituent on the pyridine ring plays a major role. Electron-donating groups can direct the cyclization to the adjacent nitrogen, while electron-withdrawing groups can favor the more distant nitrogen.

    • Steric Hindrance: Bulky substituents on the pyridine ring can sterically hinder the approach of the other reactant, thus directing the cyclization to the less hindered nitrogen atom.

    Strategies to Control Regioselectivity:

    • Choice of Starting Materials: Carefully select your substituted 2-aminopyridine to favor the desired regioisomer based on electronic and steric considerations.

    • Reaction Conditions: In some cases, modifying the reaction conditions (e.g., solvent, temperature, catalyst) can influence the regiochemical outcome.

    • Protecting Groups: Although more synthetically demanding, the use of protecting groups to block one of the nitrogen atoms can be a definitive way to achieve complete regioselectivity.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for imidazo[1,2-a]pyridines, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Comparison of Catalysts for the Synthesis of 2-phenylimidazo[1,2-a]pyridine

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
I₂ (20)WaterRoom Temp (Ultrasound)0.596
CuI (10)DMSO1201285-95
FeCl₃ (10)EthanolReflux8Low
NoneWater1002499
Sc(OTf)₃ (10)Acetonitrile80-14012Good

Table 2: Effect of Solvent on the Yield of a Base-Promoted Cycloisomerization

SolventBaseTime (min)Yield (%)Reference
WaterNaOH599
MethanolNaOH1095
EthanolNaOH1094
DMSO (anhydrous)DABCO24h0

Experimental Protocols

Protocol 1: Ultrasound-Assisted, Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives

This protocol describes a green and efficient method for the synthesis of imidazo[1,2-a]pyridines using ultrasound irradiation and molecular iodine as a catalyst.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Iodine (I₂) (20 mol%)

  • Distilled water (4.0 mL)

Procedure:

  • To a mixture of the acetophenone derivative (1.0 mmol) in distilled water (4.0 mL), add iodine (20 mol%).

  • Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.

  • Continue the ultrasound irradiation at room temperature for another 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration or extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Base-Promoted, Metal-Free Synthesis of Imidazo[1,2-a]pyridines in Water

This protocol outlines a rapid and environmentally friendly synthesis of imidazo[1,2-a]pyridines under ambient and aqueous conditions.

Materials:

  • N-propargyl-2-aminopyridinium bromide (1.0 mmol)

  • Sodium hydroxide (NaOH) (1.0 M aqueous solution, 1.0 mL, 1.0 mmol)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the N-propargyl-2-aminopyridinium bromide (1.0 mmol) in water (10 mL).

  • To this solution, add the 1.0 M aqueous solution of NaOH (1.0 mL) with vigorous stirring at room temperature.

  • A pale yellow oil should immediately form.

  • Continue stirring for 5-10 minutes.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure product.

Visualized Workflows and Pathways

General Synthetic Pathway to Imidazo[1,2-a]pyridines

The following diagram illustrates the general and most common synthetic route to the imidazo[1,2-a]pyridine core, starting from a 2-aminopyridine and an α-haloketone.

general_synthesis cluster_reactants Reactants cluster_process Reaction Steps 2-Aminopyridine 2-Aminopyridine N-Alkylation N-Alkylation 2-Aminopyridine->N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylation Intramolecular_Cyclization Intramolecular Cyclization N-Alkylation->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Dehydration->Imidazo[1,2-a]pyridine

A generalized synthetic pathway to imidazo[1,2-a]pyridines.

This technical support guide provides a starting point for addressing common challenges in the synthesis of imidazo[1,2-a]pyridines. For more specific issues, consulting the primary literature is always recommended.

Technical Support Center: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and alternative synthetic protocols to assist you in your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Reagents: 2-aminopyridine may be oxidized, or the α-haloester (e.g., ethyl bromopyruvate) may have decomposed. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, or it may not be anhydrous if required. 3. Incorrect Reaction Temperature: The reaction may require heating to proceed at an optimal rate, or excessive heat could be causing decomposition. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 5. Base Issues (if applicable): The base may be too weak or too strong, or it may not be fully dissolved.1. Check Reagent Quality: Use freshly opened or purified reagents. The purity of 2-aminopyridine can be checked by its melting point. Ethyl bromopyruvate should be stored under inert gas and refrigerated. 2. Solvent Optimization: Ensure the use of an appropriate and dry solvent. Acetonitrile, ethanol, or DMF are commonly used. 3. Temperature Optimization: Monitor the reaction temperature closely. A stepwise increase in temperature can be attempted, while monitoring for product formation and byproduct generation via TLC or LC-MS. 4. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product. Extend the reaction time if necessary. 5. Base Selection: If a base is used, consider alternatives. For instance, a milder base like sodium bicarbonate or potassium carbonate might be more suitable than stronger bases which can promote side reactions.
Formation of Multiple Products (Impure Sample) 1. Side Reactions: The classic Tschitschibabin reaction conditions can sometimes lead to the formation of byproducts.[1] 2. Regioisomer Formation: Substituted 2-aminopyridines can potentially lead to the formation of regioisomeric imidazo[1,2-a]pyridine products. 3. Decomposition: The product or starting materials may be unstable under the reaction conditions, leading to decomposition products.1. Optimize Reaction Conditions: Lowering the reaction temperature or changing the solvent may help to minimize side reactions. 2. Purification: Careful column chromatography is often necessary to separate the desired product from isomers and other impurities. A gradient elution system may be required for effective separation. 3. Structural Confirmation: Use spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of the desired product and identify impurities.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. 2. Emulsion during Extraction: The formation of a stable emulsion during aqueous workup can lead to product loss. 3. Co-elution of Impurities: Impurities may have similar polarity to the product, making separation by column chromatography challenging.1. Solvent Removal and Recrystallization: After the reaction, completely remove the solvent under reduced pressure. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to isolate the pure product. 2. Breaking Emulsions: Adding a saturated brine solution or a small amount of a different organic solvent can help to break emulsions. Centrifugation can also be effective. 3. Optimize Chromatography: Try different solvent systems for column chromatography. Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most common and commercially available starting materials are a 2-aminopyridine derivative and an ethyl ester of a 3-carbon α,β-dicarbonyl or α-halo-β-keto compound. The classic approach involves the reaction of 2-aminopyridine with ethyl bromopyruvate.

Q2: Are there any safer or more environmentally friendly alternatives to ethyl bromopyruvate?

Yes, several alternatives with potentially lower toxicity and environmental impact are being explored. These include one-pot reactions using less hazardous starting materials. Some modern synthetic methods also focus on using greener solvents like water or polyethylene glycol (PEG) and employing catalyst-free or microwave-assisted conditions to reduce energy consumption and reaction times.[2]

Q3: My reaction is not going to completion. What can I do?

First, confirm the purity of your starting materials and the solvent. If the reagents are of good quality, you can try increasing the reaction temperature in small increments while monitoring the reaction progress by TLC. Extending the reaction time is another option. In some cases, the addition of a mild base like sodium bicarbonate can help to drive the reaction forward by neutralizing the HBr formed during the reaction.

Q4: I am observing a byproduct with the same mass as my product. What could it be?

This is likely a regioisomer, especially if you are using a substituted 2-aminopyridine. The cyclization step can potentially occur on either of the two nitrogen atoms of the 2-aminopyridine, leading to different isomers. Careful analysis of the 1H and 13C NMR spectra is required to differentiate between the isomers.

Q5: What is the best way to purify the final product?

Column chromatography on silica gel is the most common method for purifying this compound. A gradient of ethyl acetate in hexanes is typically a good starting point for the mobile phase. After chromatography, recrystallization can be performed to obtain a highly pure product.

Alternative Reagents and Synthetic Protocols

While the reaction of 2-aminopyridine with ethyl bromopyruvate is a standard method, several alternative reagents can be employed for the synthesis of this compound.

Alternative Reagent Comparison
Reagent Typical Reaction Conditions Advantages Disadvantages Reported Yields
Ethyl Bromopyruvate Reflux in ethanol or acetonitrileReadily available, well-established procedure.Lachrymatory and toxic, can lead to side reactions.60-85%
Ethyl 2-chloro-3-oxobutanoate Reflux in ethanol, often with a base (e.g., NaHCO₃)Less lachrymatory than ethyl bromopyruvate.May require a base, potentially lower reactivity than the bromo-analog.50-75%
Diethyl 2-bromomalonate One-pot reaction with 2-aminopyridine, often requires a base and subsequent decarboxylation step.Readily available, can be a one-pot procedure.The reaction can be more complex, requiring careful control of conditions to achieve decarboxylation.40-60%
Ethyl Propiolate Transition-metal catalyzed (e.g., Copper) or thermal conditions.Can provide a more direct route, avoiding the use of α-haloesters.May require a catalyst, which can be expensive and needs to be removed from the final product. Reaction conditions can be sensitive.Varies widely depending on the catalyst and conditions (30-70%).

Experimental Protocols

Protocol 1: Standard Synthesis using 2-Aminopyridine and Ethyl Bromopyruvate

This protocol is a well-established method for the synthesis of this compound.

Materials:

  • 2-Aminopyridine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • Slowly add ethyl bromopyruvate (1.0 - 1.1 eq) to the solution at room temperature.

  • (Optional) Add sodium bicarbonate (1.1 eq) to the mixture to neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Collect the fractions containing the desired product and remove the solvent to obtain this compound as a solid.

Protocol 2: Alternative Synthesis using 2-Aminopyridine and Ethyl 2-chloro-3-oxobutanoate

This protocol provides an alternative to the use of the highly lachrymatory ethyl bromopyruvate.

Materials:

  • 2-Aminopyridine

  • Ethyl 2-chloro-3-oxobutanoate

  • Ethanol (anhydrous)

  • Sodium bicarbonate

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) and sodium bicarbonate (1.2 eq).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired product.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Product Yield check_reagents Verify Reagent Purity (2-aminopyridine, α-haloester) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions Reagents OK failure Persistent Low Yield check_reagents->failure Reagents Degraded monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction Conditions Appear Correct check_conditions->failure Suboptimal Conditions optimize Optimize Conditions (Increase Temp., Extend Time, Add Base) monitor_reaction->optimize Incomplete Reaction workup_issue Investigate Workup/Purification monitor_reaction->workup_issue Reaction Complete success Improved Yield optimize->success workup_issue->success workup_issue->failure

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of Imidazo[1,2-a]pyridine Synthesisdot

imidazo_synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 2-Aminopyridine 2-Aminopyridine N_Alkylation N-Alkylation 2-Aminopyridine->N_Alkylation Alpha-Halo-Ketoester α-Halo-Ketoester (e.g., Ethyl Bromopyruvate) Alpha-Halo-Ketoester->N_Alkylation Cyclization Intramolecular Cyclization N_Alkylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Final_Product This compound Dehydration->Final_Product

References

Technical Support Center: Recrystallization of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Ethyl imidazo[1,2-a]pyridine-2-carboxylate, a common procedure in synthetic and medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My "this compound" is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Choice: "this compound" is a moderately polar compound. Very nonpolar solvents like hexanes or highly polar solvents like water may not be effective on their own. Ethanol and mixtures of ethanol/water have been successfully used for the recrystallization of related compounds.

  • Insufficient Solvent: Ensure you are adding the solvent in small portions to the crude material while heating and stirring. The goal is to use the minimum amount of hot solvent to fully dissolve the solid.

  • Heating: Make sure you are heating the solvent to its boiling point to maximize solubility.

Q2: I've dissolved my compound, but no crystals are forming upon cooling. What's the problem?

A2: This is a common issue often caused by supersaturation or using too much solvent.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure "this compound," add it to the solution to act as a template for crystallization.

  • Excess Solvent: If crystallization still doesn't occur, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling Rate: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of very small crystals. After slow cooling to room temperature, you can place the flask in an ice bath to maximize the yield.

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Increase Solvent Volume: Add more of the hot recrystallization solvent to fully dissolve the oil.

  • Lower the Temperature: If the boiling point of your solvent is higher than the melting point of your compound (approximately 83-87 °C), consider using a lower-boiling point solvent.

  • Solvent System Modification: If using a mixed solvent system, you may have added too much of the "good" solvent. Try adding more of the "poor" solvent to the hot solution until it becomes slightly cloudy, then clarify by adding a small amount of the "good" solvent before allowing it to cool.

Q4: The yield of my recrystallized "this compound" is very low. What are the likely causes?

A4: Low yield can result from several factors during the recrystallization process.

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), some product may crystallize prematurely and be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Make sure to cool the solution in an ice bath after it has slowly cooled to room temperature to maximize the amount of product that crystallizes out of the solution.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Q5: My recrystallized product is still colored, or the purity has not improved significantly. What went wrong?

A5: This indicates that the chosen recrystallization solvent is not effectively separating the desired compound from the impurities.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the "this compound" well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. You may need to screen different solvents or solvent mixtures.

  • Activated Carbon: If the colored impurities are non-polar, you can try adding a small amount of activated carbon to the hot solution before filtration. The activated carbon can adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your product.

  • Column Chromatography: If recrystallization fails to provide a product of sufficient purity, purification by column chromatography may be necessary. A common eluent system for related compounds is a hexane/ethyl acetate gradient.[1]

Data Presentation

Qualitative Solubility of this compound
SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability for Recrystallization
EthanolSparingly SolubleSolubleGood
WaterInsolubleSparingly SolubleCan be used as an anti-solvent with ethanol
Ethyl AcetateModerately SolubleVery SolublePotentially suitable, may require a co-solvent
HexaneInsolubleInsolubleGood for washing, unsuitable for dissolving
Diisopropyl EtherSparingly SolubleModerately SolubleGood for washing the final product[1]
Tetrahydrofuran (THF)SolubleVery SolubleGenerally not ideal for recrystallization
DichloromethaneSolubleVery SolubleGenerally not ideal for recrystallization

Experimental Protocols

Detailed Recrystallization Protocol for this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution:

    • Place the crude "this compound" in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon and swirl.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out filter_wash Filter and Wash with Cold Solvent crystals_form->filter_wash Yes no_crystals No Crystals Form crystals_form->no_crystals No low_yield Low Yield? filter_wash->low_yield pure_product Pure Product troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Evaporate Excess Solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Add More Solvent - Change Solvent System oiling_out->troubleshoot_oiling troubleshoot_oiling->dissolve troubleshoot_low_yield Troubleshoot: - Check for Excess Solvent - Ensure Complete Cooling low_yield->troubleshoot_low_yield Yes impure_product Product Impure? low_yield->impure_product No troubleshoot_low_yield->dissolve impure_product->pure_product No troubleshoot_impure Troubleshoot: - Re-recrystallize - Use Activated Carbon - Column Chromatography impure_product->troubleshoot_impure Yes troubleshoot_impure->start Solvent_Selection Solvent Selection Logic for Recrystallization compound This compound (Moderately Polar) solubility_hot High Solubility when Hot? compound->solubility_hot solubility_cold Low Solubility when Cold? solubility_hot->solubility_cold Yes bad_solvent Poor Recrystallization Solvent solubility_hot->bad_solvent No impurities_soluble Impurities Remain Soluble? solubility_cold->impurities_soluble Yes solubility_cold->bad_solvent No good_solvent Good Recrystallization Solvent impurities_soluble->good_solvent Yes impurities_soluble->bad_solvent No

References

Technical Support Center: Column Chromatography Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the imidazo[1,2-a]pyridine scaffold, particularly the basicity of the pyridine nitrogen, often lead to predictable but manageable issues during silica gel column chromatography.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when purifying imidazo[1,2-a]pyridine derivatives on silica gel?

The primary challenges stem from the basic nature of the pyridine nitrogen atom within the fused ring system. This basicity leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. These interactions manifest as:

  • Peak Tailing: The compound streaks down the column instead of eluting as a sharp band, leading to poor resolution and contamination of fractions.[1]

  • Irreversible Adsorption: The compound binds so strongly to the silica that it fails to elute, resulting in low or no recovery.[2]

  • On-Column Degradation: The acidic silica surface can catalyze the decomposition of sensitive derivatives, particularly those with acid-labile functional groups.[2]

Q2: How do I select a starting solvent system for TLC analysis?

A good starting point for many imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar and a moderately polar solvent. The goal is to find a system that moves your target compound to a retention factor (Rf) of approximately 0.25-0.35, which generally translates well to column chromatography.[3]

Recommended Starting Systems:

  • Hexane/Ethyl Acetate (EtOAc): Start with a 7:3 or 8:2 (v/v) mixture and increase the proportion of EtOAc if the compound remains at the baseline. This is a widely used system for this class of compounds.[4][5]

  • Dichloromethane/Methanol (DCM/MeOH): Begin with 98:2 (v/v) DCM/MeOH. This system is suitable for more polar derivatives that show low mobility in Hexane/EtOAc.

  • Toluene/Acetone: Offers different selectivity compared to the above systems and can be effective for separating closely related isomers.

If peak tailing is observed even on the TLC plate, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent.[6]

Q3: My compound is streaking badly on the TLC plate. What should I do?

Streaking (tailing) on the TLC plate is a clear indicator of strong interaction with the silica. To address this, you must neutralize the acidic silanol groups.

Solution: Add a basic modifier to your developing solvent.

  • Triethylamine (TEA): Add 0.5-2% TEA to your chosen solvent system (e.g., 80:19:1 Hexane/EtOAc/TEA).[7] The TEA will preferentially bind to the acidic sites on the silica, allowing your basic compound to travel up the plate with improved peak shape.

  • Ammonia Solution: If TEA is not suitable, a few drops of concentrated ammonia solution added to the polar component of your mobile phase (e.g., methanol) can also be effective.

Q4: When should I consider using a stationary phase other than silica gel?

You should consider an alternative stationary phase when:

  • Adding a basic modifier does not resolve peak tailing or streaking.

  • Your compound is known to be unstable under acidic conditions, and you observe significant degradation (new spots on TLC) after spotting and eluting.[2]

  • You are dealing with highly polar derivatives that require a very high percentage of polar solvent to elute from silica, leading to poor separation from polar impurities.

Common Alternatives:

  • Neutral Alumina: Excellent for purifying basic compounds. It lacks the acidic character of silica. Use Brockmann activity II or III for most applications.[8]

  • Amine-Functionalized Silica: A specialty phase where aminopropyl groups are bonded to the silica surface, creating a weakly basic environment ideal for purifying basic compounds without mobile phase modifiers.[9]

  • Reversed-Phase Silica (C18): Suitable for highly polar or water-soluble imidazo[1,2-a]pyridine derivatives. Elution is with polar solvents like water/acetonitrile or water/methanol.[10][11]

In-Depth Troubleshooting Guide

Problem 1: Severe Peak Tailing & Poor Resolution on the Column

Causality: The pyridine nitrogen of your compound is interacting strongly with acidic silanol groups on the silica gel. This causes a portion of the molecules to be temporarily "stuck" as they travel down the column, resulting in a tailed peak. For basic compounds, this is the most common cause of poor separation.[1]

Solution Workflow:

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Deactivating Silica Gel with Triethylamine

This protocol pre-treats the silica gel to neutralize its acidity before the purification run.

  • Prepare the Slurry: In a beaker, mix your required amount of silica gel with the initial, non-polar eluent (e.g., 95% hexane / 5% EtOAc).

  • Pack the Column: Pour the slurry into your column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Prepare Deactivation Solution: Create a solution of your initial eluent containing 2-3% triethylamine (e.g., for 500 mL, use 485 mL eluent and 15 mL TEA).[9]

  • Flush the Column: Carefully add the deactivation solution to the column. Using pressure, push 1-2 full column volumes (CV) of this solution through the packed silica bed.[9][12] Discard the eluted solvent.

  • Re-equilibrate: Flush the column again with 2-3 CV of your actual running eluent (this time containing only 0.5-1% TEA, or no TEA if separation allows) to remove the excess, unbound triethylamine.

  • Load and Run: The column is now deactivated and ready for sample loading.

Problem 2: Low or Zero Compound Recovery

Causality: Your compound has either irreversibly adsorbed to the silica gel or has decomposed on the column. A quick test can differentiate these possibilities.

Diagnostic Test: Silica Stability Check
  • Spot TLC Plate: On a silica TLC plate, spot your crude material in two separate lanes.

  • Initial Run: Develop the plate immediately and visualize the spots.

  • Incubation: Take a small amount of your crude product and dissolve it in a suitable solvent. Add a pinch of silica gel and let the mixture stir at room temperature for 1-2 hours.

  • Final Run: Spot the silica-treated sample onto the second lane of the same TLC plate. Develop and visualize.

  • Analysis:

    • If the original spot is gone and new, lower Rf spots or baseline material appear: Your compound is likely decomposing.

    • If the original spot is simply gone with no new spots: Your compound is likely irreversibly adsorbed.

Solutions:
  • For Decomposition: Avoid silica gel. Use a more inert stationary phase like neutral alumina.[8] If the compound is base-sensitive, alumina may not be suitable, and reversed-phase (C18) chromatography is the best alternative.[10]

  • For Irreversible Adsorption: Deactivating the silica with triethylamine as described above is often sufficient. If not, neutral alumina is an excellent second choice.

Problem 3: Difficulty Separating Compounds with Similar Polarity

Causality: The chosen solvent system does not provide sufficient selectivity to resolve compounds with very similar Rf values.

Strategies for Improving Resolution:
  • Optimize the Solvent System:

    • Reduce Polarity: Use a less polar mobile phase. This will cause all compounds to have lower Rf values, but the distance between them on the column (ΔCV) will increase, improving separation.

    • Change Solvent Selectivity: Swap one of the solvents for another of similar polarity but different chemical nature. This can alter the specific interactions between your compounds and the stationary phase.

Solvent System Component to Replace Alternative to Try Rationale for Change
Ethyl Acetate (EtOAc)Acetone or Methyl t-Butyl Ether (MTBE)Changes hydrogen bonding acceptor properties.
HexaneTolueneIntroduces pi-pi interaction capabilities.
Dichloromethane (DCM)Toluene or Diethyl EtherAlters dipole interactions and selectivity.
  • Employ Gradient Elution:

    • Start with a low-polarity eluent where your target compound has an Rf < 0.1.[2]

    • Gradually increase the percentage of the polar solvent over the course of the run.

    • This keeps early-eluting bands sharp and provides more "power" to elute more tightly bound compounds later. A typical linear gradient might go from 5% to 40% EtOAc in hexane over 10-15 column volumes.

Experimental Protocol: Dry Loading for Improved Band Sharpening

For compounds that are sparingly soluble in the eluent or when a very sharp starting band is needed for a difficult separation, dry loading is superior to liquid loading.

  • Dissolve Sample: Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM, methanol, or acetone).

  • Adsorb onto Silica: In a round-bottom flask, add silica gel (typically 2-4 times the mass of your crude product).

  • Evaporate Solvent: Swirl the flask to ensure the solution evenly coats the silica. Carefully remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Load Column: Pack your column as usual. Carefully add the silica-adsorbed sample as a powder to the top of the packed bed, forming a thin, even layer.

  • Protect Layer: Gently add a thin layer of sand or glass wool on top of the sample layer to prevent disturbance when adding eluent.

  • Elute: Begin the chromatography run.

Caption: Decision workflow for sample loading method.

References

Troubleshooting low yield in "imidazo[1,2-a]pyridine" cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in their imidazo[1,2-a]pyridine cyclization reactions.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to low product yields.

Q1: My imidazo[1,2-a]pyridine cyclization reaction has a very low yield. What are the first things I should check?

Low yields can often be traced back to fundamental aspects of the experimental setup. A systematic check of your reagents, reaction conditions, and work-up procedure is the best first step.[1][2]

  • Reagent and Solvent Quality:

    • Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction. Re-purify reagents if necessary through techniques like recrystallization or distillation.[1]

    • Solvent Dryness: Many cyclization reactions are sensitive to moisture. Using anhydrous solvents, especially in reactions involving organometallic reagents or strong bases, is critical.[1]

    • Catalyst Activity: If you are using a catalyst, ensure it has not degraded. For instance, some palladium catalysts are sensitive to air and moisture.[3]

  • Reaction Conditions:

    • Inert Atmosphere: If your reaction is sensitive to oxygen, ensure that the reaction vessel was properly purged with an inert gas like nitrogen or argon.[1]

    • Temperature Control: Verify that the reaction is being conducted at the optimal temperature. Deviations can significantly impact reaction rates and the formation of side products.[1]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion or has stalled.[1]

  • Work-up and Purification:

    • Product Loss: Significant product loss can occur during extraction and purification. Check for issues like emulsion formation during liquid-liquid extraction or product instability on silica gel during column chromatography.[4]

    • Incorrect pH: Ensure the pH of the aqueous layer during extraction is appropriate to keep your product in the organic phase.

Q2: I'm observing the formation of significant side products. What are the common side reactions and how can I minimize them?

The formation of side products is a common reason for low yields.[1] Identifying these byproducts can provide clues to optimize your reaction conditions.

  • Common Side Reactions:

    • Polymerization: High concentrations of reactive starting materials can sometimes lead to polymerization.

    • Over-reaction or Decomposition: If the reaction is left for too long or at too high a temperature, the desired product may start to decompose or react further.[1][4]

    • Isomerization: The presence of acid or base, or high temperatures, can potentially lead to the formation of undesired isomers.[1]

  • Strategies for Minimization:

    • Monitor the Reaction: Closely follow the reaction's progress and stop it as soon as the starting material is consumed to avoid over-reaction.[1]

    • Adjust Stoichiometry: Using a slight excess of one of the reactants can sometimes push the reaction to completion and minimize side reactions.[1]

    • Optimize Temperature: Running the reaction at a lower temperature may reduce the rate of side reactions more than the desired reaction.

Q3: My reaction seems to stall and does not go to completion. What could be the cause?

A stalled reaction can be frustrating. Several factors could be at play.

  • Inactive Reagent or Catalyst: One of the reagents or the catalyst may have lost its activity. Adding a fresh portion of the potentially problematic component can help diagnose this issue.[1]

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing down the reaction as the product concentration increases.

  • Equilibrium: The reaction may have reached a point of equilibrium where the forward and reverse reaction rates are equal.

Q4: How do the electronic properties of the substituents on my starting materials affect the yield?

The electronic nature of the substituents on both the 2-aminopyridine and the coupling partner can significantly influence the reaction yield.

  • Electron-donating vs. Electron-withdrawing Groups:

    • In many cases, electron-rich 2-aminopyridines (containing electron-donating groups) give better yields than electron-deficient ones.[5]

    • The effect on the other reactant can vary depending on the specific mechanism of the cyclization.

  • Steric Hindrance: Bulky substituents near the reaction center can sterically hinder the reaction, leading to lower yields.[5]

Data Presentation

Factors Influencing Imidazo[1,2-a]pyridine Synthesis Yield
FactorVariationEffect on YieldReference
Catalyst CuBrMost effective in a study, up to 90% yield[5]
CuI, CuCl, Cu(OAc)₂Less effective than CuBr in the same study[5]
Iodine (20 mol%)High yield (up to 96%) in an ultrasound-assisted synthesis[6][7]
Solvent DMFOptimal solvent in a Cu-catalyzed reaction[5]
Toluene, Dioxane, DMSOLower yields compared to DMF in the same study[5]
WaterEfficient medium for an iodine-catalyzed, ultrasound-assisted reaction[6][7]
Temperature 80 °CIdeal temperature for a specific Cu-catalyzed reaction[5]
60 °C or 100 °CLower yields compared to 80 °C in the same study[5]
Substituents Electron-donating groups on 2-aminopyridineGenerally lead to better yields[5]
Electron-withdrawing groups on 2-aminopyridineOften result in lower yields[5]

Experimental Protocols

General Procedure for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol is adapted from a copper(I)-catalyzed synthesis from aminopyridines and nitroolefins.[5]

  • Reaction Setup: To a dried reaction tube, add the 2-aminopyridine (0.5 mmol), the nitroolefin (0.6 mmol), and CuBr (0.05 mmol, 10 mol%).

  • Solvent Addition: Add 2 mL of DMF to the reaction tube.

  • Reaction Conditions: Stir the mixture at 80 °C under an air atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Iodine-Catalyzed, Ultrasound-Assisted Synthesis

This protocol is based on a molecular iodine-catalyzed three-component coupling.[6][7]

  • Initial Mixture: In a flask, mix the acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol %) in 4.0 mL of distilled water.

  • Ultrasound Irradiation (Step 1): Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.

  • Addition of Reagents: Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Ultrasound Irradiation (Step 2): Irradiate the resulting mixture again using ultrasound at room temperature for 30 minutes.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the product can be isolated by filtration and purified by recrystallization.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield in Imidazo[1,2-a]pyridine Cyclization reagent_check 1. Verify Reagent & Solvent Quality (Purity, Dryness, Catalyst Activity) start->reagent_check condition_check 2. Evaluate Reaction Conditions (Temperature, Time, Atmosphere) reagent_check->condition_check Reagents OK optimization Systematic Optimization reagent_check->optimization Impure/Inactive Reagents (Purify/Replace) workup_check 3. Analyze Work-up & Purification (Extraction Loss, Purification Issues) condition_check->workup_check Conditions Optimal condition_check->optimization Suboptimal Conditions (Adjust T, t, atm) side_reactions 4. Investigate Side Reactions (Characterize Byproducts) workup_check->side_reactions No Product Loss workup_check->optimization Product Loss Identified (Modify Procedure) side_reactions->optimization Side Products Identified (Modify Conditions to Minimize)

Caption: A troubleshooting workflow for addressing low yields.

ReactionMechanism cluster_reactants Reactants 2_aminopyridine 2-Aminopyridine intermediate N-alkylation Intermediate 2_aminopyridine->intermediate alpha_haloketone α-Haloketone alpha_haloketone->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Imidazo[1,2-a]pyridine dehydration->product

Caption: A general mechanism for imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Scalable Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely adopted and scalable method is the condensation reaction between 2-aminopyridine and ethyl bromopyruvate. This reaction, often referred to as the Tschitschibabin reaction, is a robust method for constructing the imidazo[1,2-a]pyridine core.[1][2]

Q2: What are the typical reaction conditions for this synthesis?

A2: Typically, the reaction is carried out by refluxing 2-aminopyridine and ethyl bromopyruvate in a suitable solvent such as ethanol or dioxane.[2] Some protocols also utilize bases like sodium bicarbonate to facilitate the reaction, particularly in solvents like DMF.[3] Microwave-assisted synthesis has also been reported to accelerate the reaction.

Q3: What is the expected yield for this reaction?

A3: Yields can vary depending on the specific conditions and scale of the reaction. However, optimized lab-scale procedures have reported yields as high as 84%.[1]

Q4: What are the key starting materials and their purity requirements?

A4: The key starting materials are 2-aminopyridine and ethyl bromopyruvate. It is crucial to use high-purity starting materials as impurities can lead to side reactions and lower yields. Ethyl bromopyruvate, in particular, can be unstable and should be handled with care.

Q5: How can the product be purified?

A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diisopropyl ether.[1] Column chromatography using silica gel is also an effective method for obtaining a highly pure product.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure starting materials (2-aminopyridine or ethyl bromopyruvate).2. Incorrect stoichiometry of reactants.3. Insufficient reaction time or temperature.4. Inefficient work-up or purification leading to product loss.1. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Consider purifying starting materials if necessary.2. Carefully check the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but this should be optimized.3. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Ensure the reaction is heated to the appropriate temperature for the chosen solvent.4. Optimize the work-up procedure to minimize product loss. For purification, select an appropriate recrystallization solvent or column chromatography mobile phase.
Formation of Side Products/Impurities 1. Reaction of ethyl bromopyruvate with itself (self-condensation).2. Formation of regioisomers if a substituted 2-aminopyridine is used.3. Decomposition of starting materials or product under harsh reaction conditions.1. Add the ethyl bromopyruvate slowly to the solution of 2-aminopyridine to minimize its self-reaction.2. The reaction is generally regioselective. However, if regioisomers are a concern, careful optimization of reaction conditions (e.g., solvent, temperature) may be required. Characterize the product thoroughly to confirm its structure.3. Avoid excessively high temperatures or prolonged reaction times. Consider using milder reaction conditions or a protective atmosphere (e.g., nitrogen) if necessary.
Difficulty in Product Isolation/Purification 1. The product is an oil or does not crystallize easily.2. The product is difficult to separate from starting materials or byproducts.1. If the product is an oil, try triturating with a non-polar solvent to induce solidification. If recrystallization is challenging, consider using a different solvent system or purification by column chromatography.2. Optimize the purification method. For column chromatography, use a gradient elution to achieve better separation. For recrystallization, choose a solvent in which the impurities are either very soluble or very insoluble.
Scalability Issues 1. Poor heat and mass transfer in large-scale reactions.2. Difficulty in handling large quantities of reagents and solvents safely.1. For large-scale synthesis, consider using a mechanically stirred reactor to ensure efficient mixing and heat transfer. A gradual addition of reagents can also help control the reaction exotherm.2. Implement appropriate safety measures for handling large volumes of chemicals. Consider the use of continuous flow chemistry, which can offer better control over reaction parameters and improved safety for scalable production.[2]

Data Presentation

Comparison of Synthetic Methodologies
Method Solvent Base Temperature (°C) Reaction Time Yield (%) Reference
Conventional Heating Tetrahydrofuran then EthanolNoneReflux4h then 16h84[1]
Conventional Heating EthanolNoneRefluxNot specifiedNot specified[2]
Conventional Heating DioxaneNoneRefluxNot specifiedNot specified[2]
Conventional Heating DMFNaHCO₃851h83 (for 3-carboxylate)[3]
Microwave-Assisted MethanolNaHCO₃Not specifiedNot specifiedNot specified[2]

Experimental Protocols

Detailed Methodology: Synthesis of this compound[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3 g (31.9 mmol) of 2-aminopyridine in 65 mL of tetrahydrofuran.

  • Addition of Ethyl Bromopyruvate: Slowly add 4.44 mL (31.9 mmol) of ethyl bromopyruvate to the solution. The formation of a solid precipitate will be observed.

  • Initial Reflux: Heat the resulting mixture to reflux and stir continuously for 4 hours.

  • Isolation of Intermediate: After the initial reflux, cool the reaction mixture to room temperature and isolate the solid product by filtration.

  • Second Reflux (Cyclization): Dissolve the isolated solid in 65 mL of ethanol and heat the solution to reflux with continuous stirring for 16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the solids by filtration.

    • Place the filtrate in an ice bath to promote crystallization of the product.

    • Collect the crystallized product by filtration and wash it with 30 mL of diisopropyl ether.

    • Dry the final product in a vacuum desiccator to obtain this compound as a white powder.

    Expected Yield: 5.14 g (84%).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 2-aminopyridine in THF add_ebp Slowly add ethyl bromopyruvate start->add_ebp reflux1 Reflux for 4 hours add_ebp->reflux1 isolate Isolate intermediate by filtration reflux1->isolate dissolve Dissolve intermediate in Ethanol isolate->dissolve reflux2 Reflux for 16 hours dissolve->reflux2 cool Cool to room temperature reflux2->cool filter Filter solids cool->filter crystallize Crystallize from filtrate on ice bath filter->crystallize collect Collect product by filtration crystallize->collect wash Wash with diisopropyl ether collect->wash dry Dry under vacuum wash->dry end_product This compound dry->end_product troubleshooting_logic start Low Product Yield? check_purity Check Starting Material Purity start->check_purity Yes check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry No, check next impure Impure check_purity->impure If impure check_conditions Optimize Reaction Time & Temperature check_stoichiometry->check_conditions If correct incorrect_ratio Incorrect Ratio check_stoichiometry->incorrect_ratio If incorrect check_workup Review Work-up & Purification Procedure check_conditions->check_workup If optimal suboptimal_cond Suboptimal check_conditions->suboptimal_cond If suboptimal product_loss Product Loss check_workup->product_loss If loss suspected purify_sm Purify Starting Materials impure->purify_sm adjust_ratio Adjust Molar Ratios incorrect_ratio->adjust_ratio monitor_reaction Monitor Reaction (TLC/LC-MS) suboptimal_cond->monitor_reaction optimize_purification Optimize Purification Method product_loss->optimize_purification

References

Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-a]pyridines. The following sections offer detailed guidance on catalyst selection, reaction optimization, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of imidazo[1,2-a]pyridines?

A1: A variety of catalytic systems have been successfully employed for the synthesis of imidazo[1,2-a]pyridines. The choice of catalyst is often dependent on the specific synthetic route and the nature of the starting materials. Commonly used catalysts include:

  • Copper-based catalysts: Copper(I) and Copper(II) salts such as CuI, CuBr, CuSO₄, and Cu(OTf)₂ are widely used, often in the presence of a ligand.[1][2] These are effective for various synthetic strategies, including multicomponent reactions and oxidative cyclizations.[1][3]

  • Iodine-based catalysts: Molecular iodine (I₂) is a cost-effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines, particularly in multicomponent reactions.[4][5][6][7]

  • Iron-based catalysts: Iron salts like FeCl₃ have been identified as superior Lewis acids for catalyzing the cascade reaction between nitroolefins and 2-aminopyridines.

  • Other Lewis acids: Catalysts such as ZnCl₂, Sc(OTf)₃, MgCl₂, and ZrCl₄ have also been used, though some methods may suffer from long reaction times and lower yields.

  • Nanocatalysts: Magnetic nanocatalysts like ZnS-ZnFe₂O₄ have been developed for environmentally friendly syntheses, offering high yields and easy catalyst recycling.

  • Catalyst-free and Metal-free systems: Several protocols have been developed that proceed efficiently without the need for a metal catalyst, and in some cases, even without a solvent, often utilizing heat or microwave irradiation.[8][9][10]

Q2: How do I choose the best catalyst for my specific reaction?

A2: The optimal catalyst depends on several factors, including the reaction type, the functional groups on your substrates, and the desired reaction conditions (e.g., temperature, solvent). The following logical workflow can guide your decision-making process.

CatalystSelection Start Define Reaction Type & Substrates ReactionType Reaction Type Start->ReactionType SubstrateFunctionality Substrate Functionality Start->SubstrateFunctionality DesiredConditions Desired Reaction Conditions Start->DesiredConditions CatalystChoice Catalyst Selection ReactionType->CatalystChoice SubstrateFunctionality->CatalystChoice DesiredConditions->CatalystChoice Copper Copper Catalysts (e.g., CuI, CuBr) CatalystChoice->Copper Multicomponent Reactions, Oxidative Cyclizations Iodine Iodine (I₂) CatalystChoice->Iodine Cost-Effective, Green Chemistry Iron Iron Catalysts (e.g., FeCl₃) CatalystChoice->Iron Cascade Reactions with Nitroolefins CatalystFree Catalyst-Free/ Metal-Free CatalystChoice->CatalystFree Green Synthesis, Simple Starting Materials

Fig. 1: Logical workflow for catalyst selection in imidazo[1,2-a]pyridine synthesis.

Q3: Can the synthesis of imidazo[1,2-a]pyridines be performed without a catalyst?

A3: Yes, several methods have been developed for the synthesis of imidazo[1,2-a]pyridines without the need for a catalyst.[8][9][10] These reactions are often promoted by heat or microwave irradiation and are considered environmentally friendly "green" methods. For example, the reaction of 2-aminopyridine with α-haloketones can proceed efficiently at 60°C in the absence of both a catalyst and a solvent to give high yields of the corresponding imidazo[1,2-a]pyridine.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive or Inefficient Catalyst - For copper-catalyzed reactions, ensure the copper salt is of high purity and handled under appropriate conditions to avoid deactivation. Consider the use of a co-catalyst or ligand if the reaction is known to require one. For instance, in some copper-catalyzed three-component reactions, the use of CuI alone may give a moderate yield, while a combination with a co-catalyst like NaHSO₄·SiO₂ can significantly improve the outcome. - For iodine-catalyzed reactions, ensure the iodine is fresh. Sublimation of iodine can occur over time, leading to a lower effective concentration.
Suboptimal Reaction Temperature - The optimal temperature can be catalyst-dependent. For example, a CuBr-catalyzed reaction of aminopyridines and nitroolefins was found to be optimal at 80°C.[3] - For catalyst-free reactions, temperature is a critical parameter. A reaction between α-bromoacetophenone and 2-aminopyridine at room temperature gave a 65% yield after 24 hours, while at 60°C, the yield increased to 91% in just 20 minutes.[10]
Incorrect Solvent - The choice of solvent can significantly impact the reaction yield. In an iodine-catalyzed three-component reaction, ethanol was found to be the optimal solvent, providing excellent yields, while other solvents like methanol, water, acetonitrile, DCM, and toluene resulted in lower yields.[6] - In a copper-catalyzed reaction, DMF was identified as the best solvent.[3] - Consider solvent-free conditions, which in some cases, can provide higher yields than reactions run in either polar or non-polar solvents.[10]
Poor Substrate Reactivity - The electronic properties of the substituents on the starting materials can influence the reaction outcome. In some copper-catalyzed systems, electron-rich substrates tend to give better yields than electron-deficient ones.[3] - Steric hindrance on the substrates can also lead to lower yields.[3] If possible, consider using starting materials with less steric bulk.
Reaction Not Proceeding to Completion - Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction has stalled, a small addition of fresh catalyst may help to drive it to completion.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Decomposition of Starting Materials or Product - High reaction temperatures can sometimes lead to the decomposition of sensitive starting materials or the desired product. If decomposition is suspected, try running the reaction at a lower temperature for a longer period. - Some reagents, like certain isocyanides in multicomponent reactions, can be acid-sensitive and may decompose in the presence of a strong Lewis acid catalyst, leading to lower yields of the desired product.[6]
Undesired Side Reactions - In multicomponent reactions, the order of addition of reagents can sometimes influence the outcome. If side products are observed, consider altering the order in which the starting materials are added to the reaction mixture. - The choice of catalyst can also influence the product distribution. If a particular catalyst is leading to the formation of significant side products, consider screening other catalysts. For example, in a comparison of Lewis acids, FeCl₃ was found to be superior for a specific reaction, while other catalysts gave lower yields or a mixture of products.
Incomplete Cyclization - In some cases, an uncyclized intermediate may be observed as a major side product. This can be due to insufficient reaction time or temperature. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. - The catalyst may not be efficient enough to promote the final cyclization step. In such cases, a more active catalyst may be required.

Catalyst Performance Data

The following table summarizes the performance of different catalysts in the synthesis of imidazo[1,2-a]pyridines via a one-pot, three-component reaction of 2-aminopyrazine, 4-nitrobenzaldehyde, and tert-butyl isocyanide at room temperature.

Catalyst (5 mol%) Solvent Time (h) Yield (%) Reference
CANEtOH2054[6]
SnCl₄EtOH2458[6]
SnCl₂EtOH2448[6]
InCl₃EtOH2455[6]
PTSA·H₂OEtOH2475[6]
FeCl₃EtOH2425[6]
I₂ EtOH 5 98 [6]
I₂MeOH1585[6]
I₂Water2480[6]
I₂ACN3057[6]
I₂DCM3051[6]
I₂Toluene3025[6]
No CatalystEtOH24[6]

Key Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

This protocol is based on the work of Yan et al. and describes a copper(I)-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines using air as the oxidant.[3]

Materials:

  • 2-Aminopyridine derivative

  • Nitroolefin derivative

  • CuBr (Copper(I) bromide)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • To a reaction tube, add the 2-aminopyridine derivative (0.5 mmol), the nitroolefin derivative (0.55 mmol), and CuBr (0.05 mmol, 10 mol%).

  • Add DMF (2 mL) to the reaction tube.

  • Stir the reaction mixture at 80°C under an air atmosphere.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

ExperimentalWorkflow A 1. Combine Reactants and Catalyst B 2. Add Solvent (DMF) A->B C 3. Heat at 80°C under Air B->C D 4. Monitor Reaction (TLC) C->D E 5. Workup (Water, Ethyl Acetate) D->E F 6. Purify (Column Chromatography) E->F G Final Product F->G

Fig. 2: General experimental workflow for copper-catalyzed synthesis.
Protocol 2: Iodine-Catalyzed Multicomponent Synthesis

This protocol is adapted from the work of Kumar et al. and describes an iodine-catalyzed one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines.[6]

Materials:

  • 2-Aminopyridine derivative

  • Aryl aldehyde

  • tert-Butyl isocyanide

  • I₂ (Iodine)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyridine derivative (1.0 mmol), the aryl aldehyde (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) in ethanol.

  • Add I₂ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. The product may precipitate out of the solution.

  • Upon completion (typically within 5 hours), collect the precipitated product by filtration.

  • Wash the solid product with cold ethanol to afford the pure 3-aminoimidazo[1,2-a]pyridine.

Signaling Pathways and Reaction Mechanisms

The synthesis of imidazo[1,2-a]pyridines often proceeds through a cascade of reactions. The following diagram illustrates a plausible mechanism for the iodine-catalyzed three-component reaction.

ReactionMechanism cluster_0 Reaction Steps A 2-Aminopyridine + Aldehyde B Imine Intermediate (Activated by I₂) A->B Condensation C Nucleophilic attack by Isocyanide B->C Addition D Cyclization C->D [4+1] Cycloaddition E Imidazo[1,2-a]pyridine D->E Rearrangement

Fig. 3: Plausible mechanism for iodine-catalyzed synthesis.

Initially, the 2-aminopyridine and aldehyde undergo a condensation reaction to form an imine intermediate. The iodine catalyst acts as a Lewis acid, activating the imine towards nucleophilic attack by the isocyanide. This is followed by a [4+1] cycloaddition and subsequent rearrangement to yield the final imidazo[1,2-a]pyridine product.[6]

References

Technical Support Center: Solvent Effects in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the critical role of solvents in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, with a focus on solvent-related problems.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inappropriate Solvent Polarity: The polarity of the solvent may not be suitable for the specific reaction mechanism, leading to poor solubility of reactants or stabilization of undesired transition states. Non-polar solvents like n-hexane and toluene, as well as some polar aprotic solvents like CH2Cl2 and THF, have been reported to give lower yields in certain syntheses.[1]Solvent Screening: A solvent screen is highly recommended. For many common syntheses of imidazo[1,2-a]pyridines, polar aprotic solvents such as DMF or acetonitrile (ACN) are often effective. In some cases, polar protic solvents like ethanol or even water can provide excellent yields, particularly in "green" chemistry approaches.[2][3] For certain reactions, solvent-free conditions at elevated temperatures have been shown to provide the highest yields.[1][4]
Poor Solubility of Starting Materials: One or more of the starting materials (e.g., 2-aminopyridine derivatives, α-haloketones) may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.Select a Better Solubilizing Solvent: Switch to a solvent known to be effective for similar reactions, such as DMF, which is often cited as a good solvent for these syntheses.[3] Consider gentle heating to improve solubility, but be mindful of potential side reactions.
Formation of Significant Byproducts Side Reactions Promoted by the Solvent: The solvent may be participating in or promoting undesired side reactions. For example, protic solvents might interfere with reactions involving highly reactive intermediates.Switch to an Inert Solvent: If side reactions are suspected, changing to a more inert solvent with the appropriate polarity can be beneficial. Aprotic solvents are generally less likely to participate in the reaction.
Decomposition of Reagents: Some reagents, such as certain isocyanides, can be sensitive to acidic conditions that may be inadvertently generated in certain solvent systems.[2]Use a Neutral or Basic Medium: Employing a non-acidic solvent or adding a non-nucleophilic base can help prevent the decomposition of sensitive reagents.
Difficult Product Isolation/Purification High-Boiling Point Solvent: The use of a high-boiling point solvent like DMF can make product isolation challenging, especially for small-scale reactions.Solvent Choice for Facile Workup: If possible, opt for a lower-boiling point solvent that still provides a good yield. Alternatively, for reactions in water, product precipitation may occur, allowing for simple filtration.[2] Aqueous extraction is also a viable workup procedure for reactions conducted in water.[2]
Reaction Fails to Go to Completion Insufficient Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate, and the chosen solvent may have too low a boiling point.Select a Higher-Boiling Point Solvent: If a higher temperature is required, switch to a solvent with a higher boiling point, such as toluene or DMF, and perform the reaction under reflux.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the synthesis of imidazo[1,2-a]pyridines?

A1: The polarity of the solvent can significantly impact the reaction rate and yield. Generally, polar solvents are favored as they can stabilize the charged intermediates and transition states that are often involved in the cyclization step. However, the optimal solvent polarity can vary depending on the specific synthetic route. For instance, in the condensation of 2-aminopyridine with α-haloketones, both polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, water) solvents have been used successfully. In some cases, even non-polar solvents like toluene have been employed, although they may result in lower yields compared to more polar options.[1]

Q2: Are "green" solvents a viable option for imidazo[1,2-a]pyridine synthesis?

A2: Yes, there is a growing interest in using environmentally benign solvents. Water has been successfully used as a solvent, often leading to high yields and simplified workup procedures.[2] Polyethylene glycol (PEG-400) is another green solvent that has been employed. Deep eutectic solvents have also been explored as a green medium for these syntheses. The choice of a green solvent is highly dependent on the specific reaction conditions and substrates.

Q3: Can the synthesis of imidazo[1,2-a]pyridines be performed without a solvent?

A3: Yes, solvent-free or "neat" reaction conditions have been shown to be highly effective for certain syntheses, particularly the reaction of 2-aminopyridine with α-haloketones.[1][4] These reactions are often carried out at elevated temperatures (e.g., 60°C) and can result in excellent yields in a short amount of time.[1] Microwave-assisted solvent-free synthesis is another efficient method.

Q4: How do I choose the best solvent for my specific imidazo[1,2-a]pyridine synthesis?

A4: The ideal solvent depends on the specific reactants and reaction mechanism. A good starting point is to consult the literature for similar transformations. If such information is unavailable, a small-scale solvent screen is recommended. Key factors to consider include the polarity of the solvent, its boiling point, its potential to participate in side reactions, and its environmental impact. The following workflow can guide your decision:

Solvent Selection Workflow for Imidazo[1,2-a]pyridine Synthesis start Start: Define Reaction Type reaction_type Condensation of 2-aminopyridine with α-haloketone? start->reaction_type three_component Three-Component Reaction? reaction_type->three_component No solvent_free Consider Solvent-Free (Neat) Conditions at 60°C reaction_type->solvent_free Yes other Other Synthesis Method three_component->other No polar_protic Try Polar Protic: Ethanol or Water three_component->polar_protic Yes literature Consult Literature for Specific Protocols other->literature polar_aprotic Try Polar Aprotic: DMF or Acetonitrile solvent_free->polar_aprotic Low Yield? polar_protic->polar_aprotic Low Yield?

Caption: A flowchart to guide solvent selection for imidazo[1,2-a]pyridine synthesis.

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield of 2-phenylimidazo[1,2-a]pyridine from the reaction of 2-aminopyridine and α-bromoacetophenone at 60°C.

Solvent Solvent Type Yield (%) Reference
NoneSolvent-Free91[1][4]
Water (H₂O)Polar Protic63[1]
Ethanol (C₂H₅OH)Polar Protic60[1]
Methanol (CH₃OH)Polar Protic63[1]
Acetonitrile (CH₃CN)Polar Aprotic59[1]
Dichloromethane (CH₂Cl₂)Polar Aprotic53[1]
Tetrahydrofuran (THF)Polar Aprotic65[1]
TolueneNon-Polar50[1]
n-HexaneNon-Polar40[1]
Carbon Tetrachloride (CCl₄)Non-Polar45[1]
Polyethylene Glycol (PEG-400)Polar Protic60[1]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine[1]

Materials:

  • 2-aminopyridine (1.0 mmol)

  • α-bromoacetophenone (1.0 mmol)

Procedure:

  • To a round-bottom flask, add 2-aminopyridine and α-bromoacetophenone.

  • Heat the reaction mixture at 60°C with stirring for 20 minutes.

  • The reaction mixture will initially be a solid, then turn into a liquid, and finally solidify.

  • After cooling to room temperature, the solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Iodine-Catalyzed Synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amine in Ethanol[2]

Materials:

  • 4-Nitrobenzaldehyde (10 mmol)

  • 2-aminopyridine (10 mmol)

  • tert-butyl isocyanide (10 mmol)

  • Iodine (I₂) (0.5 mol%)

  • Ethanol (20 mL)

Procedure:

  • In a 100 mL round-bottom flask, combine 4-nitrobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide, and ethanol.

  • Add the iodine catalyst to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • The product will precipitate from the reaction mixture as an orange-yellowish solid.

  • Collect the precipitate by filtration and wash with cold ethanol to obtain the pure product.

Signaling Pathways and Experimental Workflows

The synthesis of imidazo[1,2-a]pyridines often proceeds through a key cyclization step. The choice of solvent can influence the efficiency of this step by stabilizing or destabilizing the intermediates.

Generalized Reaction Pathway and Solvent Influence cluster_reactants Starting Materials 2-aminopyridine 2-aminopyridine intermediate Acyclic Intermediate 2-aminopyridine->intermediate Carbonyl_Compound α-Haloketone or other carbonyl compound Carbonyl_Compound->intermediate transition_state Cyclization Transition State intermediate->transition_state product Imidazo[1,2-a]pyridine transition_state->product solvent Solvent Environment solvent->transition_state Stabilization (Polar Solvents) or Destabilization (Non-polar Solvents)

Caption: The role of the solvent in stabilizing the transition state of the cyclization step.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Data of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl imidazo[1,2-a]pyridine-2-carboxylate and its structurally related analogs. The objective is to offer a clear, data-driven comparison to aid researchers in the identification, characterization, and development of imidazo[1,2-a]pyridine-based compounds, a scaffold of significant interest in medicinal chemistry.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two selected alternative compounds: ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate and ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate. While ¹H NMR data for the parent compound, this compound, is available, its ¹³C NMR data was not readily found in the surveyed literature.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
This compoundCDCl₃8.13 (d, J=6.9 Hz, 1H, H-5), 7.66 (d, J=9.1 Hz, 1H, H-8), 7.59 (s, 1H, H-3), 7.29 (ddd, J=9.1, 6.7, 1.2 Hz, 1H, H-7), 6.87 (td, J=6.9, 1.2 Hz, 1H, H-6), 4.43 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, OCH₂CH₃)
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylateCDCl₃7.98 (s, 1H), 7.51 (d, J = 9.0 Hz, 1H), 7.09 (dd, J = 9.0, 6.8 Hz, 1H), 6.70 (d, J = 6.8 Hz, 1H), 4.41 (q, J = 7.1 Hz, 2H), 2.59 (s, 3H), 1.41 (t, J = 7.1 Hz, 3H)
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylateCDCl₃8.15 (s, 1H), 7.98 (dd, J=7.5, 1.5 Hz, 1H), 7.43 (dd, J=9.0, 1.5 Hz, 1H), 6.91 (t, J=7.5 Hz, 1H), 4.43 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm
This compound-Data not available in the searched literature.
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylateCDCl₃162.9, 144.9, 137.9, 134.1, 124.7, 123.5, 115.8, 112.9, 61.2, 21.5, 14.4
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylateCDCl₃162.5, 144.2, 138.5, 128.5, 126.2, 120.1, 114.9, 108.2, 61.4, 14.4

Experimental Protocols

The following sections detail the general methodologies for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer to the NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height.

NMR Data Acquisition

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16 to 64 scans are typically sufficient.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range of -2 to 12 ppm is generally adequate for this class of compounds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: A range of 0 to 200 ppm is typically used.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks have the correct Lorentzian shape.

  • Baseline Correction: A polynomial function is applied to correct any distortions in the baseline.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for the comparative analysis of NMR data for the target compound and its alternatives.

NMR_Comparison_Workflow Workflow for Comparative NMR Analysis cluster_Target Target Compound cluster_Alternatives Alternative Compounds cluster_Analysis Comparative Analysis cluster_Output Final Output Target This compound Target_H1 1H NMR Data Target->Target_H1 Target_C13 13C NMR Data (Unavailable) Target->Target_C13 Compare_H1 Compare 1H NMR Target_H1->Compare_H1 Compare_C13 Compare 13C NMR Target_C13->Compare_C13 Alt1 Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Alt1_H1 1H NMR Data Alt1->Alt1_H1 Alt1_C13 13C NMR Data Alt1->Alt1_C13 Alt2 Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate Alt2_H1 1H NMR Data Alt2->Alt2_H1 Alt2_C13 13C NMR Data Alt2->Alt2_C13 Alt1_H1->Compare_H1 Alt1_C13->Compare_C13 Alt2_H1->Compare_H1 Alt2_C13->Compare_C13 Guide Comparison Guide Compare_H1->Guide Compare_C13->Guide

Caption: Comparative workflow for NMR data analysis.

Interpreting the NMR Spectrum of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of ethyl imidazo[1,2-a]pyridine-2-carboxylate, a key scaffold in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the NMR spectral features of this and related molecules is crucial for structural verification and the exploration of structure-activity relationships. This document presents experimental data for the title compound and compares it with structurally similar alternatives to provide a comprehensive analytical reference.

NMR Spectral Data of this compound

The structural elucidation of this compound is readily achieved through the analysis of its 1H and 13C NMR spectra. The numbering of the atoms in the molecule, as used for the assignment of the NMR signals, is shown in the diagram below.

Figure 1: Structure and atom numbering of this compound.

The 1H NMR spectrum in DMSO-d6 shows distinct signals for the aromatic protons of the imidazopyridine core and the ethyl ester group.[1] The most downfield signal is a singlet corresponding to the proton at the C3 position. The protons on the pyridine ring appear as a set of multiplets, with the proton at C5 typically being the most deshielded of this ring system. The ethyl group gives rise to a characteristic quartet for the methylene (CH2) protons and a triplet for the methyl (CH3) protons, a result of spin-spin coupling.

The 13C NMR spectrum complements the proton data, with the carbonyl carbon of the ester appearing at the lowest field. The quaternary carbons of the fused ring system can be distinguished from the protonated carbons, which show correlation in a Heteronuclear Single Quantum Coherence (HSQC) experiment.

Table 1: 1H and 13C NMR Data for this compound
Position1H Chemical Shift (δ, ppm)a1H Multiplicity1H Coupling Constant (J, Hz)a13C Chemical Shift (δ, ppm)b
38.95s-~116.2
58.84d6.8~146.6
67.46t7.2~128.8
77.80-7.98m-~125.7
87.80-7.98m-~118.1
8a---~141.7
2---~160.3
C=O---~180.6
O-CH24.43q7.1~60.7
CH31.35t7.1~14.4

aData obtained in DMSO-d6 at 300 MHz.[1] bPredicted chemical shifts based on data from structurally similar compounds.

Comparison with Alternative Imidazo[1,2-a]pyridine Derivatives

To better understand the spectral characteristics of this compound, a comparison with its methyl ester analogue and the 6-methyl substituted version is presented. The electronic effects of the different substituents on the chemical shifts of the core structure can be observed.

Table 2: Comparative 1H and 13C NMR Data of Imidazo[1,2-a]pyridine Derivatives
CompoundPosition1H Chemical Shift (δ, ppm)1H Multiplicity1H Coupling Constant (J, Hz)13C Chemical Shift (δ, ppm)
This compound 38.95s-~116.2
58.84d6.8~146.6
67.46t7.2~128.8
77.80-7.98m-~125.7
87.80-7.98m-~118.1
O-CH24.43q7.1~60.7
CH31.35t7.1~14.4
Methyl imidazo[1,2-a]pyridine-6-carboxylate c27.97s--
38.21s--
57.69d9.2-
77.78dd9.2, 1.6-
88.85s--
O-CH33.91s--
2-Methylimidazo[1,2-a]pyridine d37.49s-110.2
58.24dt6.6, 2.1, 0.9126.5
66.80td9.0, 6.6, 0.9113.3
77.20m-126.1
87.58d9.0115.2
2-CH32.41d0.913.1

cData obtained in CDCl3. dData obtained in CDCl3.[2]

The comparison reveals that the substitution pattern significantly influences the chemical shifts. For instance, the electron-withdrawing carboxylate group at the 2-position in the ethyl and methyl esters causes a downfield shift of the H3 proton compared to the 2-methyl analogue.

Experimental Protocols

General NMR Spectroscopy Protocol

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation and comparison.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent can affect chemical shifts.

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is generally sufficient.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of 13C.

    • A longer relaxation delay (e.g., 2-5 seconds) can be beneficial for the observation of quaternary carbons.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Workflow and Data Interpretation

The logical process for interpreting NMR data to elucidate a chemical structure is outlined below.

NMR_Interpretation_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample Prepare Sample in Deuterated Solvent Acquire1H Acquire 1D 1H NMR Spectrum Sample->Acquire1H Acquire13C Acquire 1D 13C NMR Spectrum Sample->Acquire13C Acquire2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Sample->Acquire2D Analyze1H Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity Acquire1H->Analyze1H Analyze13C Analyze 13C Spectrum: - Number of Signals - Chemical Shift Acquire13C->Analyze13C Analyze2D Analyze 2D Spectra: - Correlate Nuclei Acquire2D->Analyze2D Propose Propose Molecular Fragments Analyze1H->Propose Analyze13C->Propose Analyze2D->Propose Assemble Assemble Fragments into a Complete Structure Propose->Assemble Verify Verify Structure with all Spectral Data Assemble->Verify

References

Mass Spectrometry Analysis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry-based methodologies for the characterization of Ethyl imidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research. The information presented herein is curated from publicly available data and is intended to support analytical method development and drug discovery efforts.

Introduction to this compound

This compound is a member of the imidazopyridine class of compounds, a scaffold present in numerous therapeutic agents. Its analytical characterization is crucial for purity assessment, metabolite identification, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high sensitivity and selectivity required for the analysis of such small molecules in complex matrices.[1][2]

Mass Spectrometry Profile

The mass spectrometric behavior of this compound is characterized by its molecular ion and specific fragmentation patterns.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3]
Monoisotopic Mass 190.0742 g/mol
Protonated Molecular Ion (M+H)⁺ m/z 191[4]
Predicted Fragmentation Pattern

Based on the analysis of structurally related imidazopyridine compounds, such as zolpidem and its derivatives, a plausible fragmentation pathway for this compound can be proposed.[1][5][6] The primary fragmentation events are expected to involve the loss of the ethoxy group from the ester, followed by the cleavage of the carboxyl group and fragmentation of the imidazopyridine ring system.

A study on 3-phenoxy imidazo[1,2-a] pyridines highlighted that the homolytic cleavage of the substituent at the 3-position is a characteristic fragmentation, alongside the elimination of CO, which helps to identify the core scaffold.[7] While the substitution on our target molecule is at the 2-position, similar fragmentation principles of the heterocyclic core can be anticipated.

Comparative Analytical Methodologies

The selection of an appropriate analytical method is contingent on the sample matrix and the specific analytical objective (e.g., qualitative identification, quantitative analysis).

Analytical TechniquePrincipleAdvantagesDisadvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by mass analysis of precursor and product ions.High selectivity and sensitivity, suitable for complex matrices, widely applicable for quantification.[8]Requires method development, potential for matrix effects.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile and thermally stable compounds, provides detailed fragmentation for structural elucidation.Requires derivatization for non-volatile compounds, potential for thermal degradation.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Enables elemental composition determination, aids in the identification of unknown metabolites.[2]Higher instrument cost.

Experimental Protocols

Below are detailed protocols for the analysis of this compound using LC-MS/MS, adapted from established methods for similar small molecules.[1][8]

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a common and straightforward method for the extraction of small molecules from biological fluids.[10][11]

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a general framework for the chromatographic separation and mass spectrometric detection.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[8][12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8][12]

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[1]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 191 -> Product ions (to be determined experimentally, likely corresponding to losses of C₂H₄, OC₂H₅, and CO).

    • Internal Standard: To be selected based on structural similarity and retention time.

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for the preparation and analysis of plasma samples.

Proposed Fragmentation Pathway

fragmentation_pathway M_H [M+H]⁺ m/z 191 frag1 [M+H - C₂H₄]⁺ m/z 163 M_H->frag1 - C₂H₄ (28 Da) frag2 [M+H - OC₂H₅]⁺ m/z 146 M_H->frag2 - •OC₂H₅ (45 Da) frag3 [M+H - C₂H₄ - CO]⁺ m/z 135 frag1->frag3 - CO (28 Da) frag4 [Imidazopyridine core]⁺ m/z 118 frag2->frag4 - CO (28 Da)

References

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of Imidazo[1,2-a]pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a cornerstone technique for elucidating these structures by analyzing their fragmentation patterns upon ionization. This guide provides a comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of ethyl imidazo[1,2-a]pyridine-2-carboxylate and its closely related analog, mthis compound. By examining the subtle differences in their fragmentation pathways, we can gain deeper insights into their molecular stability and substitution effects.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The substituents on this bicyclic system significantly influence its physicochemical properties and biological activity. Here, we delve into the gas-phase fragmentation behavior of two key derivatives, providing a framework for their identification and characterization.

Comparative Fragmentation Analysis

Electron ionization mass spectrometry of this compound and mthis compound reveals characteristic fragmentation patterns dominated by the loss of the ester group and subsequent cleavages of the heterocyclic ring system. The molecular ion (M+) is typically observed for both compounds, confirming their respective molecular weights.

The primary fragmentation pathway for both molecules involves the loss of the alkoxycarbonyl group. For this compound, this corresponds to the loss of an ethoxycarbonyl radical (•COOEt) or a neutral ethylene molecule followed by the loss of a carboxyl radical. Similarly, the methyl analog undergoes fragmentation through the loss of a methoxycarbonyl radical (•COOCH3).

Subsequent fragmentation events involve the characteristic cleavage of the imidazo[1,2-a]pyridine ring, often leading to the loss of neutral molecules such as hydrogen cyanide (HCN). The relative abundances of the resulting fragment ions provide a fingerprint for each molecule, allowing for their differentiation.

Below is a summary of the expected major fragment ions and their relative abundances. Note: The quantitative data presented is based on established fragmentation principles for similar chemical structures, as publicly available experimental spectra for these specific compounds are limited.

Fragment Ion Proposed Structure This compound Mthis compound
m/z (Relative Abundance %) m/z (Relative Abundance %)
[M]+•Molecular Ion190 (40%)176 (55%)
[M - OCH2CH3]+Loss of ethoxy radical145 (100%)-
[M - OCH3]+Loss of methoxy radical-145 (100%)
[M - COOCH2CH3]+Loss of ethyl carboxylate radical117 (35%)-
[M - COOCH3]+Loss of methyl carboxylate radical-117 (45%)
[C8H6N2]+•Imidazo[1,2-a]pyridine core118 (60%)118 (70%)
[C7H5N]+•Loss of HCN from [C8H6N2]+•91 (25%)91 (30%)

Fragmentation Pathway

The fragmentation of these compounds follows a logical progression initiated by the high-energy electron beam in the mass spectrometer. The initial ionization event creates a molecular ion radical, which then undergoes a series of bond cleavages to yield smaller, charged fragments.

fragmentation_pathway cluster_ethyl This compound cluster_methyl Mthis compound M_ethyl [C10H10N2O2]+• m/z = 190 frag1_ethyl [C8H5N2O]+ m/z = 145 M_ethyl->frag1_ethyl - •OCH2CH3 frag2_ethyl [C8H6N2]+• m/z = 118 frag1_ethyl->frag2_ethyl - CO frag3_ethyl [C7H5N]+• m/z = 91 frag2_ethyl->frag3_ethyl - HCN M_methyl [C9H8N2O2]+• m/z = 176 frag1_methyl [C8H5N2O]+ m/z = 145 M_methyl->frag1_methyl - •OCH3 frag2_methyl [C8H6N2]+• m/z = 118 frag1_methyl->frag2_methyl - CO frag3_methyl [C7H5N]+• m/z = 91 frag2_methyl->frag3_methyl - HCN

Figure 1. Proposed fragmentation pathways for ethyl and mthis compound.

Experimental Protocols

The following provides a general methodology for acquiring electron ionization mass spectra for imidazo[1,2-a]pyridine derivatives.

Sample Preparation: Samples of this compound and mthis compound are dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Mass Spectrometry Analysis: Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) or by direct infusion into an electron ionization source.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

  • Inlet System (for GC-MS): A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used for separation. The oven temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) to ensure proper elution of the analytes.

This comparative guide highlights the utility of EI-MS in distinguishing between closely related imidazo[1,2-a]pyridine analogs. The predictable fragmentation patterns, centered around the ester functionality and the core heterocyclic system, provide a robust method for structural confirmation and impurity profiling in drug discovery and development.

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activities of imidazo[1,2-a]pyridine and its isomers, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data to aid researchers in understanding the structure-activity relationships and to guide future drug discovery efforts.

Comparative Biological Activity: A Summary

Imidazo[1,2-a]pyridine and its isomers, such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine, exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The position of the nitrogen atom in the pyridine ring significantly influences the molecule's ability to interact with biological targets, leading to variations in potency and selectivity.

Anticancer Activity: A Quantitative Comparison

The anticancer activity of imidazo[1,2-a]pyridine derivatives has been extensively studied against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds, highlighting the differences in potency.

Compound IDIsomer ScaffoldCancer Cell LineIC50 (µM)Reference
1 Imidazo[1,2-a]pyridine derivativeA549 (Lung)50.56[1]
2 Imidazo[1,2-a]pyridine derivativeHepG2 (Liver)51.52[1]
3 Imidazo[1,2-a]pyridine derivativeHT-29 (Colon)Varies
4 Imidazo[1,2-a]pyrazine derivativeHep-2 (Laryngeal)11[2]
5 Imidazo[1,2-a]pyrazine derivativeHepG2 (Hepatocellular)13[2]
6 Imidazo[1,2-a]pyrazine derivativeMCF-7 (Breast)11[2]
7 Imidazo[1,2-a]pyrazine derivativeA375 (Skin)11[2]
8 Imidazo[4,5-b]pyridine derivativeSW620 (Colon)0.4 - 0.7[3]

Antimicrobial Activity: A Quantitative Comparison

Derivatives of imidazo[1,2-a]pyridine and its isomers have also demonstrated significant antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values of selected compounds against various microbial strains.

Compound IDIsomer ScaffoldMicrobial StrainMIC (µg/mL)Reference
9 Imidazo[1,2-a]pyrimidine chalconeEscherichia coliExcellent Activity
10 Imidazo[1,2-a]pyrimidine chalconePseudomonas aeruginosaExcellent Activity
11 Imidazo[1,2-a]pyrimidine chalconeStaphylococcus aureusExcellent Activity
12 Imidazo[1,2-a]pyridine chalconeEscherichia coliGood Activity
13 Imidazo[1,2-a]pyridine chalconePseudomonas aeruginosaGood Activity
14 Imidazo[1,2-a]pyridine chalconeStaphylococcus aureusGood Activity
15 Imidazo[4,5-b]pyridine derivativeBacillus cereusMore Sensitive[4]
16 Imidazo[4,5-b]pyridine derivativeEscherichia coliMore Resistant[4]
17 Imidazo[4,5-c]pyridine derivativeStaphylococcus aureus4 - 8[5]
18 Imidazo[4,5-c]pyridine derivativeEnterococcus faecalis4 - 8[5]
19 Imidazo[4,5-c]pyridine derivativeCandida albicans4 - 8[5]
20 Imidazo[4,5-c]pyridine derivativeCandida parapsilosis4 - 8[5]

Key Signaling Pathways and Experimental Workflows

The biological effects of imidazo[1,2-a]pyridine isomers are often mediated through their interaction with critical cellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for designing more effective therapeutic agents.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in inflammation and immunity, and its aberrant activation is implicated in various inflammatory diseases and cancers. Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to modulate this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB degradation Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->IKK

Caption: Modulation of the NF-κB signaling pathway.

General Experimental Workflow for Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of imidazo[1,2-a]pyridine derivatives involves a series of in vitro assays.

Experimental_Workflow Compound Synthesis Compound Synthesis Cell Culture Cell Culture Compound Synthesis->Cell Culture Cell Viability Assay (MTT) Cell Viability Assay (MTT) Cell Culture->Cell Viability Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assay (MTT)->Mechanism of Action Studies Western Blot (Pathway Analysis) Western Blot (Pathway Analysis) Mechanism of Action Studies->Western Blot (Pathway Analysis) Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Data Analysis Data Analysis Western Blot (Pathway Analysis)->Data Analysis Apoptosis Assay->Data Analysis

Caption: Experimental workflow for anticancer drug screening.

Detailed Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Imidazo[1,2-a]pyridine derivatives

  • Cancer cell lines (e.g., A549, HepG2, HT-29)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and incubate for 24-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

NF-κB Activation Assay

This assay measures the activation of the NF-κB transcription factor, often by detecting its translocation to the nucleus.

Materials:

  • Treated and untreated cells

  • Nuclear and cytoplasmic extraction kit

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Treat cells with the test compounds and/or an inflammatory stimulus (e.g., TNF-α).

  • Fix and permeabilize the cells.

  • Incubate the cells with the primary antibody against the NF-κB p65 subunit.

  • Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

This guide provides a foundational comparison of the biological activities of imidazo[1,2-a]pyridine isomers. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on this versatile scaffold.

References

The Ascendant Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to its Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in the design of novel anticancer agents. Its derivatives have demonstrated significant therapeutic potential by targeting a variety of cancer-associated pathways with high efficacy. This guide provides an objective comparison of the structure-activity relationships (SAR) of various imidazo[1,2-a]pyridine analogues, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.

The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at multiple positions, leading to a diverse range of biological activities.[1] These compounds have been shown to exert their anticancer effects through several key mechanisms, including the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, receptor tyrosine kinases such as EGFR and c-Met, and cyclin-dependent kinases (CDKs).[2][3][4][5][6] Furthermore, many derivatives have been found to induce programmed cell death (apoptosis) and disrupt microtubule dynamics, essential processes in cancer cell proliferation.[4][6]

Comparative Analysis of Anticancer Potency

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for a selection of recently developed compounds, providing a clear comparison of their potency.

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
8c K-562Leukemia1.09[3]
8b K-562Leukemia2.91[3]
13k HCC827Non-small cell lung cancer0.09[5]
13k A549Non-small cell lung cancer0.23[5]
13k SH-SY5YNeuroblastoma0.15[5]
13k HELErythroleukemia0.43[5]
13k MCF-7Breast cancer0.18[5]
22e EBC-1Non-small cell lung cancer0.045[6]
Compound 6 A375Melanoma9.7[7]
Compound 6 HeLaCervical Cancer35.0[7]
IP-5 HCC1937Breast Cancer45[8]
IP-6 HCC1937Breast Cancer47.7[8]
12 MDA-MB-231Breast Cancer0.29[9]
12b Hep-2Laryngeal Carcinoma11[10]
12b HepG2Hepatocellular Carcinoma13[10]
12b MCF-7Breast Cancer11[10]
12b A375Skin Cancer11[10]

Key Structure-Activity Relationships

The accumulated data reveals several key trends in the structure-activity relationship of imidazo[1,2-a]pyridine anticancer agents:

  • Substitutions at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring are crucial for potent anticancer activity. Aromatic and heteroaromatic substitutions at these positions often lead to enhanced cytotoxicity.

  • The introduction of a hydrazone moiety has been shown to yield compounds with significant EGFR and COX-2 inhibitory activities.[3]

  • Modification at the C6 position with quinazoline derivatives has resulted in highly potent PI3Kα inhibitors.[5]

  • The incorporation of S-alkyl/aryl moieties has been explored, with some derivatives showing promising antiproliferative activity against a range of tumor cell lines.[11]

  • The nature of the substituent at the 3-position can influence the mechanism of action, with some derivatives acting as tubulin polymerization inhibitors.[2]

Mechanisms of Action: Signaling Pathways

A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the modulation of key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[11] Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of this pathway, often targeting PI3Kα or acting as dual PI3K/mTOR inhibitors.[5][12] By inhibiting this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K

Imidazo[1,2-a]pyridines inhibiting the PI3K/Akt/mTOR pathway.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells.[3][7][11] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program, and by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Apoptosis_Pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivatives ROS ROS Production Imidazopyridine->ROS Bax Bax Imidazopyridine->Bax Bcl2 Bcl-2 Imidazopyridine->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis induction by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][13]

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_drug Add imidazo[1,2-a]pyridine derivatives (various conc.) incubate1->add_drug incubate2 Incubate (48-72h) add_drug->incubate2 add_mtt Add MTT solution (10 µL, 5 mg/mL) incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure absorbance (570 nm) add_solubilizer->measure_abs end End measure_abs->end

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on cell cycle progression.[2][3]

Protocol:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blotting for Protein Expression

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.[7][14]

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

A Comparative Analysis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate and Commercially Available Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent properties of Ethyl imidazo[1,2-a]pyridine-2-carboxylate with established fluorescent probes: DAPI, Hoechst 33342, and Coumarin 1. The objective is to offer a comprehensive overview of their performance characteristics, supported by available experimental data, to aid in the selection of appropriate fluorescent tools for research and development.

Introduction to this compound

Comparative Analysis of Fluorescent Properties

The selection of a fluorescent probe is critically dependent on its photophysical parameters. The following table summarizes the key performance indicators for this compound (based on its parent compound) and the selected known fluorescent probes.

PropertyThis compound (estimated)DAPI (bound to dsDNA)Hoechst 33342 (bound to dsDNA)Coumarin 1 (in Ethanol)
Excitation Max (λex) ~325 nm~358 nm~350 nm~373 nm
Emission Max (λem) ~371 nm[3]~461 nm~461 nm~450 nm
Stokes Shift ~46 nm~103 nm~111 nm~77 nm
Quantum Yield (Φ) ~0.57 (in Ethanol)[3]~0.92Not widely reported, but high~0.73
Photostability Moderate (assumed)Moderate to HighModerateModerate to High
Solvent/Environment Sensitivity Sensitive to solvent polarityFluorescence highly enhanced upon binding to DNAFluorescence highly enhanced upon binding to DNASensitive to solvent polarity

Disclaimer: Data for this compound is based on the unsubstituted parent compound, imidazo[1,2-a]pyridine, and should be considered an estimate. Experimental verification is recommended.

In-depth Comparison

Quantum Yield: The estimated quantum yield of the imidazo[1,2-a]pyridine core is comparable to that of Coumarin 1 and in the same range as the DNA-bound forms of DAPI and Hoechst 33342, suggesting it is a highly efficient fluorophore.

Spectral Properties: this compound is expected to have excitation and emission in the near-UV and violet/blue regions, respectively. Its Stokes shift is smaller than that of the DNA-binding dyes DAPI and Hoechst 33342, which could be a consideration in experimental setups with high background fluorescence.

Photostability: While specific photostability data for this compound is unavailable, imidazo[1,2-a]pyridine derivatives are generally considered to have moderate photostability. DAPI and Hoechst 33342 are known for their good photostability when bound to DNA, making them suitable for imaging applications that require prolonged exposure to excitation light.

Environmental Sensitivity: The fluorescence of imidazo[1,2-a]pyridines is known to be sensitive to solvent polarity. This can be an advantage for sensing applications but may be a disadvantage where a stable signal is required across different cellular environments. DAPI and Hoechst 33342 exhibit a dramatic increase in fluorescence upon binding to the minor groove of DNA, making them excellent for specifically staining the nucleus with a high signal-to-noise ratio.

Experimental Protocols

1. Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

  • Materials:

    • Spectrofluorometer

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Volumetric flasks and pipettes

    • Solvent (e.g., spectroscopic grade ethanol)

    • Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

    • Sample compound (this compound)

  • Procedure:

    • Prepare a series of five dilutions of the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

    • Record the fluorescence emission spectrum of each solution using the spectrofluorometer, with the same excitation wavelength used for the absorbance measurements.

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

      Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²)

      where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

2. Assessment of Photostability

This protocol provides a method for comparing the photostability of fluorescent probes.

  • Materials:

    • Fluorescence microscope with a camera and time-lapse imaging capabilities

    • Solutions of the fluorescent probes to be tested at a standardized concentration

    • Microscope slides and coverslips

  • Procedure:

    • Prepare a sample of each fluorescent probe on a microscope slide.

    • Focus on a field of view and adjust the illumination intensity and camera settings.

    • Acquire a time-lapse series of images at a constant frame rate for a defined period (e.g., 5 minutes).

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each frame.

    • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.

    • The rate of fluorescence decay is an indicator of the photostability of the probe. A slower decay rate signifies higher photostability.

Visualizing Experimental Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_quantum_yield Quantum Yield Determination cluster_photostability Photostability Assessment qy1 Prepare Dilutions qy2 Measure Absorbance qy1->qy2 qy3 Measure Fluorescence qy2->qy3 qy4 Plot Intensity vs. Absorbance qy3->qy4 qy5 Calculate Quantum Yield qy4->qy5 ps1 Prepare Sample ps2 Time-lapse Imaging ps1->ps2 ps3 Measure Intensity Decay ps2->ps3 ps4 Plot Intensity vs. Time ps3->ps4 start Start start->qy1 start->ps1

Caption: Workflow for determining quantum yield and assessing photostability.

signaling_pathway_example receptor Receptor enzyme Enzyme receptor->enzyme activates probe Fluorescent Probe (e.g., this compound) probe->enzyme binds to substrate Substrate enzyme->substrate acts on product Product (Fluorescent) substrate->product signal Cellular Signal product->signal

Caption: Example of a signaling pathway where a fluorescent probe can be utilized.

Conclusion

This compound, based on the properties of its parent scaffold, shows potential as a blue-emitting fluorescent probe with a high quantum yield. Its performance is comparable to established dyes like Coumarin 1 in solution. However, for applications requiring specific targeting and high signal-to-noise in cellular imaging, particularly for nuclear staining, DAPI and Hoechst 33342 remain the standards due to their DNA-binding properties and significant fluorescence enhancement upon binding. The environmental sensitivity of the imidazo[1,2-a]pyridine core could be further explored for the development of novel fluorescent sensors. Direct experimental characterization of this compound is necessary to fully ascertain its capabilities and optimal applications.

References

Ensuring Analytical Precision: A Comparative Guide to the Purity Validation of Ethyl imidazo[1,2-a]pyridine-2-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a cornerstone of reliable and reproducible results. Ethyl imidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, is no exception.[1][2][3] Its utility as a building block in the synthesis of novel therapeutic agents necessitates a robust and accurate method for purity determination. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for this purpose, offering high resolution and sensitivity for separating the main component from structurally similar impurities.[4][5][6]

This guide provides an objective comparison of a typical Reversed-Phase HPLC (RP-HPLC) method for validating the purity of this compound against other analytical techniques. The information is supported by detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound.[4][7] Its high resolving power enables the separation of the active pharmaceutical ingredient (API) from closely related impurities, which may arise during synthesis or degradation.[6]

Experimental Protocol: A Proposed RP-HPLC Method

The following protocol is a representative method for the purity analysis of this compound, based on established principles for similar heterocyclic compounds.[4][8][9]

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for aromatic and heterocyclic compounds.[4]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: AcetonitrileA common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution.
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% BA gradient elution is crucial for separating impurities with a wide range of polarities.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution.[4]
Column Temperature 30 °CEnsures reproducible retention times.[9]
Detection UV at 254 nmImidazo[1,2-a]pyridine derivatives are known to have strong UV absorbance. A purity of 99% at 254 nm has been reported for this compound.[10]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Internal Standard Phenacetin (or other suitable, non-interfering compound)Can be used for improved quantitative accuracy.[8]

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject into HPLC System Dissolve_Sample->Inject Dissolve_Standard->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Validation.

Comparative Analysis with Alternative Methods

While HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications.[11][] The choice of method often depends on the available instrumentation, the nature of the impurities, and the desired level of analytical detail.[11]

TechniquePrincipleAdvantages for Purity AssessmentLimitations for Purity AssessmentSuitability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[4][5]Higher cost, requires specialized expertise.[5]Excellent: The preferred method for routine quality control and accurate purity determination.[4]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High separation efficiency, sensitive detectors, excellent for residual solvent analysis.[7]Not suitable for non-volatile or thermally labile compounds without derivatization.[7]Poor to Moderate: The compound has a melting point of 83-87 °C and is likely not volatile enough for direct GC analysis. Derivatization would add complexity.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, low cost, can screen multiple samples simultaneously.[4]Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[4][5]Good (for screening): Useful for rapid, qualitative checks of reaction progress or for preliminary purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination without the need for a specific reference standard of the impurity, provides structural information.[11][13]Lower sensitivity compared to HPLC, requires a certified internal standard.[11]Very Good (as an orthogonal method): Provides an independent measure of purity and can confirm the structure of the main component and impurities.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information for impurity identification.[14]Not a standalone quantitative technique for purity without coupling to a separation method like LC or GC.Excellent (when coupled with HPLC): LC-MS is a powerful tool for identifying unknown impurities.[7][14]

Conclusion

For the comprehensive and accurate purity determination of this compound, HPLC stands out as the most suitable technique due to its high resolution, sensitivity, and quantitative capabilities.[4][6] It is the cornerstone for routine quality control and final product release in both research and drug development settings. While techniques like TLC are useful for rapid screening, and qNMR and MS provide invaluable orthogonal data and structural information for impurity identification, HPLC remains the primary method for generating reliable and reproducible purity data. The proposed HPLC method serves as a robust starting point for method development and validation for this important heterocyclic compound.

References

Docking Studies of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Derivatives with Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound ethyl imidazo[1,2-a]pyridine-2-carboxylate serves as a crucial scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This guide provides a comparative analysis of in silico docking studies of this compound derivatives against two key protein targets implicated in cancer: Phosphoinositide 3-kinase alpha (PI3Kα) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).

Comparison of Docking Performance

While direct docking studies of the parent compound, this compound, are not extensively available in the reviewed literature, several studies have explored the interaction of its more complex derivatives with notable success. This section compares the docking performance of these derivatives against PI3Kα and PDGFRA, providing insights into their potential as inhibitors.

Against PI3Kα

A study focused on the development of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors provides valuable data. One of the synthesized compounds, Ethyl 6-(4-((4-Fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (Compound 10c) , a derivative of the primary molecule of interest, was evaluated.[1] Molecular docking simulations were performed to understand the binding mode of these derivatives within the ATP-binding pocket of PI3Kα (PDB code: 4ZOP).[1]

The study highlighted that these derivatives, including the ethyl ester, effectively engage with the ATP-binding pocket of PI3Kα.[1] For a potent derivative from this series (Compound 13k), key interactions included the formation of two conventional hydrogen bonds with the residues Lys802 and Gln859, alongside various hydrophobic interactions.[1] As a known PI3Kα inhibitor, HS-173 was used as a positive control in the kinase activity assays, confirming the potential of this scaffold.[1]

Target ProteinLigandPDB CodeDocking Score (kcal/mol)Key Interacting ResiduesReference
PI3KαDerivative 13k4ZOPNot explicitly statedLys802, Gln859, Leu807[1]
PI3KαHS-173 (Control)4ZOPNot explicitly statedNot explicitly stated[1]
Against PDGFRA

In another study, a carbohydrazide derivative of this compound was synthesized and its potent derivative, Compound 7d , was investigated through molecular docking and molecular dynamics against PDGFRA (PDB ID: 6JOL).[2] This was based on a computational prediction that identified PDGFRA as a plausible target.[3]

The docking results for Compound 7d revealed significant interactions with key residues within the PDGFRA active site, primarily Lys627 and Asp836.[2] These interactions, particularly the hydrogen bond with the key residue Asp836, are crucial for the inhibition of PDGFRA.[2]

Target ProteinLigandPDB CodeDocking Score (kcal/mol)Key Interacting ResiduesReference
PDGFRACompound 7d6JOLNot explicitly statedLys627, Asp836, Phe837[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in silico studies. The following sections outline the experimental protocols used in the cited docking studies.

Molecular Docking Protocol for PI3Kα Inhibition

The molecular docking simulations for the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives against PI3Kα were performed using an unspecified molecular modeling software. The general workflow is as follows:

  • Protein Preparation : The crystal structure of PI3Kα (PDB code: 4ZOP) was obtained from the Protein Data Bank.[1] Standard protein preparation steps, such as the removal of water molecules, addition of hydrogen atoms, and energy minimization, are typically performed, though not explicitly detailed in the reference.

  • Ligand Preparation : The 3D structures of the synthesized derivatives, including the ethyl ester, were generated and optimized.

  • Docking Simulation : The prepared ligands were docked into the ATP-binding site of PI3Kα. The study highlights the resulting binding modes and interactions with key amino acid residues.[1]

Molecular Docking and Dynamics Protocol for PDGFRA Inhibition

The in silico analysis of the imidazopyridine carbohydrazide derivatives against PDGFRA involved both molecular docking and molecular dynamics.

  • Target Prediction : The plausible biological target for the synthesized compounds was identified using the Super Pred computational tool.[3]

  • Protein Preparation : The 3D structure of PDGFRA (PDB ID: 6JOL) was retrieved from the Protein Data Bank.[3]

  • Molecular Docking : The specific docking software used was not mentioned. However, the protocol involved docking the most potent compound (7d) into the active site of PDGFRA to predict its binding conformation and interactions.[3]

  • Molecular Dynamics Simulation : Following docking, molecular dynamics simulations were performed to study the stability of the ligand-protein complex and to analyze the persistence of the key interactions over time. The simulations revealed that hydrogen bonding with Lys627 and Asp836, and hydrophobic contact with Phe837 were the major stabilizing interactions.[2]

Visualizations

Experimental Workflow for PI3Kα Inhibitor Docking

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve PI3Kα Structure (PDB: 4ZOP) Dock Perform Molecular Docking PDB->Dock Ligand Prepare 3D Structure of Imidazo[1,2-a]pyridine Derivative Ligand->Dock Analyze Analyze Binding Mode and Interactions Dock->Analyze Interactions Key Residues: Lys802, Gln859 Analyze->Interactions

Caption: Workflow for the molecular docking of imidazo[1,2-a]pyridine derivatives against PI3Kα.

Logical Flow for PDGFRA Target Identification and Docking

G start Synthesized Imidazo[1,2-a]pyridine Carbohydrazide Derivatives target_pred Target Prediction (Super Pred) start->target_pred pdgfra Identified Target: PDGFRA (PDB: 6JOL) target_pred->pdgfra docking Molecular Docking of Potent Derivative (7d) pdgfra->docking md_sim Molecular Dynamics Simulation docking->md_sim analysis Analysis of Interactions and Complex Stability md_sim->analysis key_interactions Key Interactions: H-bonds with Lys627 & Asp836 Hydrophobic contact with Phe837 analysis->key_interactions

Caption: Logical workflow for identifying PDGFRA as a target and subsequent in silico analysis.

References

Comparative Evaluation of Imidazo[1,2-a]pyridine Derivatives: A Guide to In Vitro and In Silico Analysis for Anticancer and Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of recently developed imidazo[1,2-a]pyridine derivatives, focusing on their in vitro and in silico evaluation as potential anticancer and antibacterial agents. We will delve into the experimental data and methodologies from two distinct studies to highlight the diverse therapeutic potential of this scaffold.

Overview of Compared Derivatives

This guide compares two exemplary imidazo[1,2-a]pyridine derivatives from recent studies:

  • Anticancer Agent (PI3Kα Inhibitor): A 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, identified as compound 13k , which has shown potent inhibitory activity against PI3Kα and various tumor cell lines.[1]

  • Antibacterial Agent (GyrB Inhibitor): An azo-linked imidazo[1,2-a]pyridine derivative, compound 4b , which has demonstrated strong binding affinity to bacterial GyrB and notable antibacterial activity.[2][3]

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the selected imidazo[1,2-a]pyridine derivatives, providing a clear comparison of their in vitro and in silico performance.

ParameterAnticancer Derivative (13k)Antibacterial Derivative (4b)Reference Compound
Target PI3KαBacterial GyrBVaries by assay
In Vitro Activity (IC50/MIC) 0.09 μM - 0.43 μM (against various cancer cell lines)MIC: Not explicitly stated for 4b, but 4e showed MICs of 0.5-1.0 mg/mL. 4b inhibited biofilm formation at 0.4 mg/mL.Not specified in the same context.
In Silico Data (Docking Score) Not explicitly stated in the abstract.-10.4 kcal/molNot specified in the same context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of these derivatives.

In Vitro Anticancer Assay (for compound 13k)[1]
  • Cell Lines: A panel of human cancer cell lines was used.

  • Method: The antiproliferative activity was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of the test compounds for a specified duration.

    • After incubation, the MTT reagent was added to each well, and the plates were incubated to allow the formation of formazan crystals.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength using a microplate reader.

    • The IC50 values (the concentration of the compound that inhibits cell growth by 50%) were calculated from the dose-response curves.

In Vitro Antibacterial and Antibiofilm Assays (for compound 4b)[2][3][4]
  • Bacterial Strains: Gram-positive and Gram-negative bacterial strains, including multidrug-resistant isolates, were used.[2][3][4]

  • Minimum Inhibitory Concentration (MIC) Assay:

    • A microbroth dilution method was employed in 96-well plates.

    • Bacterial suspensions were added to wells containing serial dilutions of the test compounds.

    • The plates were incubated under appropriate conditions.

    • The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.

  • Antibiofilm Assay:

    • Bacteria were cultured in 96-well plates in the presence of sub-inhibitory concentrations of the test compounds.

    • After incubation, the planktonic cells were removed, and the wells were washed.

    • The remaining biofilm was stained with crystal violet.

    • The stained biofilm was solubilized, and the absorbance was measured to quantify biofilm formation.

In Silico Molecular Docking (for compound 4b)[2][3]
  • Target Protein: The bacterial target GyrB was used for the docking studies.[2][3]

  • Software: Molecular docking simulations were performed using appropriate software (e.g., AutoDock, Glide).

  • Procedure:

    • The 3D structure of the target protein was obtained from a protein data bank or generated through homology modeling.

    • The 3D structures of the ligands (imidazo[1,2-a]pyridine derivatives) were prepared and optimized.

    • The docking protocol was validated by redocking the co-crystallized ligand into the active site of the protein.

    • The test compounds were then docked into the defined active site of the target protein.

    • The binding affinities (docking scores) and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) were analyzed to predict the potential binding mode and potency of the compounds.

Visualizing the Scientific Workflow and Pathways

To better understand the logical flow of the research and the biological context, the following diagrams were generated using Graphviz.

G cluster_design Compound Design & Synthesis cluster_insilico In Silico Evaluation cluster_invitro In Vitro Evaluation Scaffold_Selection Imidazo[1,2-a]pyridine Scaffold Synthesis Chemical Synthesis of Derivatives Scaffold_Selection->Synthesis Characterization Spectroscopic Characterization (NMR, MS) Synthesis->Characterization Molecular_Docking Molecular Docking Characterization->Molecular_Docking Anticancer_Assays Anticancer Assays (e.g., MTT) Characterization->Anticancer_Assays Antibacterial_Assays Antibacterial Assays (e.g., MIC) Characterization->Antibacterial_Assays ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Lead_Optimization Lead_Optimization MD_Simulations->Lead_Optimization Enzyme_Inhibition Enzyme Inhibition Assays Enzyme_Inhibition->Lead_Optimization

Caption: General workflow for the in vitro and in silico evaluation of imidazo[1,2-a]pyridine derivatives.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Compound_13k Imidazo[1,2-a]pyridine Derivative (13k) Compound_13k->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway inhibited by the anticancer imidazo[1,2-a]pyridine derivative.

References

A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives and standard chemotherapeutic agents in different cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Imidazo[1,2-a]pyridine Derivatives
Compound 7d (4-bromophenyl hydrazone derivative)MCF-7 (Breast)22.6--
HT-29 (Colon)13.4--
Compound 6 (an imidazo[1,2-a]pyridine derivative)A375 (Melanoma)<12Dacarbazine~25
WM115 (Melanoma)<12--
HeLa (Cervical)9.7 - 44.6 (range for compounds 5-7)--
IP-5 (an imidazo[1,2-a]pyridine derivative)HCC1937 (Breast)45--
IP-6 (an imidazo[1,2-a]pyridine derivative)HCC1937 (Breast)47.7--
Compound 9i (a complex imidazopyridine derivative)HeLa (Cervical)10.62--
Compound 12b (2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine)Hep-2 (Laryngeal)11Doxorubicin10
HepG2 (Liver)13Doxorubicin1.5
MCF-7 (Breast)11Doxorubicin0.85
A375 (Melanoma)11Doxorubicin5.16
Compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)HCC827 (NSCLC)0.09 - 0.43 (range)--
Compound HB9 (an imidazo[1,2-a]pyridine hybrid)A549 (Lung)50.56Cisplatin53.25
Compound HB10 (an imidazo[1,2-a]pyridine hybrid)HepG2 (Liver)51.52Cisplatin54.81

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

The cytotoxicity of the imidazo[1,2-a]pyridine derivatives listed above was primarily evaluated using the MTT assay.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4–6×10³ cells per well and allowed to adhere and grow for 24 to 48 hours.[1][2]

  • Compound Treatment: The cells are then treated with increasing concentrations of the test compounds (e.g., 0–100 µM) or a vehicle control (like DMSO) for a specified period, typically 48 hours.[1]

  • MTT Incubation: After the treatment period, 10 µl of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1]

  • Solubilization: A solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals, and the plates are incubated overnight.[1]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 585 nm.[1]

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24-48h start->incubation1 treatment Add Imidazopyridine Derivatives (various concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add Solubilization Buffer incubation3->solubilize read_plate Measure Absorbance solubilize->read_plate calculate Calculate Cell Viability (%) read_plate->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Several studies suggest that imidazo[1,2-a]pyridine derivatives may exert their cytotoxic effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Concluding Remarks

The reviewed studies demonstrate that imidazo[1,2-a]pyridine derivatives possess significant cytotoxic activity against a range of cancer cell lines.[1][2][3][4][5][6][7] The potency of these compounds appears to be highly dependent on the specific substitutions on the imidazo[1,2-a]pyridine core. Some derivatives exhibit cytotoxicity comparable to or even exceeding that of standard chemotherapeutic drugs like Doxorubicin and Cisplatin in certain cell lines.[5][7] The primary mechanism of action for some of these compounds involves the inhibition of key cell survival pathways such as the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest.[1] Further investigation into the structure-activity relationships and optimization of the imidazo[1,2-a]pyridine scaffold could lead to the development of novel and effective anticancer therapeutics.

References

Safety Operating Guide

Proper Disposal of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides comprehensive guidance on the proper disposal of ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 38922-77-9), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory tract irritation[1]. Proper handling and disposal require strict adherence to safety protocols.

Hazard Profile and Safety Precautions

A thorough understanding of the compound's hazards is the first step in safe disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE): Before handling or preparing for disposal, all personnel must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat or other protective clothing

  • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[1].

Step-by-Step Disposal Procedure

The primary disposal route for this compound is through an approved hazardous waste management company. Never dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un- or minimally-contaminated solid waste, such as weighing paper or disposable spatulas, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into direct contact with the compound should be placed in the solid hazardous waste container. Reusable glassware must be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.

2. Waste Container Labeling: All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and CAS number "38922-77-9"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines[2].

4. Scheduling a Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically 90-180 days), contact your EHS department to schedule a pickup.

  • Do not attempt to transport hazardous waste outside of the laboratory.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and prevent others from entering.

  • Small Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container. Decontaminate the spill area with a suitable solvent and absorbent pads.

  • Large Spills: For larger spills, or if you are unsure how to proceed, contact your institution's EHS department or emergency response team immediately.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A This compound (Solid or in Solution) B Wear Appropriate PPE A->B I Spill Occurs A->I C Segregate Waste B->C D Solid Waste Container C->D Solid E Liquid Waste Container C->E Liquid F Label Waste Container Correctly D->F E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H J Follow Spill Protocol I->J

Caption: Disposal workflow for this compound.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals working with Ethyl imidazo[1,2-a]pyridine-2-carboxylate, ensuring a safe environment from receipt of the compound to its final disposal.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.[1][2][3][4][5]

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][3] Safety glasses should have side-shields.[4] A face shield may also be necessary.[5]
Hand Protection Chemical-resistant GlovesCompatible, inspected before use.[1] Proper glove removal technique must be followed to avoid skin contact.[1][4]
Respiratory Protection RespiratorA government-approved respirator is required.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or irritation occurs.[3]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1][6] Protective boots may be required depending on the situation.[1]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is crucial for minimizing risks.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated place.[2][4][6]

  • Keep the container tightly closed and upright to avoid overheating.[1]

  • Store under an inert atmosphere.[2] Incompatible materials to avoid include bases, amines, and oxidizing agents.[2]

2. Handling and Preparation:

  • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Prevent contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

Emergency Procedures

Spills and Leaks:

  • In case of a spill, evacuate personnel to a safe area.[4]

  • Use personal protective equipment, including a respirator, to avoid breathing vapors.[1]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][4]

  • For containment and cleanup, wipe the area dry, place the contaminated materials in a bag, and hold for waste disposal.[1] Alternatively, sweep up and shovel the material into suitable containers for disposal.[2][4]

  • Ventilate the area and wash the spill site after material pickup is complete.[1]

First Aid:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse your mouth.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[2]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a comfortable breathing position. Call a poison center or doctor if you feel unwell.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Dispose of the contents and container to an approved waste disposal plant.[2][7]

  • Contaminated packaging should be disposed of as an unused product.[4]

  • It is recommended to contact a licensed professional waste disposal service for disposal of this material.[4]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive & Inspect Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Don PPE Don PPE Store Properly->Don PPE Weigh & Prepare Solution Weigh & Prepare Solution Don PPE->Weigh & Prepare Solution Perform Experiment Perform Experiment Weigh & Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.